molecular formula C8H9NO4S B1330014 Methyl 3-sulfamoylbenzoate CAS No. 59777-67-2

Methyl 3-sulfamoylbenzoate

Cat. No.: B1330014
CAS No.: 59777-67-2
M. Wt: 215.23 g/mol
InChI Key: BUYUOBGADRKVAP-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-sulfamoylbenzoate
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InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYUOBGADRKVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069360
Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59777-67-2
Record name Methyl 3-(aminosulfonyl)benzoate
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Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Record name methyl 3-sulfamoylbenzoate
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Foundational & Exploratory

"Methyl 3-sulfamoylbenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Methyl 3-sulfamoylbenzoate is an organic chemical compound featuring a benzoate structure substituted with a sulfamoyl group at the meta position. This molecule holds interest within the fields of medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The sulfamoyl moiety can act as a key pharmacophore, influencing the compound's biological activity, solubility, and pharmacokinetic properties. This technical guide provides a detailed overview of the known chemical properties, structural information, and potential biological relevance of this compound, serving as a resource for researchers engaged in the synthesis and evaluation of novel small molecules.

Chemical Properties and Structure

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

General and Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 3-(aminosulfonyl)benzoate--INVALID-LINK--
CAS Number 59777-67-2--INVALID-LINK--
Molecular Formula C₈H₉NO₄SPubChem
Molecular Weight 215.23 g/mol PubChem
Predicted Boiling Point 402.4 ± 47.0 °CChemicalBook
Predicted Density 1.377 ± 0.06 g/cm³ (at 20°C)ChemicalBook
Predicted pKa 9.76 ± 0.60ChemicalBook
Storage Temperature 2-8°CChemicalBook
Structural Identifiers
IdentifierStringSource
SMILES COC(=O)C1=CC(=CC=C1)S(=O)(=O)NPubChem
InChI InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)PubChem
InChIKey BUYUOBGADRKVAP-UHFFFAOYSA-N--INVALID-LINK--

Chemical Structure

The chemical structure of this compound consists of a central benzene ring. A methoxycarbonyl group (-COOCH₃) is attached at position 1, and a sulfamoyl group (-SO₂NH₂) is attached at position 3.

This compound Structure cluster_benzoate cluster_ester cluster_sulfamoyl C1 C C2 C C1->C2 C1_ester C1->C1_ester C1->C1_ester C3 C C2->C3 C4 C C3->C4 C3_sulfamoyl C3->C3_sulfamoyl C3->C3_sulfamoyl C5 C C4->C5 C6 C C5->C6 C6->C1 C1_label C3_label C_ester C C1_ester->C_ester O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester S_sulfamoyl S C3_sulfamoyl->S_sulfamoyl O1_sulfamoyl O S_sulfamoyl->O1_sulfamoyl O2_sulfamoyl O S_sulfamoyl->O2_sulfamoyl N_sulfamoyl NH₂ S_sulfamoyl->N_sulfamoyl

Figure 1: Chemical structure of this compound.

Experimental Protocols

General Synthesis Pathway of Sulfamoylbenzoates

The synthesis of sulfamoylbenzoates often commences with the chlorosulfonation of a corresponding benzoic acid derivative, followed by amination. For this compound, a potential synthetic workflow is proposed.

General Synthesis Workflow start Methyl Benzoate step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate Methyl 3-(chlorosulfonyl)benzoate step1->intermediate step2 Amination (Ammonia) intermediate->step2 product This compound step2->product

Figure 2: Plausible synthetic workflow for this compound.

Disclaimer: This is a generalized protocol and requires optimization for specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is limited in publicly accessible databases. The following represents expected characteristic signals based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons of the sulfamoyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons would present as a singlet around δ 3.9 ppm. The amine protons of the sulfamoyl group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbon of the ester (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

  • N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfamoyl group.

  • C=O stretch: A strong absorption band around 1720-1700 cm⁻¹ for the carbonyl group of the ester.

  • S=O stretch: Two strong absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester.

  • Aromatic C-H and C=C stretches: As is characteristic for aromatic compounds.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-S and S-N bonds of the sulfamoyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of sulfamoylbenzoate derivatives has been investigated for various biological activities.

Derivatives of sulfamoylbenzoic acid have been explored as inhibitors of various enzymes and as potential therapeutic agents. For instance, certain sulfamoylbenzamide derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathways related to thrombosis, inflammation, and cancer.[1]

Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential therapeutic effects and the underlying mechanisms of action, including any interactions with cellular signaling pathways.

Potential Research Logic A This compound C Hypothesized Biological Activity (e.g., Enzyme Inhibition) A->C B Known Bioactive Sulfamoylbenzoate Derivatives B->C D In Vitro Screening (Enzyme Assays, Cell-based Assays) C->D E Identification of Molecular Targets D->E F Investigation of Signaling Pathway Modulation E->F G Lead Compound for Drug Development F->G

Figure 3: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. This guide has summarized its core chemical properties and structure. While detailed experimental protocols and specific biological activity data are currently lacking, the information provided on related compounds offers a foundation for future research endeavors. The synthesis and biological evaluation of this and similar molecules could lead to the discovery of novel therapeutic agents. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug development.

References

"Methyl 3-sulfamoylbenzoate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 3-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of the potential biological significance of the broader class of sulfamoylbenzoates. Due to the limited availability of public data on this specific compound, information on structurally related molecules is included to provide a contextual framework for research and development.

Core Compound Data: this compound

This compound is a chemical compound with the following key identifiers:

PropertyValue
CAS Number 59777-67-2
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol

Proposed Experimental Synthesis

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

The initial step involves the reaction of benzoic acid with chlorosulfonic acid to yield 3-(chlorosulfonyl)benzoic acid.

Experimental Protocol:

  • In a flask equipped with a stirrer and an exit tube for gas, carefully add 10 mL of chlorosulfonic acid.

  • Slowly add 1.22 g (10 mmol) of benzoic acid to the chlorosulfonic acid with continuous stirring.

  • Heat the reaction mixture to 100°C and maintain for 45 minutes.

  • After completion, the reaction mixture is cooled and then slowly poured into ice-cold brine.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under a vacuum to yield 3-(chlorosulfonyl)benzoic acid.

Step 2: Amination and Esterification

The intermediate, 3-(chlorosulfonyl)benzoic acid, can then be converted to this compound. This involves a reaction with an ammonia source to form the sulfonamide, followed by esterification of the carboxylic acid with methanol.

Experimental Protocol:

  • The crude 3-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with stirring to form 3-sulfamoylbenzoic acid.

  • Following the amination, the solvent is removed under reduced pressure.

  • The resulting 3-sulfamoylbenzoic acid is then subjected to Fischer esterification. The acid is refluxed in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Upon completion, the excess methanol is removed, and the mixture is worked up by neutralizing the acid catalyst and extracting the product with an organic solvent.

  • The final product, this compound, is purified by column chromatography or recrystallization.

G cluster_0 Proposed Synthesis of this compound benzoic_acid Benzoic Acid intermediate 3-(Chlorosulfonyl)benzoic acid benzoic_acid->intermediate Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->intermediate sulfamoyl_acid 3-Sulfamoylbenzoic acid intermediate->sulfamoyl_acid Amination ammonia Aqueous Ammonia ammonia->sulfamoyl_acid final_product This compound sulfamoyl_acid->final_product Fischer Esterification methanol Methanol (H₂SO₄ catalyst) methanol->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Research Applications

While there is a lack of specific biological data for this compound, the sulfamoylbenzoate scaffold is a key feature in a variety of biologically active molecules. Research on related compounds suggests potential areas of investigation for this compound.

Derivatives of sulfamoylbenzoic acid have been investigated for a range of therapeutic applications. For example, some have been explored as inhibitors of enzymes such as carbonic anhydrases.[1] Additionally, a structurally distinct compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 and 2, targeting cancer metabolism.[2]

Furthermore, other methyl benzoate compounds have been studied for their insecticidal properties, acting as contact toxicants, fumigants, and repellents.[3][4] These findings suggest that this compound could be a candidate for screening in various biological assays to determine its potential utility in drug discovery or agrochemical development.

Given the absence of specific signaling pathway information for this compound, a logical workflow for initial investigation would involve a series of screening assays to identify its biological targets.

G cluster_1 Investigative Workflow for Biological Activity start This compound screening High-Throughput Screening (e.g., enzyme inhibition, receptor binding) start->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response target_validation Target Validation Assays dose_response->target_validation pathway_analysis Signaling Pathway Analysis target_validation->pathway_analysis

Caption: A logical workflow for investigating the biological activity of this compound.

References

"Methyl 3-sulfamoylbenzoate" synthesis pathways from benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of methyl 3-sulfamoylbenzoate from benzoic acid, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a sulfamoyl group and a methyl ester meta to each other on a benzene ring, makes it a key building block in medicinal chemistry. This technical guide outlines the primary synthetic pathways for producing this compound, starting from the readily available precursor, benzoic acid. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate practical application in a research and development setting.

The synthesis of sulfamoylbenzoates traditionally involves multi-step processes, including chlorosulfonation, amination, and esterification.[1] The sequence of these steps can be varied, leading to two principal synthetic routes from benzoic acid, each with distinct process considerations. This document will detail both pathways for a comprehensive understanding.

Pathway 1: Chlorosulfonation Followed by Amination and Esterification

This pathway introduces the sulfamoyl group onto the benzoic acid backbone before the final esterification step. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group for electrophilic aromatic substitution, which directs the incoming chlorosulfonyl group to the 3-position.[2]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Esterification benzoic_acid Benzoic Acid chlorosulfonylbenzoic_acid 3-(Chlorosulfonyl)benzoic Acid benzoic_acid->chlorosulfonylbenzoic_acid  Chlorosulfonic Acid (HSO3Cl) sulfamoylbenzoic_acid 3-Sulfamoylbenzoic Acid chlorosulfonylbenzoic_acid->sulfamoylbenzoic_acid  Ammonium Hydroxide (NH4OH) methyl_sulfamoylbenzoate This compound sulfamoylbenzoic_acid->methyl_sulfamoylbenzoate  Methanol (CH3OH), H2SO4 (cat.)

Diagram 1: Synthesis of this compound via Pathway 1.
Step 1: Chlorosulfonation of Benzoic Acid

The initial step involves the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group.

Experimental Protocol:

  • In a fume hood, carefully add benzoic acid to an excess of chlorosulfonic acid at room temperature with stirring. The molar ratio of chlorosulfonic acid to benzoic acid is typically kept high to serve as both reagent and solvent.

  • Heat the reaction mixture, for example, to 135-150 °C, for a period of 1-6 hours to ensure complete reaction.[3]

  • After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • The resulting solid, 3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

ParameterValueReference
Reactants Benzoic Acid, Chlorosulfonic Acid[2]
Molar Ratio (Acid:Reagent) 1 : 4-10[3]
Catalyst None (or as specified)[3]
Temperature 135-150 °C[3]
Reaction Time 1-6 hours[3]
Typical Yield ~80-90% (Estimated)N/A
Step 2: Amination of 3-(Chlorosulfonyl)benzoic Acid

The highly reactive chlorosulfonyl group is then converted to a sulfonamide through nucleophilic substitution with ammonia.[2]

Experimental Protocol:

  • Under ice bath conditions, add 25 g of 3-(chlorosulfonyl)benzoic acid in portions to 250 mL of a 25% ammonium hydroxide solution.[4]

  • Stir the reaction mixture at room temperature for 15 hours.[4]

  • Reduce the volume of the solvent by distillation under reduced pressure to approximately 50 mL.[4]

  • Acidify the mixture with concentrated hydrochloric acid to a pH below 2 to precipitate the product.[4]

  • Collect the white solid (3-sulfamoylbenzoic acid) by filtration and dry it in a vacuum desiccator.[4]

ParameterValueReference
Reactants 3-(Chlorosulfonyl)benzoic Acid, 25% Ammonium Hydroxide[4]
Temperature Ice bath initially, then room temperature[4]
Reaction Time 15 hours[4]
Work-up Concentration, Acidification (HCl)[4]
Reported Yield 96%[4]
Step 3: Fischer Esterification of 3-Sulfamoylbenzoic Acid

The final step is the acid-catalyzed esterification of the carboxylic acid group with methanol. This is a reversible reaction known as Fischer esterification.[5][6]

Experimental Protocol:

  • Combine 3-sulfamoylbenzoic acid and an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL per 0.1 mol of carboxylic acid).[5]

  • Add boiling chips and attach a reflux condenser.[5]

  • Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.[6]

  • After cooling, neutralize the excess acid with a base, such as a 5% sodium carbonate solution.[5]

  • Extract the product, this compound, with an organic solvent (e.g., methylene chloride).[5]

  • Dry the organic layer, remove the solvent by distillation, and purify the final product as needed.

ParameterValueReference
Reactants 3-Sulfamoylbenzoic Acid, Methanol[5][6]
Catalyst Concentrated Sulfuric Acid[5][6]
Temperature Reflux[5]
Reaction Time 1-4 hours (typical)[6]
Work-up Neutralization, Extraction[5]
Typical Yield >70% (Estimated)N/A

Pathway 2: Esterification Followed by Chlorosulfonation and Amination

This alternative pathway begins by protecting the carboxylic acid as a methyl ester. The ester group is also a meta-director, thus ensuring the correct regiochemistry in the subsequent chlorosulfonation step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination benzoic_acid Benzoic Acid methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate  Methanol (CH3OH), H2SO4 (cat.) methyl_chlorosulfonylbenzoate Methyl 3-(Chlorosulfonyl)benzoate methyl_benzoate->methyl_chlorosulfonylbenzoate  Chlorosulfonic Acid (HSO3Cl) methyl_sulfamoylbenzoate This compound methyl_chlorosulfonylbenzoate->methyl_sulfamoylbenzoate  Ammonia (NH3)

Diagram 2: Synthesis of this compound via Pathway 2.
Step 1: Esterification of Benzoic Acid

The synthesis begins with the formation of methyl benzoate.

Experimental Protocol:

  • Add benzoic acid (0.1 mol), methanol (40 mL), and concentrated sulfuric acid (3.0 mL) to a round-bottom flask.[5]

  • Add boiling stones and reflux the mixture for one hour.[5]

  • After cooling, transfer the mixture to a separatory funnel containing water and an extraction solvent like methylene chloride (50 mL).[5]

  • Wash the organic layer sequentially with water and a 5% sodium carbonate solution to remove unreacted acid and the catalyst.[5]

  • Dry the organic layer, remove the solvent, and distill the residue to obtain pure methyl benzoate.

ParameterValueReference
Reactants Benzoic Acid, Methanol[5]
Catalyst Concentrated Sulfuric Acid[5]
Temperature Reflux[5]
Reaction Time 1 hour[5]
Work-up Extraction, Washing[5]
Typical Yield ~70-85%N/A
Step 2: Chlorosulfonation of Methyl Benzoate

The methyl benzoate is then subjected to chlorosulfonation. The ester group directs the substitution to the meta position.

Experimental Protocol:

  • In a fume hood, slowly add methyl benzoate to an excess of stirred chlorosulfonic acid, maintaining a low temperature with an ice bath.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, methyl 3-(chlorosulfonyl)benzoate, is collected by filtration, washed with cold water, and dried.

ParameterValueReference
Reactants Methyl Benzoate, Chlorosulfonic Acid[2]
Temperature Ice bath, then room temperatureN/A
Reaction Time 2-6 hours (Estimated)N/A
Work-up Quenching on ice, Filtration[7]
Typical Yield ~80-90% (Estimated)N/A
Step 3: Amination of Methyl 3-(Chlorosulfonyl)benzoate

The final step is the conversion of the sulfonyl chloride to the sulfonamide.

Experimental Protocol:

  • Dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable solvent (e.g., THF or acetone).

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Stir the mixture for several hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash, dry, and evaporate the organic layer to yield the final product, this compound.

ParameterValueReference
Reactants Methyl 3-(Chlorosulfonyl)benzoate, Ammonia/Ammonium Hydroxide[4]
Temperature Ice bath, then room temperature[4]
Reaction Time 2-15 hours (Estimated)[4]
Work-up Evaporation, ExtractionN/A
Typical Yield >90% (Estimated)[4]

Conclusion

Both synthetic pathways presented offer viable routes to this compound from benzoic acid. Pathway 1 involves the functionalization of the benzoic acid ring prior to esterification, while Pathway 2 protects the carboxylic acid as an ester before performing the ring substitution. The choice of pathway may depend on factors such as the stability of intermediates, potential side reactions, and the desired scale of the synthesis. The protocols and data provided in this guide serve as a comprehensive resource for the practical synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Data of Methyl 3-sulfamoylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-sulfamoylbenzoate. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using established computational algorithms and refined by comparing with experimental data of similar compounds such as methyl benzoate, methyl 3-chlorobenzoate, and methyl 3-nitrobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.45s1HAr-H (C2-H)
~8.20d1HAr-H (C6-H)
~8.05d1HAr-H (C4-H)
~7.65t1HAr-H (C5-H)
~5.0 (broad s)2H-SO₂NH₂
3.94s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165.5C=O
~145.0C-SO₂
~133.0Ar-C (C1)
~131.5Ar-CH (C5)
~130.0Ar-CH (C6)
~128.5Ar-CH (C2)
~126.0Ar-CH (C4)
~52.8-OCH₃
Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are detailed in Table 3. These are based on the typical vibrational frequencies of the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3350-3250Medium, SharpN-H stretch (sulfonamide)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch (-OCH₃)
1730-1715StrongC=O stretch (ester)
1600-1450Medium to WeakAromatic C=C stretch
1350-1310StrongAsymmetric SO₂ stretch
1280-1250StrongC-O stretch (ester)
1180-1160StrongSymmetric SO₂ stretch
Mass Spectrometry (MS)

The predicted mass spectral data for this compound suggests a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the ester and sulfamoyl functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
215[M]⁺ (Molecular Ion)
184[M - OCH₃]⁺
156[M - COOCH₃]⁺
136[M - SO₂NH]⁺
104[C₆H₄CO]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the solution to approximately 10 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: The analysis can be performed in either positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺) is likely to be effective.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

  • Data Acquisition Parameters:

    • Mass range: m/z 50-500.

    • Capillary voltage, cone voltage, and collision energy should be optimized to achieve good signal intensity and fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Synthesis/Purification Synthesis/Purification NMR NMR Synthesis/Purification->NMR IR IR Synthesis/Purification->IR MS MS Synthesis/Purification->MS 1H_NMR 1H NMR (Proton Environment) NMR->1H_NMR 13C_NMR 13C NMR (Carbon Skeleton) NMR->13C_NMR IR_Spec IR Spectrum (Functional Groups) IR->IR_Spec MS_Spec Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Spec Structure Final Structure of This compound 1H_NMR->Structure 13C_NMR->Structure IR_Spec->Structure MS_Spec->Structure

Spectroscopic analysis workflow for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the data presented is primarily predictive, it serves as a robust starting point for experimental work and can aid in the interpretation of laboratory-acquired spectra. Researchers are encouraged to use these predicted values as a reference and to perform their own experimental verification.

An In-depth Technical Guide to Methyl 3-Sulfamoylbenzoate and Its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

[December 27, 2025]

This technical guide provides a comprehensive overview of methyl 3-sulfamoylbenzoate and its structural isomers, methyl 2-sulfamoylbenzoate and methyl 4-sulfamoylbenzoate. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on the synthesis, physicochemical properties, and biological activities of these compounds. This document includes structured data for comparative analysis, detailed experimental protocols, and visualizations of key chemical and biological processes.

Introduction

Methyl sulfamoylbenzoates are a class of organic compounds characterized by a methyl benzoate core functionalized with a sulfamoyl (-SO₂NH₂) group. The positional isomerism of the sulfamoyl group on the benzene ring—ortho (2-), meta (3-), and para (4-)—gives rise to three distinct structural isomers with potentially different chemical and biological properties. These compounds serve as important intermediates in medicinal chemistry, with derivatives showing a range of biological activities. Notably, substituted sulfamoylbenzoates have emerged as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer.[1][2] Understanding the distinct characteristics of each isomer is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of methyl sulfamoylbenzoate isomers are critical for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and binding to target proteins. While extensive experimental data for all three isomers is not uniformly available, a combination of reported and computationally predicted properties provides a valuable comparative overview.

PropertyMethyl 2-sulfamoylbenzoateThis compoundMethyl 4-sulfamoylbenzoate
Molecular Formula C₈H₉NO₄SC₈H₉NO₄SC₈H₉NO₄S
Molecular Weight 215.23 g/mol [3]215.23 g/mol 215.23 g/mol [4]
IUPAC Name methyl 2-sulfamoylbenzoate[3]methyl 3-(aminosulfonyl)benzoatemethyl 4-sulfamoylbenzoate[4]
CAS Number 57683-71-3[3]59777-67-222808-73-7[4]
Appearance White to Almost white powder to crystal[5]SolidSolid
Melting Point 126-128 °C (lit.)[6]Not availableNot available
XLogP3 (Predicted) 0.3[3]Not available0.6[4]
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 444
Rotatable Bond Count 222
Topological Polar Surface Area 94.8 Ų[3]Not available94.8 Ų[4]

Synthesis of Methyl Sulfamoylbenzoate Isomers

The synthesis of methyl sulfamoylbenzoate isomers typically follows a multi-step pathway involving the chlorosulfonation of a benzoic acid derivative, followed by amination and esterification.[2][7][8] The following sections provide a general experimental protocol for the synthesis of these isomers, which can be adapted based on the desired substitution pattern.

General Synthetic Pathway

The logical workflow for the synthesis of methyl sulfamoylbenzoate isomers is outlined below. The key step that dictates the isomeric product is the initial chlorosulfonation of methyl benzoate, which can yield a mixture of isomers that require separation.

G MB Methyl Benzoate CS_intermediate Methyl (chlorosulfonyl)benzoate (Isomeric Mixture) MB->CS_intermediate Chlorosulfonation CS Chlorosulfonic Acid CS->CS_intermediate Separation Isomer Separation (e.g., Chromatography) CS_intermediate->Separation Ortho_CS Methyl 2-(chlorosulfonyl)benzoate Separation->Ortho_CS Meta_CS Methyl 3-(chlorosulfonyl)benzoate Separation->Meta_CS Para_CS Methyl 4-(chlorosulfonyl)benzoate Separation->Para_CS Ortho_product Methyl 2-sulfamoylbenzoate Ortho_CS->Ortho_product Amination Meta_product This compound Meta_CS->Meta_product Amination Para_product Methyl 4-sulfamoylbenzoate Para_CS->Para_product Amination Ammonia_ortho Ammonia Ammonia_ortho->Ortho_product Ammonia_meta Ammonia Ammonia_meta->Meta_product Ammonia_para Ammonia Ammonia_para->Para_product

Caption: General synthetic workflow for methyl sulfamoylbenzoate isomers.

Experimental Protocols

This procedure describes the electrophilic aromatic substitution of methyl benzoate to introduce a chlorosulfonyl group.

  • Materials and Reagents:

    • Methyl benzoate

    • Chlorosulfonic acid

    • Ice bath

    • Round-bottom flask with a stirrer and dropping funnel

    • Drying tube (e.g., with calcium chloride)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel protected by a drying tube, place methyl benzoate.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred methyl benzoate, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The resulting precipitate, a mixture of methyl (chlorosulfonyl)benzoate isomers, is collected by vacuum filtration and washed with cold water.

    • The crude product is then dried. Isomer separation can be achieved by fractional crystallization or column chromatography.

This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonamide.

  • Materials and Reagents:

    • Methyl (chlorosulfonyl)benzoate (isolated isomer)

    • Aqueous ammonia (concentrated)

    • Ice bath

    • Beaker or flask with a stirrer

  • Procedure:

    • Suspend the isolated methyl (chlorosulfonyl)benzoate isomer in a beaker.

    • Cool the beaker in an ice bath.

    • Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring.

    • Continue stirring in the ice bath for 1-2 hours.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry to yield the respective methyl sulfamoylbenzoate isomer.

    • The product can be further purified by recrystallization (e.g., from an ethanol/water mixture).

Biological Activity: Carbonic Anhydrase Inhibition

A significant area of interest for sulfamoylbenzoate derivatives is their activity as carbonic anhydrase (CA) inhibitors.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Therefore, inhibitors of these isoforms are promising targets for anticancer drug development.

Mechanism of Action

The sulfonamide moiety of methyl sulfamoylbenzoates is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[9] By inhibiting tumor-associated CAs like CA IX, these compounds can disrupt pH regulation in cancer cells, leading to intracellular acidification and extracellular alkalinization, which can in turn inhibit tumor cell proliferation and survival.[10]

G cluster_0 Normal CA IX Activity in Tumor Microenvironment cluster_1 CA IX Inhibition by Methyl Sulfamoylbenzoate CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX HCO3_H HCO₃⁻ + H⁺ Extracellular_acidification Extracellular Acidification (Low pHe) HCO3_H->Extracellular_acidification CAIX->HCO3_H Tumor_survival Tumor Proliferation and Metastasis Extracellular_acidification->Tumor_survival MSB Methyl Sulfamoylbenzoate Inhibited_CAIX Inhibited CA IX MSB->Inhibited_CAIX Binds to Active Site Reduced_acidification Reduced Extracellular Acidification Inhibited_CAIX->Reduced_acidification Inhibition_of_growth Inhibition of Tumor Growth Reduced_acidification->Inhibition_of_growth

Caption: Mechanism of carbonic anhydrase IX inhibition by methyl sulfamoylbenzoate.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of methyl sulfamoylbenzoate isomers against carbonic anhydrases can be determined using a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.[10]

  • Materials and Reagents:

    • Recombinant human carbonic anhydrase isoform (e.g., CA IX)

    • Test compounds (methyl sulfamoylbenzoate isomers) dissolved in DMSO

    • Positive control inhibitor (e.g., Acetazolamide)

    • Assay buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol)

    • CO₂-saturated water

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Load the enzyme solution, mixed with the desired concentration of the inhibitor or vehicle (DMSO), into one syringe of the stopped-flow instrument.

    • Load the CO₂-saturated water into the second syringe.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CA-catalyzed CO₂ hydration reaction.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound.

Conclusion

This compound and its ortho- and para-isomers are versatile chemical entities with significant potential in drug discovery, particularly as carbonic anhydrase inhibitors. This guide has provided a foundational understanding of their synthesis, physicochemical properties, and a key biological activity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds. Further comparative studies are warranted to fully elucidate the structure-activity relationships among these isomers and to guide the development of next-generation therapeutic agents targeting carbonic anhydrases and other relevant biological targets.

References

The Multifaceted Biological Activities of Methyl 3-Sulfamoylbenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-sulfamoylbenzoate and its derivatives represent a versatile class of small molecules with a wide spectrum of biological activities. The core structure, featuring a sulfonamide group attached to a benzoate scaffold, serves as a key pharmacophore for interacting with various biological targets. This technical guide provides an in-depth overview of the primary biological activities of these derivatives, focusing on their roles as inhibitors of carbonic anhydrases, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), and modulators of hepatitis B virus (HBV) capsid assembly. Furthermore, this guide explores their potential as modulators of the NLRP3 inflammasome and histone demethylases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

Carbonic Anhydrase Inhibition

Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Of particular interest is the selective inhibition of carbonic anhydrase IX (CAIX), a transmembrane isoform that is highly overexpressed in a variety of solid tumors and is associated with tumor progression and metastasis.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The inhibitory potency of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms has been extensively studied. The following table summarizes the inhibition constants (Kᵢ) for a selection of these compounds.

CompoundDerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
1 4-chloro-3-nitro-sulfonyl semicarbazide71.83.520.50.59[2]
2 4-nitro-sulfonyl semicarbazide----[2]
3 Unsubstituted sulfonyl semicarbazide73.9-73.9-[2]
AAZ Acetazolamide (Standard)25012.125.85.7[2]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of carbonic anhydrase inhibition is commonly performed using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a pH change in the buffer, which is monitored by a pH indicator dye (e.g., phenol red). The rate of color change is proportional to the CA activity. Inhibitors will decrease the rate of this reaction.[3][4]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized this compound derivatives

  • Acetazolamide (standard CA inhibitor)

  • HEPES or TRIS buffer

  • CO₂-saturated water

  • Phenol red or other suitable pH indicator

  • Stopped-flow spectrophotometer[5]

Procedure:

  • Solution Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation:

    • In one syringe of the stopped-flow instrument, load the enzyme solution containing the CA isoform and the pH indicator in the buffer.

    • In the second syringe, load the CO₂-saturated water.

    • To determine inhibition, pre-incubate the enzyme with various concentrations of the test compound or acetazolamide for a defined period before the reaction.

  • Reaction Initiation and Measurement:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

    • Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ pH_regulation Intracellular pH Homeostasis H_HCO3->pH_regulation HCO₃⁻ import Invasion_Metastasis Invasion & Metastasis H_HCO3->Invasion_Metastasis Extracellular acidification CAIX->H_HCO3 PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt activates Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival PI3K_Akt->Cell_Survival HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Methyl_3_sulfamoylbenzoate This compound Derivatives Methyl_3_sulfamoylbenzoate->CAIX inhibits

Stopped_Flow_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, CO₂-saturated H₂O, & Indicator Enzyme_Sol Prepare Enzyme Solution Reagents->Enzyme_Sol Inhibitor_Sol Prepare Inhibitor Stock Solutions Reagents->Inhibitor_Sol Load_Syringes Load Syringe 1: Enzyme + Indicator ± Inhibitor Load Syringe 2: CO₂-saturated H₂O Enzyme_Sol->Load_Syringes Inhibitor_Sol->Load_Syringes Mix Rapid Mixing Load_Syringes->Mix Measure Monitor Absorbance Change Over Time Mix->Measure Calc_Rates Calculate Initial Reaction Rates Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Det_IC50 Determine IC₅₀/Kᵢ Values Calc_Inhibition->Det_IC50

Inhibition of Ecto-Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Certain sulfamoylbenzamide derivatives, structurally related to this compound, have been identified as selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[6] These enzymes are involved in the regulation of extracellular nucleotide signaling, which plays a role in various physiological and pathological processes, including thrombosis, inflammation, and cancer.

Quantitative Data: Inhibition of h-NTPDase Isoforms

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative sulfamoylbenzamide derivatives against different h-NTPDase isoforms.[6]

CompoundDerivativeh-NTPDase1 (IC₅₀, µM)h-NTPDase2 (IC₅₀, µM)h-NTPDase3 (IC₅₀, µM)h-NTPDase8 (IC₅₀, µM)
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13-0.72 ± 0.11-
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide-0.27 ± 0.08--
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide-0.29 ± 0.07--
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide-0.13 ± 0.01--
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid---0.28 ± 0.07
Experimental Protocol: Malachite Green Phosphate Assay

The inhibitory activity against h-NTPDases is typically determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using the malachite green assay.[7][8]

Principle: NTPDases hydrolyze ATP to ADP and Pi. The released Pi forms a colored complex with the malachite green-molybdate reagent, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced and thus to the enzyme's activity.[9]

Materials:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, -8)

  • Synthesized sulfamoylbenzamide derivatives

  • ATP (substrate)

  • Tris-HCl buffer

  • CaCl₂

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader[10]

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare fresh malachite green working solution.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the ATP substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Color Development and Measurement:

    • Stop the reaction by adding the malachite green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

Malachite_Green_Workflow Prep_Reagents Prepare Assay Buffer, ATP, and Inhibitor Solutions Plate_Setup Plate Setup: Add Buffer, Inhibitor, and NTPDase Enzyme Prep_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with ATP Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate->Stop_Reaction Color_Development Incubate at Room Temp for Color Development Stop_Reaction->Color_Development Measure_Abs Measure Absorbance (620-650 nm) Color_Development->Measure_Abs Analyze_Data Calculate % Inhibition and IC₅₀ Values Measure_Abs->Analyze_Data

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

Derivatives of sulfamoylbenzamide have been investigated as capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B virus (HBV) infection. CAMs are a class of antiviral agents that interfere with the formation of the viral capsid, a crucial step in the HBV replication cycle.[11]

Experimental Protocol: HBV Capsid Assembly Assay

The effect of compounds on HBV capsid assembly can be assessed using a cell-based assay coupled with native agarose gel electrophoresis and immunoblotting.[12]

Principle: This assay evaluates the ability of compounds to disrupt the formation of HBV capsids in cells expressing the HBV core protein (HBc). The formation of intact capsids is visualized by native agarose gel electrophoresis, which separates assembled capsids from unassembled HBc monomers and dimers.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15) or cells transiently expressing HBc.

  • Synthesized sulfamoylbenzamide derivatives.

  • Cell lysis buffer.

  • Agarose gel electrophoresis system.

  • Nitrocellulose membrane.

  • Primary antibody against HBV core protein (anti-HBc).

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture the HBV-producing cells to a suitable confluency.

    • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them with a non-denaturing lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Native Agarose Gel Electrophoresis:

    • Load the cell lysates onto a native agarose gel.

    • Perform electrophoresis to separate the assembled capsids from unassembled core proteins.

  • Immunoblotting:

    • Transfer the proteins from the agarose gel to a nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk).

    • Incubate the membrane with the primary anti-HBc antibody.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Analyze the intensity of the bands corresponding to intact capsids. A decrease in the capsid band intensity in the presence of the compound indicates inhibition of capsid assembly.

Experimental Workflow

HBV_Capsid_Workflow Cell_Culture Culture HBV-producing Cells Compound_Treatment Treat Cells with Test Compounds Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells with Non-denaturing Buffer Compound_Treatment->Cell_Lysis Electrophoresis Native Agarose Gel Electrophoresis Cell_Lysis->Electrophoresis Blotting Transfer to Nitrocellulose Membrane Electrophoresis->Blotting Immunodetection Immunodetection with anti-HBc Antibody Blotting->Immunodetection Imaging Chemiluminescent Imaging Immunodetection->Imaging Analysis Analyze Capsid Band Intensity Imaging->Analysis

Potential as Modulators of NLRP3 Inflammasome and Histone Demethylases

While less extensively studied for this compound derivatives specifically, the broader class of sulfonylureas and related compounds has shown potential in modulating the NLRP3 inflammasome and inhibiting histone demethylases.

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13][14]

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, and NLRP3 NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly Stimuli ATP, ROS, etc. Stimuli->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 Cytokine_Maturation IL-1β & IL-18 Maturation Caspase1->Cytokine_Maturation Pyroptosis Pyroptosis Caspase1->Pyroptosis Sulfonylurea_Derivatives Sulfonylurea Derivatives (Potential Modulators) Sulfonylurea_Derivatives->NLRP3_Assembly inhibit?

Histone Demethylase Inhibition

Histone demethylases are enzymes that remove methyl groups from histones, thereby playing a crucial role in epigenetic regulation. Small molecule inhibitors of these enzymes are of interest for the treatment of various diseases, including cancer.[15][16] The mechanism of inhibition by small molecules often involves chelation of the active site metal ion (for JmjC domain-containing demethylases) or covalent modification of the FAD cofactor (for LSD1).[17] Further research is needed to elucidate the specific interactions of this compound derivatives with these enzymes.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of compounds with diverse and potent biological activities. The derivatives discussed in this guide demonstrate significant potential as inhibitors of carbonic anhydrases for anticancer therapy, as inhibitors of NTPDases for modulating purinergic signaling, and as HBV capsid assembly modulators for antiviral treatment. The preliminary indications of their activity against the NLRP3 inflammasome and histone demethylases open new avenues for future research. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the continued exploration and optimization of this promising class of compounds.

References

Methyl 3-Sulfamoylbenzoate and its Analogs as Carbonic Anhydrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO₂ transport, and biosynthesis. The overexpression of certain CA isoforms is linked to various pathologies, such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets. Aromatic sulfonamides are a cornerstone class of CA inhibitors (CAIs). This technical guide provides an in-depth analysis of methyl sulfamoylbenzoates, a promising class of CAIs, with a focus on their mechanism of action, inhibitory profiles against various human CA isoforms, and the experimental methodologies used for their characterization.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[3]

The primary sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CAIs. Their inhibitory action stems from the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking the enzyme's function.[4] This binding mimics a transition state of the native enzymatic reaction. The affinity and selectivity of these inhibitors can be modulated by modifying the R-group, which interacts with various amino acid residues lining the active site cavity.

Mechanism of Action: Sulfonamide Binding to the Catalytic Zinc Ion

The inhibitory mechanism of sulfonamides against carbonic anhydrase is a well-established, high-affinity interaction. The process involves the binding of the sulfonamide moiety in its anionic, deprotonated form (R-SO₂NH⁻) to the positively charged Zn²⁺ ion located at the bottom of the active site cleft. This coordination bond is stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199.[1]

cluster_ActiveSite CA Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Native Enzyme His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Inhibitor Methyl Sulfamoylbenzoate (R-SO₂NH₂) DeprotonatedInhibitor Anionic Inhibitor (R-SO₂NH⁻) Inhibitor->DeprotonatedInhibitor Deprotonation DeprotonatedInhibitor->Zn High-affinity coordination bond

Caption: Sulfonamide inhibitor binding to the CA active site zinc ion.

Inhibition Profile of Methyl Sulfamoylbenzoate Analogs

While specific inhibition data for methyl 3-sulfamoylbenzoate is not extensively published, a closely related series of methyl 5-sulfamoylbenzoates has been synthesized and evaluated for their inhibitory activity against all 12 catalytically active human CA isoforms.[5][6] These compounds serve as excellent surrogates for understanding the potential of this chemical class. The data reveals that substitutions on the benzene ring significantly influence both the affinity and selectivity of the inhibitors.

Particularly noteworthy is the high affinity and selectivity observed for certain analogs against CA IX, a transmembrane isoform highly overexpressed in various solid tumors and a key target in anticancer drug development.[5][6] The dissociation constants (Kd) determined by a fluorescent thermal shift assay are summarized below.

Table 1: Dissociation Constants (Kd, nM) of Methyl 5-Sulfamoylbenzoate Analogs Against Human CA Isoforms [5]

Compound IDSubstituentshCA IhCA IIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
1 2,4-dichloro1201810025001801502.51.1 151870
2 2,4-dibromo150158030002001202.01.0 121560
3b 2-chloro-4-amino100001500>10000>10000250010001500.15 1001201500
4b 2-bromo-4-amino>100002000>10000>10000300012001800.12 1201501800
AAZ *(Standard)2501274450005088002.525 5.71532

*Data for Acetazolamide (AAZ) is presented as inhibition constants (Kᵢ, nM) for comparison.[1]

The data highlights that compounds 3b and 4b exhibit exceptionally high affinity for the cancer-related isoform CA IX (Kd of 0.15 and 0.12 nM, respectively) and demonstrate remarkable selectivity, with over 100-fold weaker binding to other isoforms.[5][6]

Experimental Protocols

The characterization of carbonic anhydrase inhibitors typically involves measuring their effect on the enzyme's catalytic activity. The esterase activity assay using 4-nitrophenyl acetate (4-NPA) is a common, robust, and reproducible colorimetric method suitable for high-throughput screening.[7][8]

CA Inhibition Assay: Esterase Activity Method

Principle: This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to produce 4-nitrophenol (4-NP) and acetate.[8] The product, 4-nitrophenol, is a yellow chromophore that can be quantified by measuring the increase in absorbance at 400 nm.[9] The presence of an inhibitor reduces the rate of this reaction, allowing for the determination of its potency (e.g., IC₅₀ or Kᵢ).

Materials:

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[9]

  • Enzyme: Recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX)

  • Substrate: 4-Nitrophenyl acetate (4-NPA), stock solution in acetone or DMSO[9]

  • Inhibitor: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microplate, spectrophotometric plate reader.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA isoform in chilled Assay Buffer (e.g., 20 ng/µL).[9]

  • Inhibitor Dilution: Prepare a serial dilution of the test compound (inhibitor) in Assay Buffer. Include a control with solvent only (no inhibitor).

  • Reaction Initiation:

    • To each well of a 96-well plate, add a specific volume of the enzyme solution.

    • Add an equal volume of the serially diluted inhibitor or control solution to the wells.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding.

  • Substrate Addition: Start the enzymatic reaction by adding a specific volume of the 4-NPA substrate solution to each well (e.g., a final concentration of 1 mM).[9]

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 400 nm in kinetic mode for a set duration (e.g., 5-10 minutes).[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

start Start prep_enzyme Prepare CA Enzyme Solution in Assay Buffer start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor plate_loading Add Enzyme and Inhibitor to 96-Well Plate prep_enzyme->plate_loading prep_inhibitor->plate_loading incubation Incubate Enzyme-Inhibitor Mixture plate_loading->incubation add_substrate Add 4-NPA Substrate to Initiate Reaction incubation->add_substrate read_absorbance Kinetic Read at 400 nm (Spectrophotometer) add_substrate->read_absorbance data_analysis Calculate Reaction Velocities and Determine IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a carbonic anhydrase esterase activity inhibition assay.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of Methyl 3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the predicted physicochemical properties of Methyl 3-sulfamoylbenzoate. The data presented is compiled from computational predictions available in various chemical databases. This document also outlines standard experimental protocols for the determination of key physicochemical parameters, offering a framework for laboratory validation.

Compound Identity

  • IUPAC Name: this compound

  • CAS Number: 59777-67-2

  • Molecular Formula: C₈H₉NO₄S[1]

  • Molecular Weight: 215.23 g/mol [2][3]

  • Canonical SMILES: COC(=O)C1=CC(=CC=C1)S(=O)(=O)N[1]

  • InChIKey: BUYUOBGADRKVAP-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound. It is important to note that these are theoretical values and may differ from experimentally determined results.

PropertyPredicted ValueSource
Boiling Point 402.4 ± 47.0 °C[4]
Density 1.377 ± 0.06 g/cm³ (at 20°C)[4]
pKa 9.76 ± 0.60[4]
XlogP 0.3[1][2]
Topological Polar Surface Area (TPSA) 94.8 Ų[2]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5[5]
Rotatable Bond Count 4[5]
Monoisotopic Mass 215.02522 Da[1]

General Experimental Protocols for Physicochemical Property Determination

3.1. Determination of Boiling Point

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Methodology (Capillary Method):

    • A small amount of the sample is introduced into a melting point capillary tube.

    • A smaller, inverted capillary tube is placed inside the larger tube containing the sample.

    • The entire assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a digital melting point apparatus with a boiling point function).

    • As the temperature rises, a continuous stream of bubbles will emerge from the inner capillary.

    • The heat source is then removed, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.

3.2. Determination of Density

  • Principle: Density is the mass of a substance per unit volume.

  • Methodology (Pycnometer Method):

    • A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

    • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

    • The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

3.3. Determination of pKa (Acid Dissociation Constant)

  • Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

  • Methodology (Potentiometric Titration):

    • A known concentration of the sample is dissolved in a suitable solvent (often water or a water-cosolvent mixture).

    • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

3.4. Determination of LogP (Octanol-Water Partition Coefficient)

  • Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

  • Methodology (Shake-Flask Method):

    • A known amount of the sample is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

    • The mixture is placed in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

Workflow for Physicochemical Property Analysis in Drug Discovery

The following diagram illustrates a typical workflow for the analysis and application of physicochemical properties in the context of drug discovery and development.

Physicochemical_Properties_Workflow cluster_prediction Computational Prediction cluster_experimental Experimental Validation cluster_application Application in Drug Development start Compound Structure (this compound) qspr QSPR Modeling start->qspr predicted_data Predicted Physicochemical Properties Table qspr->predicted_data admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) predicted_data->admet synthesis Chemical Synthesis protocols Experimental Protocols (e.g., Shake-Flask, Titration) synthesis->protocols experimental_data Experimentally Determined Physicochemical Properties protocols->experimental_data experimental_data->admet formulation Formulation Development experimental_data->formulation lead_opt Lead Optimization admet->lead_opt Informs formulation->lead_opt Guides

References

Investigating the Mechanism of Action of Methyl 3-sulfamoylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-sulfamoylbenzoate belongs to the sulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to a vast number of characterized molecules strongly suggests its primary mechanism of action is the inhibition of carbonic anhydrases (CAs). This guide synthesizes the current understanding of the mechanism of action of structurally related sulfamoylbenzoate derivatives, providing a robust framework for investigating this compound. This document outlines the putative signaling pathway, detailed experimental protocols for mechanism validation, and a summary of quantitative data from analogous compounds.

Postulated Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary proposed mechanism of action for this compound is the inhibition of the zinc-containing metalloenzyme, carbonic anhydrase (CA). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in various physiological processes including pH regulation, CO2 transport, and electrolyte balance.[1][2] The sulfonamide moiety is a classic zinc-binding group, which is the cornerstone of the inhibitory activity of this class of compounds against CAs.[3][4]

The Carbonic Anhydrase Catalytic Cycle

The catalytic activity of carbonic anhydrase is a two-step process:

  • Nucleophilic Attack: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of carbon dioxide. This results in the formation of a zinc-bound bicarbonate ion.

  • Proton Shuttle and Regeneration: A water molecule displaces the bicarbonate ion from the zinc center. The active site is regenerated by the transfer of a proton from the zinc-bound water molecule to the surrounding medium, a process often facilitated by a proton shuttle residue, such as a histidine.

Inhibition by Sulfonamides

Sulfonamide inhibitors, including the proposed action of this compound, function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO2NH2) binds to the Zn(II) ion, displacing the catalytic water/hydroxide molecule.[3] This binding prevents the initial step of the catalytic cycle, the nucleophilic attack on carbon dioxide, thereby inhibiting the enzyme's function. The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by interactions between the inhibitor's scaffold and amino acid residues lining the active site cavity.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the carbonic anhydrase catalytic cycle and its inhibition by a sulfonamide, as well as a typical experimental workflow for validating the inhibitory activity of a compound like this compound.

G cluster_0 cluster_1 CO2 CO2 CA_Zn_HCO3 CA-Zn-HCO3- CO2->CA_Zn_HCO3 Nucleophilic Attack H2O H2O CA_Zn_OH CA-Zn-OH- CA_Zn_OH->CA_Zn_HCO3 HCO3 HCO3- CA_Zn_HCO3->HCO3 Release CA_Zn_H2O CA-Zn-H2O CA_Zn_HCO3->CA_Zn_H2O H2O displaces H H+ CA_Zn_H2O->CA_Zn_OH Deprotonation CA_Zn_H2O->H Sulfonamide This compound (R-SO2NH2) CA_Zn_Sulfonamide CA-Zn-Sulfonamide Complex Sulfonamide->CA_Zn_Sulfonamide Binding Inhibition Inhibition CA_Zn_Sulfonamide->Inhibition CA_Zn_OH_Inhib CA-Zn-OH- CA_Zn_OH_Inhib->CA_Zn_Sulfonamide

Diagram 1: Carbonic Anhydrase Catalytic Cycle and Inhibition.

G Start Start Compound This compound Synthesis/Procurement Start->Compound In_vitro_assay In vitro Carbonic Anhydrase Inhibition Assay Compound->In_vitro_assay Determine_IC50_Ki Determine IC50 and Ki values In_vitro_assay->Determine_IC50_Ki Isoform_selectivity Test against a panel of CA isoforms Determine_IC50_Ki->Isoform_selectivity Crystallography X-ray Crystallography of CA-inhibitor complex Isoform_selectivity->Crystallography Cell_based_assays Cell-based Assays (e.g., pH regulation, proliferation) Isoform_selectivity->Cell_based_assays Binding_mode Elucidate Binding Mode Crystallography->Binding_mode End End Binding_mode->End Cell_based_assays->End

Diagram 2: Experimental Workflow for Mechanism of Action Studies.

Quantitative Data for Structurally Related Compounds

Compound ClassTarget IsoformInhibition Constant (Ki/IC50) (nM)Reference
Ureido-substituted benzenesulfonamideshCA IX1 - 45[6]
Ureido-substituted benzenesulfonamideshCA XII4 - 6[6]
Ureido-substituted benzenesulfonamideshCA II15 - 1765[6]
Benzamide-4-sulfonamideshCA I5.3 - 334[1]
Benzamide-4-sulfonamideshCA IILow nanomolar to subnanomolar[1]
Benzamide-4-sulfonamideshCA VIILow nanomolar to subnanomolar[1]
Benzamide-4-sulfonamideshCA IX8.0 - 26.0[1]
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I13.3 - 87.6[7]
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA II5.3 - 384.3[7]
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA VII1.1 - 13.5[7]
Pyrazole- and Pyridazinecarboxamide SulfonamideshCA I6.2 - 3822[2]
Pyrazole- and Pyridazinecarboxamide SulfonamideshCA IX6.1 - 568.8[2]

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the ability of CA to catalyze the hydration of CO2. The resulting change in pH is monitored using a pH indicator. The rate of the catalyzed reaction is determined using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • Reference inhibitor (e.g., Acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the reference inhibitor.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[8]

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.

    • Load the second syringe with the CO2-saturated solution.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (typically at 557 nm for Phenol Red).[8]

  • Data Analysis:

    • Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.[8]

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Esterase Activity Method)

This is a colorimetric, high-throughput compatible method for screening CA inhibitors.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.[9]

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound, reference inhibitor, and p-NPA in a suitable organic solvent (e.g., DMSO or acetonitrile).[9]

    • Prepare a working solution of the CA enzyme in the assay buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations (or vehicle for the control).

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes.[9]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.[9]

  • Measurement and Analysis:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.

    • Calculate the reaction rates (slope of the absorbance vs. time curve).

    • Calculate the percentage of inhibition and determine the IC50 values as described for the stopped-flow method.

X-ray Crystallography of the CA-Inhibitor Complex

Principle: This technique provides high-resolution structural information on how the inhibitor binds to the active site of the carbonic anhydrase enzyme.

Procedure:

  • Protein Expression and Purification: Express and purify the target human carbonic anhydrase isoform.

  • Co-crystallization: Co-crystallize the purified CA enzyme with this compound. This typically involves screening a wide range of crystallization conditions.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron radiation source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the CA-inhibitor complex. Refine the structure to obtain an accurate model of the binding interactions.[3][4]

Conclusion

Based on the extensive evidence from structurally analogous compounds, the most probable mechanism of action for this compound is the inhibition of carbonic anhydrase. The presented experimental protocols provide a clear path for the validation of this hypothesis and for the detailed characterization of its inhibitory profile. The quantitative data from related sulfonamides suggest that this compound is likely to be a potent inhibitor of several carbonic anhydrase isoforms. Further investigation using the described methodologies will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of Methyl 3-sulfamoylbenzoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-sulfamoylbenzoate, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is designed for laboratory-scale preparation and is based on established chemical transformations. This protocol is intended for use by trained organic chemists in a well-equipped laboratory setting. Adherence to all safety precautions is essential.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process commencing with methyl benzoate. The first step involves an electrophilic aromatic substitution, specifically the chlorosulfonation of the benzene ring at the meta position due to the directing effect of the ester group. The resulting sulfonyl chloride is then converted to the desired sulfonamide via amination.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

SynthesisWorkflow Start Start MethylBenzoate Methyl Benzoate Start->MethylBenzoate Reactant Chlorosulfonation Chlorosulfonation MethylBenzoate->Chlorosulfonation Chlorosulfonic Acid Intermediate Methyl 3-(chlorosulfonyl)benzoate Chlorosulfonation->Intermediate Intermediate Product Amination Amination Intermediate->Amination Aqueous Ammonia Purification Purification Amination->Purification Crude Product Product This compound Purification->Product Purified Product End End Product->End

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagent(s)ProductMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Purity (%)
1. ChlorosulfonationMethyl BenzoateChlorosulfonic AcidMethyl 3-(chlorosulfonyl)benzoate1 : 4None0 - 52 - 380 - 90>95
2. AminationMethyl 3-(chlorosulfonyl)benzoateAqueous Ammonia (28-30%)This compound1 : 10Dichloromethane0 - 101 - 285 - 95>98

Detailed Experimental Protocols

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Thionyl chloride is also corrosive and releases toxic gases upon contact with water. Handle it in a fume hood with appropriate PPE.

  • Aqueous ammonia is a corrosive and pungent solution. Handle it in a well-ventilated fume hood.

Step 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate

Materials:

  • Methyl benzoate

  • Chlorosulfonic acid

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl benzoate.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (4 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a white solid.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Methyl 3-(chlorosulfonyl)benzoate as a white solid.

Step 2: Synthesis of this compound

Materials:

  • Methyl 3-(chlorosulfonyl)benzoate

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Methyl 3-(chlorosulfonyl)benzoate obtained from Step 1 in dichloromethane in a 250 mL round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add aqueous ammonia (10 equivalents) to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL), followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with literature values.

Disclaimer

This protocol is intended for research purposes only and should be performed by individuals with adequate training in synthetic organic chemistry. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe and appropriate manner.

Application Note: A Detailed Protocol for the Fischer-Speier Esterification of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Sulfamoylbenzoic acid is a key aromatic compound containing both a carboxylic acid and a sulfonamide functional group. Its derivatives are of significant interest in medicinal chemistry and drug development. The esterification of the carboxylic acid moiety is a fundamental transformation for creating a library of compounds for further biological screening. This document outlines a detailed experimental protocol for the synthesis of an ester of 3-sulfamoylbenzoic acid, for instance, methyl 3-sulfamoylbenzoate, via the Fischer-Speier esterification method. This acid-catalyzed reaction is a classic and efficient method for producing esters from carboxylic acids and alcohols.[1][2]

Overall Reaction Scheme:

The general reaction involves heating 3-sulfamoylbenzoic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][3] The equilibrium of the reaction is shifted towards the product side by using a large excess of the alcohol.[4]

General Reaction: 3-Sulfamoylbenzoic Acid + Alcohol --(H⁺ catalyst, Heat)--> Alkyl 3-sulfamoylbenzoate + Water

Quantitative Data Summary

The following table summarizes typical quantitative data expected for the esterification of substituted benzoic acids based on established literature protocols. The data for 3-sulfamoylbenzoic acid is projected based on these analogous reactions.

ParameterMethyl EsterEthyl EsterReference Compound
Starting Material 3-Sulfamoylbenzoic Acid3-Sulfamoylbenzoic AcidBenzoic Acid (for Methyl Benzoate)
Alcohol MethanolEthanolMethanol
Catalyst Conc. H₂SO₄Conc. H₂SO₄Conc. H₂SO₄
Reactant Ratio (Acid:Alcohol) ~1:10 molar ratio~1:10 molar ratio1:9.4 molar ratio
Reaction Time 1-3 hours2-4 hours30 minutes
Reaction Temperature Reflux (~65 °C)Reflux (~78 °C)Reflux
Typical Yield 80-95% (projected)80-95% (projected)~75% (isolated)[4], 90%[5]
Purity (post-purification) >95% (projected)>95% (projected)Not specified
Analytical Method ¹H NMR, LC/MS¹H NMR, LC/MSNot specified

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound as a representative example.

Materials and Reagents:

  • 3-Sulfamoylbenzoic acid (MW: 201.20 g/mol )[6]

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel)

  • pH paper or meter

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g (24.8 mmol) of 3-sulfamoylbenzoic acid.[7]

    • Add 50 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid. 3-Sulfamoylbenzoic acid is soluble in ethanol and likely in methanol.[8]

    • In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with 50 mL of deionized water.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.[4][10]

    • Confirm that the aqueous layer is neutral or slightly basic using pH paper.

    • Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.[5]

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude this compound.

    • The crude product, if not sufficiently pure, can be further purified by recrystallization or column chromatography.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable. Avoid open flames.

Diagrams

Experimental Workflow for Esterification

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 3-sulfamoylbenzoic acid and methanol to flask B 2. Add conc. H₂SO₄ catalyst A->B C 3. Heat mixture to reflux (2-3 hours) B->C D 4. Cool reaction mixture C->D E 5. Quench with water and extract with ethyl acetate D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine F->G H 8. Dry organic layer (e.g., with MgSO₄) G->H I 9. Filter drying agent H->I J 10. Evaporate solvent (Rotary Evaporator) I->J K 11. Purify crude product (Recrystallization/Chromatography) J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_transfer Proton Transfer cluster_elimination Elimination cluster_deprotonation Deprotonation N1 Carboxylic Acid (R-COOH) N2 Protonated Carbonyl N1->N2 + H⁺ N3 Tetrahedral Intermediate N2->N3 + Alcohol (R'-OH) N4 Protonated Intermediate N3->N4 N5 Protonated Ester N4->N5 - H₂O N6 Ester (R-COOR') N5->N6 - H⁺

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols: "Methyl 3-sulfamoylbenzoate" in the Design of Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the methyl 3-sulfamoylbenzoate scaffold in the design and synthesis of selective enzyme inhibitors. This versatile chemical moiety has proven to be a valuable starting point for developing potent inhibitors for a range of enzyme targets, most notably carbonic anhydrases, and has shown potential in the development of inhibitors for other enzyme systems such as histone demethylases and NLRP3 inflammasomes.

Introduction to this compound in Enzyme Inhibition

The this compound scaffold incorporates a key sulfonamide group, a well-established zinc-binding moiety crucial for the inhibition of metalloenzymes like carbonic anhydrases. The aromatic ring and the methyl ester provide a framework that can be readily modified to enhance binding affinity and achieve selectivity for specific enzyme isoforms. By strategically altering substituents on the benzene ring, medicinal chemists can fine-tune the physicochemical properties of the resulting inhibitors to optimize their potency, selectivity, and pharmacokinetic profiles.

Target Enzyme Classes

Carbonic Anhydrases (CAs)

The most prominent application of the sulfamoylbenzoate scaffold is in the design of carbonic anhydrase inhibitors. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are implicated in a range of physiological and pathological processes, making them attractive drug targets. For instance, inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[1][2] Derivatives of this compound have been shown to be highly potent and selective inhibitors of several CA isoforms, particularly the tumor-associated CAIX.[2]

Histone Demethylases (e.g., LSD1)

The sulfamoylbenzoate core has also been explored in the design of inhibitors for histone demethylases, such as Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9.[3][4] Overexpression of LSD1 has been linked to various cancers, making it a promising target for anticancer drug development.[3] While less common than for CAs, the structural features of sulfamoylbenzoate derivatives can be adapted to target the active site of LSD1.

NLRP3 Inflammasome

More recently, sulfonylurea derivatives, which can be conceptually related to the sulfamoylbenzoate scaffold, have been identified as potent inhibitors of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response and, when dysregulated, contributes to a variety of inflammatory diseases.[5][7] Inhibition of NLRP3 activation is a promising therapeutic strategy for these conditions.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of various compounds derived from or related to the this compound scaffold against their respective enzyme targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylbenzoate Derivatives

Compound IDModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (CA I/IX)Reference
AAZ Acetazolamide (Reference)25012.125.85.79.7[8]
Compound 4b Pyrazole-carboxamide derivative>10000839.776.3568.8>131[8]
Compound 4c Pyrazole-carboxamide derivative85.410.18.511.210.0[8]
Compound 10d Pyridazine-carboxamide derivative6.28.0165.265.70.04[8]
Compound 15 Indeno[1,2-c]pyrazole derivative725.63.36.180.5119[8]

Note: Lower Ki values indicate higher potency. Selectivity is calculated as the ratio of Ki for CA I to CA IX.

Table 2: Inhibition of NLRP3 Inflammasome by Sulfonylurea and Related Derivatives

Compound IDScaffoldCell LineAssay ReadoutIC50 (nM)Reference
MCC950 Sulfonylurea (Reference)THP-1IL-1β release8 - 23[5][6]
Compound 15 Novel SulfonylureaTHP-1IL-1β release23[5]
JC-171 Hydroxyl-sulfonamideJ774A.1IL-1β release8450[9]
Compound 32 Oxazole acylsulfamideTHP-1IL-1β production-[10]

Note: Lower IC50 values indicate higher potency.

Table 3: Inhibition of Lysine-Specific Demethylase 1 (LSD1) by Various Inhibitors

Compound IDScaffold ClassAssay TypeKi (µM)IC50 (nM)Reference
S2172 Novel small moleculePeroxidase assay0.27-[4]
T-3775440 Irreversible inhibitorNot specified-2.1[11]
GSK-LSD1 Irreversible inhibitorNot specified-16[11]
S 2101 Small moleculeNot specified0.61990[11]

Note: This table provides a reference for the potency of known LSD1 inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route for this compound derivatives often starts with the corresponding benzoic acid. The following is a representative, non-exhaustive protocol.

Protocol 4.1.1: Esterification of 3-Sulfamoylbenzoic Acid

  • Suspend 3-sulfamoylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.

Protocol 4.1.2: General Amide Coupling from a Carboxylic Acid Derivative

  • Dissolve the carboxylic acid derivative of the sulfamoylbenzoate in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Enzyme Inhibition Assays

Protocol 4.2.1: Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Inhibition

This assay measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • In a 96-well or 384-well PCR plate, add the protein solution and the fluorescent dye to each well.

  • Add varying concentrations of the inhibitor (or DMSO as a control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a temperature gradient from 25 °C to 95 °C, with fluorescence readings taken at regular intervals.

  • The melting temperature (Tm) is determined as the inflection point of the fluorescence curve. The shift in Tm (ΔTm) in the presence of the inhibitor is used to determine binding affinity.

Protocol 4.2.2: In Vitro Histone Demethylase (LSD1) Activity Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).

  • In a 96-well plate, add the reaction buffer, horseradish peroxidase (HRP), and a peroxidase substrate (e.g., Amplex Red).

  • Add the LSD1 enzyme and a di-methylated histone H3 peptide substrate.

  • Add varying concentrations of the inhibitor (or DMSO as a control).

  • Initiate the reaction by adding the FAD cofactor.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance of the product formed by the peroxidase reaction.

  • Calculate the percent inhibition based on the signal in the presence of the inhibitor relative to the control.

Protocol 4.2.3: NLRP3 Inflammasome Activation Assay in THP-1 Cells

This cell-based assay measures the inhibition of IL-1β release following NLRP3 inflammasome activation.

  • Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Pre-treat the cells with varying concentrations of the inhibitor (or DMSO as a control) for 30-60 minutes.

  • Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1-2 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of IL-1β release.

Visualizations

Signaling Pathways

G cluster_0 Carbonic Anhydrase IX in Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX_activity CAIX Activity (CO2 + H2O ↔ H+ + HCO3-) CAIX_exp->CAIX_activity Acidification Extracellular Acidification CAIX_activity->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor Sulfamoylbenzoate Inhibitor Inhibitor->CAIX_activity G cluster_1 NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b NLRP3_primed Primed NLRP3 Pro_IL1b->NLRP3_primed NLRP3_assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) NLRP3_primed->NLRP3_assembly Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_assembly Caspase1 Active Caspase-1 NLRP3_assembly->Caspase1 IL1b_maturation Pro-IL-1β → Mature IL-1β Caspase1->IL1b_maturation IL1b_secretion IL-1β Secretion IL1b_maturation->IL1b_secretion Inhibitor Sulfonylurea/Sulfamoyl Inhibitor Inhibitor->NLRP3_assembly G cluster_2 Workflow for FTSA-based CA Inhibitor Screening start Start prep_protein Prepare Purified CA Isoform start->prep_protein prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor setup_plate Set up 384-well plate: Protein + Dye + Inhibitor prep_protein->setup_plate prep_inhibitor->setup_plate run_qpcr Run Temperature Gradient in qPCR Instrument setup_plate->run_qpcr analyze_data Analyze Fluorescence Data & Determine Tm run_qpcr->analyze_data calc_affinity Calculate ΔTm & Binding Affinity analyze_data->calc_affinity end End calc_affinity->end G cluster_3 Workflow for Cell-Based NLRP3 Inhibition Assay start Start culture_cells Culture & Differentiate THP-1 Cells start->culture_cells prime_cells Prime with LPS (Signal 1) culture_cells->prime_cells add_inhibitor Add Inhibitor (Varying Concentrations) prime_cells->add_inhibitor activate_inflammasome Activate with ATP/Nigericin (Signal 2) add_inhibitor->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant run_elisa Quantify IL-1β by ELISA collect_supernatant->run_elisa calc_ic50 Calculate IC50 run_elisa->calc_ic50 end End calc_ic50->end

References

Application of Methyl 3-sulfamoylbenzoate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl 3-sulfamoylbenzoate and its derivatives in medicinal chemistry. This class of compounds has garnered significant interest, primarily as potent inhibitors of carbonic anhydrases, with significant therapeutic potential in oncology. Furthermore, emerging research indicates their utility in targeting other key enzymes involved in cancer metabolism, such as malate dehydrogenase.

Introduction: The Sulfamoylbenzoate Scaffold

The this compound scaffold is a key pharmacophore in the design of targeted enzyme inhibitors. The presence of the sulfonamide group allows for strong interactions with the zinc ion in the active site of metalloenzymes, a key feature in the mechanism of action for carbonic anhydrase inhibitors. The benzoate moiety provides a versatile platform for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Application as Carbonic Anhydrase IX Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of carbonic anhydrases (CAs), with a particular focus on the tumor-associated isoform, CAIX.[1] CAIX is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression by regulating pH in the acidic tumor microenvironment.[2][3] Inhibition of CAIX can disrupt this pH balance, leading to cancer cell death and reduced tumor growth and metastasis.[4]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition data for a selection of this compound derivatives against various human carbonic anhydrase (hCA) isoforms. The data highlights the potency and selectivity of these compounds.

Compound IDStructurehCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (hCA II/hCA IX)Reference
Acetazolamide Standard CAILow nM range---[5]
Ureido-substituted benzenesulfonamides (USBs) General StructureLow nM rangeLow nM range-High[5]
Carbohydrate-based sulfamates (e.g., 5e) General Structure-2-~90-fold[5]
VD11-4-2 Fluorinated derivative-0.03 (Kₔ)-High[5]
Celecoxib A COX-2 inhibitor with CAI activity1.4 - 4014 - 58-Better hCA IX inhibitor[6]
Indisulam (E7070) Antitumor drug1.4 - 4014 - 58--[6]
Compound 10 Pyridinium derivative1.4 - 4014 - 58-Better hCA IX inhibitor[6]
Signaling Pathway of Carbonic Anhydrase IX in Cancer

The following diagram illustrates the role of CAIX in the tumor microenvironment and its interaction with key signaling pathways.

CAIX_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Expression HIF1a->CAIX_expression CAIX CAIX (on cell surface) CAIX_expression->CAIX pHi Intracellular pH (pHi) Maintained Alkaline CAIX->pHi Catalyzes CO2 hydration Invasion Invasion & Metastasis CAIX->Invasion EGFR_PI3K EGFR/PI3K Pathway CAIX->EGFR_PI3K Influences H_HCO3 H+ + HCO3- CAIX->H_HCO3 Proliferation Cell Proliferation & Survival pHi->Proliferation EGFR_PI3K->Proliferation CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX pHe Extracellular pH (pHe) Acidic H_HCO3->pHe ECM_degradation ECM Degradation pHe->ECM_degradation ECM_degradation->Invasion Inhibitor Sulfamoylbenzoate Inhibitor Inhibitor->CAIX

Caption: Role of CAIX in the tumor microenvironment and its inhibition.

Application as Malate Dehydrogenase (MDH) Inhibitors

More recent research has identified derivatives of this compound as inhibitors of malate dehydrogenase (MDH), an enzyme central to cellular metabolism. Specifically, certain derivatives have been shown to dually inhibit both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms.[7] This dual inhibition presents a novel strategy for targeting cancer metabolism, as tumor cells often exhibit metabolic plasticity and can adapt to the inhibition of a single metabolic pathway.[7][8]

Role of Malate Dehydrogenase in Cancer Metabolism

The diagram below outlines the central role of MDH1 and MDH2 in cellular metabolism and how their inhibition can impact cancer cells.

MDH_Metabolism_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NAD_NADH_cyt NAD+ / NADH Glycolysis->NAD_NADH_cyt Lactate Lactate Pyruvate->Lactate Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit MDH1 MDH1 OAA_cyt Oxaloacetate Malate_cyt Malate OAA_cyt->Malate_cyt Malate_cyt->OAA_cyt MDH1 Malate_cyt->NAD_NADH_cyt NAD+ regeneration Malate_mit Malate Malate_cyt->Malate_mit TCA_cycle TCA Cycle Pyruvate_mit->TCA_cycle ETC Electron Transport Chain TCA_cycle->ETC MDH2 MDH2 OAA_mit Oxaloacetate OAA_mit->Malate_mit Malate_mit->Malate_cyt Malate_mit->OAA_mit MDH2 ATP ATP ETC->ATP Inhibitor Dual MDH1/2 Inhibitor Inhibitor->MDH1 Inhibitor->MDH2

Caption: Role of MDH1 and MDH2 in cancer cell metabolism.

Experimental Protocols

Synthesis of Methyl 2-halo-5-sulfamoylbenzoate Derivatives

The following is a general workflow for the synthesis of methyl 2-halo-5-sulfamoylbenzoate derivatives, which are potent carbonic anhydrase inhibitors.[1][9]

Synthesis_Workflow Start Methyl 2,4-dihalo- 5-sulfamoylbenzoate Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Intermediate Substituted Methyl 5-sulfamoylbenzoate Nucleophilic_Substitution->Intermediate Oxidation Oxidation (optional) Intermediate->Oxidation Purification Purification (Chromatography) Intermediate->Purification Final_Product Final Sulfonyl Derivative Oxidation->Final_Product Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthesis workflow for sulfamoylbenzoate derivatives.

Detailed Protocol: Synthesis of Methyl 2-chloro-4-(substituted)-5-sulfamoylbenzoate

  • Nucleophilic Aromatic Substitution:

    • To a solution of methyl 2,4-dichloro-5-sulfamoylbenzoate in a suitable solvent such as DMSO, add a nucleophile (e.g., a thiol or an amine) and a base like triethylamine (TEA).[1]

    • Heat the reaction mixture at 60 °C for 72 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Oxidation (Optional, for sulfanyl derivatives):

    • To a solution of the sulfanyl derivative in acetic acid, add hydrogen peroxide.

    • Heat the reaction mixture at 75 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Characterization:

    • Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes the determination of inhibition constants (Kᵢ) for CA inhibitors using a stopped-flow instrument to measure the kinetics of CO₂ hydration.[10]

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • CO₂-saturated water

  • Buffer: 20 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄[10]

  • pH indicator: Phenol red (0.2 mM)[10]

  • Test compounds (dissolved in DMSO)

  • Purified water

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.

  • Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[10]

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated buffer containing the pH indicator.

  • The hydration of CO₂ to bicarbonate and a proton is catalyzed by the enzyme, causing a change in pH, which is monitored by the change in absorbance of the phenol red at 557 nm.[10]

  • The initial rates of the reaction are measured for a period of 10-100 seconds.[10]

  • The uncatalyzed reaction rate (in the absence of enzyme) is subtracted from the catalyzed rates.

  • Inhibition constants (Kᵢ) are calculated by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.[10]

Malate Dehydrogenase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure MDH activity, which can be adapted for inhibitor screening.[11][12]

Materials:

  • 96-well microplate reader

  • MDH assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)[11]

  • Malate solution (substrate)

  • NAD⁺ solution

  • MTT (tetrazolium salt) solution

  • Enzyme mix (containing diaphorase)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare a working reagent by mixing the assay buffer, NAD⁺, MTT, substrate, and enzyme mix.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the MDH enzyme solution to the wells.

  • Initiate the reaction by adding the working reagent to all wells.

  • The MDH-catalyzed oxidation of malate produces NADH, which then reduces MTT to a colored formazan product.

  • Measure the increase in absorbance at 565 nm in a kinetic mode at 37°C.[11]

  • The rate of the reaction is proportional to the MDH activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Their primary application as potent and selective inhibitors of carbonic anhydrase IX has significant implications for the development of novel anticancer therapies. Furthermore, the discovery of their activity against other metabolic enzymes like malate dehydrogenase opens up new avenues for targeting cancer metabolism. The detailed protocols and data presented in this document are intended to facilitate further research and development in this exciting area of drug discovery.

References

Application Note: In Situ Monitoring of Methyl 3-sulfamoylbenzoate Synthesis using FTIR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient methodology for the in situ monitoring of the synthesis of Methyl 3-sulfamoylbenzoate. Real-time reaction analysis is achieved through the application of Fourier Transform Infrared (FTIR) spectroscopy, providing kinetic and mechanistic insights. High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis of reaction progress, including the determination of reactant consumption, intermediate formation, and product yield. The combination of these Process Analytical Technologies (PAT) facilitates enhanced reaction understanding, control, and optimization, which is critical in drug development and pharmaceutical manufacturing.[1]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The precise control of its synthesis is paramount to ensure high yield and purity of the final active pharmaceutical ingredient (API). Traditional batch synthesis methods often rely on offline analysis, which can lead to delays in process control and a lack of detailed kinetic understanding. In contrast, in situ monitoring provides real-time data, enabling immediate adjustments and a deeper understanding of the reaction dynamics.[2][3] This note describes the application of Attenuated Total Reflectance (ATR)-FTIR spectroscopy and online HPLC for monitoring the Fischer esterification of 3-sulfamoylbenzoic acid to produce this compound.[2]

Reaction Scheme

The synthesis of this compound is achieved via the Fischer esterification of 3-sulfamoylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[2]

Reaction:

3-Sulfamoylbenzoic Acid + Methanol ⇌ this compound + Water

(Catalyst: H₂SO₄)

In Situ Monitoring Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a powerful technique for real-time monitoring of chemical reactions.[4][5] By inserting an ATR probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. The change in absorbance of specific infrared bands corresponding to the reactant and product functional groups allows for the tracking of their relative concentrations over time.[6]

High-Performance Liquid Chromatography (HPLC)

Online HPLC provides quantitative data on the concentration of individual components in the reaction mixture.[7] A small aliquot of the reaction mixture is automatically sampled, diluted, and injected into the HPLC system at predefined intervals. This allows for the accurate determination of reactant conversion, product formation, and the identification of any impurities or by-products.[8]

Experimental Protocols

Synthesis of this compound[2]

Materials:

  • 3-sulfamoylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and ports for an ATR-FTIR probe and an online HPLC sampling line.

Procedure:

  • To a solution of 3-sulfamoylbenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.05 equivalents) while stirring.

  • Insert the ATR-FTIR probe and the online HPLC sampling line into the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70°C) and begin in situ monitoring.

  • Monitor the reaction progress until the desired conversion is achieved.

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

In Situ FTIR Monitoring Protocol
  • Instrument: FTIR spectrometer equipped with a diamond ATR probe.

  • Data Acquisition:

    • Collect a background spectrum of the initial reaction mixture at room temperature before heating.

    • Once reflux begins, collect spectra every 5 minutes.

    • Monitor the decrease in the carbonyl (C=O) stretch of the carboxylic acid reactant (approx. 1700-1720 cm⁻¹) and the increase in the carbonyl stretch of the ester product (approx. 1720-1740 cm⁻¹).

    • Simultaneously monitor the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹) and the formation of water.

Online HPLC Monitoring Protocol
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the polar reactant and the less polar product.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sampling: Configure the online system to automatically draw a sample from the reactor every 15-30 minutes. The sample should be quenched and diluted prior to injection.

Data Presentation

Table 1: Key FTIR Vibrational Frequencies for Reaction Monitoring

Functional GroupCompoundWavenumber (cm⁻¹)Trend During Reaction
C=O Stretch (Carboxylic Acid)3-Sulfamoylbenzoic Acid~1710Decrease
O-H Stretch (Carboxylic Acid)3-Sulfamoylbenzoic Acid~3000 (broad)Decrease
C=O Stretch (Ester)This compound~1730Increase
C-O Stretch (Ester)This compound~1280Increase

Table 2: HPLC Retention Times for Quantitative Analysis

CompoundRetention Time (min)
3-Sulfamoylbenzoic Acid~3.5
This compound~7.2

Table 3: Example Reaction Progress Data

Time (min)FTIR Peak Height Ratio (Ester C=O / Acid C=O)Concentration of 3-Sulfamoylbenzoic Acid (M) - HPLCConcentration of this compound (M) - HPLCConversion (%) - HPLC
00.051.000.000
300.450.650.3535
600.820.380.6262
901.150.190.8181
1201.380.080.9292
1501.450.050.9595

Mandatory Visualization

Synthesis_Workflow Reactants Reactants: 3-Sulfamoylbenzoic Acid Methanol H₂SO₄ Reaction_Vessel Reaction Vessel (Reflux, 65-70°C) Reactants->Reaction_Vessel FTIR In Situ ATR-FTIR (Real-time kinetic data) Reaction_Vessel->FTIR Continuous Monitoring HPLC Online HPLC (Quantitative analysis) Reaction_Vessel->HPLC Automated Sampling Product Product: This compound Reaction_Vessel->Product Workup & Purification Data_Analysis Data Analysis and Process Control FTIR->Data_Analysis HPLC->Data_Analysis Data_Analysis->Reaction_Vessel Process Adjustments

Caption: Workflow for in situ monitoring of this compound synthesis.

Reaction_Pathway Start 3-Sulfamoylbenzoic Acid + Methanol Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H₂O Product This compound Deprotonation->Product - H⁺

Caption: Fischer esterification reaction pathway for this compound.

Conclusion

The implementation of in situ ATR-FTIR and online HPLC for monitoring the synthesis of this compound offers significant advantages over traditional offline methods. This approach provides real-time, continuous data that allows for a comprehensive understanding of reaction kinetics, endpoint determination, and impurity profiling. By adopting these PAT tools, researchers and drug development professionals can enhance process control, improve batch-to-batch consistency, and accelerate the development of robust and efficient synthetic processes.

References

Application Notes and Protocols for Purity Analysis of Methyl 3-sulfamoylbenzoate by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative and qualitative analysis of "Methyl 3-sulfamoylbenzoate" purity using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines robust HPLC and TLC methods for the determination of this compound purity and the identification of potential process-related impurities.

Potential Impurities:

Based on its common synthesis from methyl 3-(chlorosulfonyl)benzoate and ammonia, or the esterification of 3-sulfamoylbenzoic acid, potential impurities may include:

  • Impurity A: 3-Sulfamoylbenzoic acid (hydrolysis product)

  • Impurity B: Methyl 3-(chlorosulfonyl)benzoate (starting material)

  • Impurity C: 3-(Chlorosulfonyl)benzoic acid (hydrolyzed starting material)

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential impurities.

Experimental Protocol: HPLC

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30% B15-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation: HPLC

System Suitability:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Hypothetical Retention Times and Purity Calculation:

CompoundRetention Time (min)Relative Retention Time (RRT)Response Factor (RF)
Impurity A (3-Sulfamoylbenzoic acid)4.50.381.05
This compound 12.0 1.00 1.00
Impurity B (Methyl 3-(chlorosulfonyl)benzoate)18.21.520.95

Purity Calculation:

The percentage purity of this compound is calculated using the area normalization method:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC) Method

TLC provides a rapid and straightforward method for the qualitative assessment of this compound purity and the detection of impurities.

Experimental Protocol: TLC

Chromatographic Conditions:

ParameterCondition
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.1, v/v/v)
Chamber Saturated with the mobile phase for at least 30 minutes before use.
Application Spot 5 µL of the standard and sample solutions onto the TLC plate.
Development Allow the chromatogram to develop until the solvent front has traveled approximately 80% of the plate length.
Drying Air-dry the plate in a fume hood.
Visualization Observe the plate under UV light at 254 nm.

Sample Preparation:

  • Standard Solution (1 mg/mL): Dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Sample Solution (10 mg/mL): Dissolve 100 mg of the this compound sample in 10 mL of methanol.

Data Presentation: TLC

Hypothetical R_f Values:

The R_f (Retardation factor) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

CompoundR_f Value
Impurity A (3-Sulfamoylbenzoic acid)0.15
This compound 0.50
Impurity B (Methyl 3-(chlorosulfonyl)benzoate)0.75

The purity is assessed by comparing the intensity of any secondary spots in the sample lane to the principal spot of the standard.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_data Data Analysis Sample This compound Sample Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC_inj Inject into HPLC System Prep->HPLC_inj HPLC Path TLC_spot Spot onto Silica Gel Plate Prep->TLC_spot TLC Path HPLC_sep Chromatographic Separation (C18 Column, Gradient Elution) HPLC_inj->HPLC_sep HPLC_det UV Detection at 254 nm HPLC_sep->HPLC_det Data_acq Data Acquisition (Chromatogram) HPLC_det->Data_acq TLC_dev Develop in Mobile Phase TLC_spot->TLC_dev TLC_vis Visualize under UV 254 nm TLC_dev->TLC_vis TLC_vis->Data_acq Purity_calc Purity Calculation (% Area, Rf Values) Data_acq->Purity_calc Report Final Purity Report Purity_calc->Report

Caption: Workflow for HPLC and TLC purity analysis of this compound.

Logical Relationship of Analytical Methods

G cluster_methods Purity Assessment Methods cluster_results Analytical Results substance This compound HPLC HPLC (Quantitative) substance->HPLC TLC TLC (Qualitative) substance->TLC Purity Percentage Purity HPLC->Purity determines Impurity_Profile Impurity Profile (RRT / Rf) HPLC->Impurity_Profile identifies TLC->Impurity_Profile detects

Caption: Relationship between analytical methods and purity assessment outcomes.

Application Notes: Methyl 3-sulfamoylbenzoate as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-sulfamoylbenzoate is a valuable chemical intermediate possessing three key functional groups: a methyl ester, a benzene ring, and a sulfonamide. This trifecta of reactivity makes it an attractive starting material for the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in numerous FDA-approved drugs, including diuretics, carbonic anhydrase inhibitors, and antiviral agents.[1][2][3] This document provides detailed protocols for the utilization of this compound as a building block in the synthesis of N-substituted 3-sulfamoylbenzamides, a class of compounds that has shown promise as Hepatitis B Virus (HBV) capsid assembly modulators.[4][5]

Synthetic Utility and Workflow

The primary synthetic strategy involves a two-step sequence:

  • Hydrolysis (Saponification): The methyl ester of this compound is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-sulfamoylbenzoic acid. This transformation is typically clean and high-yielding.

  • Amide Coupling: The resulting 3-sulfamoylbenzoic acid is then coupled with a desired amine to form the target N-substituted 3-sulfamoylbenzamide. This reaction can be achieved using standard peptide coupling reagents.

This straightforward workflow allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

G A This compound B Hydrolysis (Saponification) A->B C 3-Sulfamoylbenzoic Acid B->C D Amide Coupling C->D E N-Substituted-3-sulfamoylbenzamide D->E F Primary Amine (R-NH2) F->D

Caption: Synthetic workflow for N-substituted 3-sulfamoylbenzamides.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Sulfamoylbenzoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol and water (a common ratio is 2:3 v/v).

  • Add sodium hydroxide (1.5 eq) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a beaker and place it in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 2. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the solid in a vacuum oven to obtain 3-sulfamoylbenzoic acid.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product3-Sulfamoylbenzoic Acid
Yield90-98%
Melting Point235-238 °C
AppearanceWhite solid
Protocol 2: Amide Coupling of 3-Sulfamoylbenzoic Acid with a Primary Amine

This protocol details the formation of an N-substituted 3-sulfamoylbenzamide using a common peptide coupling agent.

Materials:

  • 3-Sulfamoylbenzoic Acid

  • A primary amine (e.g., 4-chloroaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, dissolve 3-sulfamoylbenzoic acid (1.0 eq) and the primary amine (1.1 eq) in the chosen solvent (DCM or DMF).

  • Add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (DCC or EDC, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-sulfamoylbenzamide.

Quantitative Data (Representative for coupling with 4-chloroaniline):

ParameterValue
Starting Material3-Sulfamoylbenzoic Acid
ProductN-(4-chlorophenyl)-3-sulfamoylbenzamide
Yield65-80%
AppearanceWhite to off-white solid

Application in Drug Discovery: HBV Capsid Assembly Modulators

Derivatives of 3-sulfamoylbenzamide have been identified as potent modulators of Hepatitis B Virus (HBV) capsid assembly.[4][5] These molecules can disrupt the normal formation of the viral capsid, a crucial step in the viral life cycle, thereby inhibiting viral replication.

G cluster_0 HBV Life Cycle cluster_1 Therapeutic Intervention A Viral Entry B Transcription & Translation A->B C Capsid Assembly B->C D Reverse Transcription C->D E Viral Egress D->E F N-substituted 3-sulfamoylbenzamide G Disruption of Capsid Formation F->G G->C Inhibits

Caption: Inhibition of HBV capsid assembly by 3-sulfamoylbenzamides.

The ability to readily synthesize a variety of N-substituted 3-sulfamoylbenzamides from this compound provides a powerful platform for optimizing the antiviral activity and pharmacokinetic properties of this class of compounds. Researchers can systematically modify the 'R' group on the amide nitrogen to explore interactions with the target protein and enhance potency and selectivity. This makes this compound a key starting material for the development of novel anti-HBV therapeutics.

References

Application Notes and Protocols for the Purification of Methyl 3-sulfamoylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the purification of Methyl 3-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis, using recrystallization. This process is designed to enhance the purity of the compound, which is crucial for its use in subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs).

Physicochemical Properties and Solubility Data

A summary of the available physicochemical data for this compound is presented below. This information is critical for the design of an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₈H₉NO₄SChemScene
Molecular Weight215.23 g/mol ChemScene
Boiling Point402.4 ± 47.0 °C (Predicted)ChemicalBook[1]
pKa9.76 ± 0.60 (Predicted)ChemicalBook[1]
Storage Temperature2-8°CChemicalBook[1]

Recrystallization Protocol

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. Based on the structure of this compound, which contains both a polar sulfonamide group and a less polar methyl ester group, suitable solvent systems would likely be polar protic solvents such as methanol or ethanol, or a mixture of a polar and a non-polar solvent, like ethyl acetate and hexane. A water/alcohol mixture may also be effective.

Solvent Screening Protocol

A preliminary solvent screen should be performed to identify the optimal solvent or solvent mixture for the recrystallization.

  • Initial Screening:

    • Place approximately 20-30 mg of crude this compound into several test tubes.

    • To each tube, add 0.5 mL of a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water, and hexane).

    • Observe the solubility at room temperature. The ideal solvent will show low solubility.

  • Heating and Cooling Cycle:

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

    • Add small increments of the solvent until the solid completely dissolves. Note the approximate volume of solvent required.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. A successful solvent will yield a good recovery of crystalline solid.

  • Solvent Mixture Evaluation:

    • If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Detailed Recrystallization Procedure

This protocol outlines the steps for recrystallizing this compound once a suitable solvent system has been identified.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add the selected recrystallization solvent in small portions.

    • Heat the mixture to the boiling point of the solvent with gentle stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (observed as cloudiness or suspended particles in the hot solution), a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the pre-heated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following methods:

  • Melting Point Analysis: A sharp melting point range of 1-2°C is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the purification protocol for this compound.

Recrystallization_Workflow start Crude Methyl 3-sulfamoylbenzoate solvent_screening Solvent Screening start->solvent_screening Select Solvent dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration hot_filtration->dissolution Insoluble Impurities Removed crystallization Slow Cooling and Crystallization hot_filtration->crystallization Clear Solution isolation Vacuum Filtration and Washing crystallization->isolation drying Drying under Vacuum isolation->drying pure_product Pure Methyl 3-sulfamoylbenzoate drying->pure_product purity_assessment Purity Assessment (MP, TLC, HPLC) pure_product->purity_assessment

Caption: Workflow for the purification of this compound.

References

"Methyl 3-sulfamoylbenzoate" as a chemical intermediate for drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-sulfamoylbenzoate is a valuable chemical intermediate in the field of drug discovery, serving as a key building block for the synthesis of a variety of biologically active molecules. Its structure, featuring a sulfonamide group and a methyl ester on a benzene ring, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics, anticonvulsants, and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, with a focus on its application in the development of enzyme inhibitors.

Chemical Properties and Synthesis

This compound, with the CAS Number 59777-67-2, has a molecular formula of C₈H₉NO₄S and a molecular weight of 215.23 g/mol .

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative two-step synthesis can be proposed based on established chemical transformations. This protocol starts from the commercially available 3-(chlorosulfonyl)benzoyl chloride.

Step 1: Selective Ammonolysis of the Sulfonyl Chloride

The first step involves the selective reaction of the more reactive sulfonyl chloride group with ammonia, leaving the benzoyl chloride intact for the subsequent esterification.

Step 2: Esterification of the Carboxylic Acid Chloride

The resulting 3-sulfamoylbenzoyl chloride is then esterified with methanol to yield the final product, this compound.

Application in the Synthesis of Bioactive Molecules

The sulfamoylbenzoate scaffold is a key component in a range of therapeutic agents. A prominent example is its use in the synthesis of antipsychotic drugs like Sulpiride. Furthermore, derivatives of sulfamoylbenzoates have been extensively explored as potent inhibitors of various enzymes, including carbonic anhydrases and ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in cancer and inflammatory diseases, respectively.

Case Study: Synthesis of Sulpiride

Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia.[1] Its synthesis can be achieved using a derivative of this compound, specifically methyl 2-methoxy-5-sulfamoylbenzoate.

Quantitative Data for the Synthesis of a Key Sulpiride Intermediate

The following table summarizes the reaction conditions and outcomes for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of Sulpiride, from methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate.[2]

Molar Ratio (Starting Material:Aminosulfinate)Catalyst (Cuprous Bromide, mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1:1.0410Tetrahydrofuran451495.0999.66
1:1.18Tetrahydrofuran501096.5599.51
1:1.25Tetrahydrofuran601294.599.51

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

Materials:

  • 3-(Chlorosulfonyl)benzoyl chloride

  • Ammonia (aqueous solution, e.g., 28%)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3-Sulfamoylbenzoyl chloride

  • Dissolve 3-(chlorosulfonyl)benzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a stoichiometric amount of aqueous ammonia (1 equivalent) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to warm to room temperature.

  • The crude 3-sulfamoylbenzoyl chloride in DCM can be used directly in the next step.

Step 2: Synthesis of this compound

  • To the solution of 3-sulfamoylbenzoyl chloride from the previous step, add methanol (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol outlines the final step in the synthesis of Sulpiride from its key intermediate.[3]

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • N-ethyl-2-aminomethyl pyrrolidine

  • Ethylene glycol

  • Solid base catalyst (e.g., HND-62)

  • Reaction kettle with heating jacket

  • Purification solvents (mixed solvent system)

Procedure:

  • In a clean reaction kettle, charge N-ethyl-2-aminomethyl pyrrolidine (e.g., 200 kg), ethylene glycol (e.g., 200 kg), and methyl 2-methoxy-5-sulfamoylbenzoate (e.g., 390 kg).[3]

  • Add the solid base catalyst (e.g., 1.2 kg).[3]

  • Heat the reaction mixture to 85 °C using a steam jacket and maintain at this temperature with reflux for 4 hours.[3]

  • After the reaction is complete, collect the crude Sulpiride product.

  • Purify the crude product using a suitable mixed solvent system to obtain the final, high-purity Sulpiride.

Signaling Pathways and Biological Targets

Derivatives of this compound have been shown to target specific enzymes involved in critical cellular pathways. Understanding these pathways is crucial for rational drug design and development.

Carbonic Anhydrase IX (CAIX) and the HIF-1α Signaling Pathway

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia (low oxygen). It plays a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor cell survival and invasion. The expression of CAIX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.

HIF1a_CAIX_Pathway Hypoxia Hypoxia (Low Oxygen) PHDs Prolyl Hydroxylases (PHDs) Inactivated Hypoxia->PHDs Inhibits HIF1a_stabilization HIF-1α Stabilization and Accumulation PHDs->HIF1a_stabilization Leads to HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_translocation->HIF1_complex HIF1b HIF-1β (Constitutively Expressed) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in CA9 Gene Promoter HIF1_complex->HRE Binds to CA9_transcription CA9 Gene Transcription HRE->CA9_transcription Activates CAIX_protein Carbonic Anhydrase IX (CAIX) Protein CA9_transcription->CAIX_protein Leads to pH_regulation Extracellular Acidification & Intracellular pH Regulation CAIX_protein->pH_regulation Catalyzes Tumor_Survival Tumor Cell Survival and Invasion pH_regulation->Tumor_Survival Promotes

Caption: HIF-1α signaling pathway leading to CAIX expression.

Ecto-NTPDases and the Purinergic Signaling Pathway

Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are cell surface enzymes that hydrolyze extracellular ATP and ADP to regulate purinergic signaling. This signaling pathway is involved in a wide range of physiological processes, including inflammation, neurotransmission, and thrombosis. Inhibition of specific NTPDase isoforms is a promising therapeutic strategy for various diseases.

Purinergic_Signaling_Pathway ATP_release Extracellular ATP Release NTPDase Ecto-NTPDase (e.g., NTPDase1, 2, 3, 8) ATP_release->NTPDase Substrate P2_Receptors P2 Receptors (P2X, P2Y) ATP_release->P2_Receptors Activate ADP Extracellular ADP NTPDase->ADP Hydrolyzes to AMP Extracellular AMP NTPDase->AMP Hydrolyzes to ADP->NTPDase Substrate ADP->P2_Receptors Activate Ecto_5_NT Ecto-5'-Nucleotidase (CD73) AMP->Ecto_5_NT Substrate Adenosine Adenosine Ecto_5_NT->Adenosine Hydrolyzes to P1_Receptors P1 Receptors (Adenosine Receptors) Adenosine->P1_Receptors Activate Downstream_Signaling_P2 Downstream Signaling (e.g., Ca²⁺ influx, cAMP modulation) P2_Receptors->Downstream_Signaling_P2 Downstream_Signaling_P1 Downstream Signaling (e.g., cAMP modulation) P1_Receptors->Downstream_Signaling_P1 Inhibitor Sulfamoylbenzoate Derivative (Inhibitor) Inhibitor->NTPDase Inhibits

Caption: Purinergic signaling pathway modulated by Ecto-NTPDases.

Experimental Workflows

Workflow for the Synthesis and Purification of a Drug Candidate

The following diagram illustrates a general workflow for the synthesis of a drug candidate, such as Sulpiride, starting from a sulfamoylbenzoate intermediate.

Drug_Synthesis_Workflow Start Start: Methyl 2-methoxy-5- sulfamoylbenzoate & N-ethyl-2-aminomethyl pyrrolidine Reaction Reaction: Amidation in Ethylene Glycol with Catalyst Start->Reaction Monitoring Reaction Monitoring: TLC / HPLC Reaction->Monitoring Workup Work-up: Crude Product Isolation Monitoring->Workup Reaction Complete Purification Purification: Recrystallization from Mixed Solvents Workup->Purification Analysis Analysis: Yield, Purity (HPLC), Structure (NMR, MS) Purification->Analysis Final_Product Final Product: Sulpiride Analysis->Final_Product Meets Specifications

Caption: General workflow for the synthesis of Sulpiride.

Workflow for an In Vitro Enzyme Inhibition Assay

This diagram outlines the key steps in performing an in vitro assay to determine the inhibitory activity of a compound derived from this compound against a target enzyme like carbonic anhydrase or an NTPDase.

Inhibition_Assay_Workflow Preparation Preparation: Enzyme, Substrate, Inhibitor Solutions Plate_Setup Plate Setup (96-well): Add Enzyme and Inhibitor (Varying Conc.) Preparation->Plate_Setup Pre_incubation Pre-incubation: Allow Inhibitor-Enzyme Binding Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation: Add Substrate Pre_incubation->Reaction_Initiation Incubation Incubation: Controlled Time and Temperature Reaction_Initiation->Incubation Detection Detection: Measure Product Formation (e.g., Colorimetric Assay) Incubation->Detection Data_Analysis Data Analysis: Calculate % Inhibition, Determine IC₅₀ Value Detection->Data_Analysis Result Result: Inhibitory Potency of the Compound Data_Analysis->Result

Caption: Workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for X-ray Crystallography of Methyl 3-sulfamoylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-sulfamoylbenzoate and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. Their therapeutic potential is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state. This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of this compound derivatives, from crystal growth to structure solution and refinement.

I. Data Presentation

The crystallographic data for derivatives of this compound are summarized in the table below. This allows for a clear comparison of key structural parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZT (K)R-factorCCDC No.
This compoundC₈H₉NO₄SMonoclinicP2₁/c11.1231(2)11.9525(2)8.5577(1)9099.993(2)901120.48(3)4293N/A1868563[1]

Further entries for other derivatives can be added as data becomes available.

II. Experimental Protocols

This section outlines the detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

A. Synthesis of this compound Derivatives

The synthesis of sulfonamides, including this compound derivatives, typically involves the reaction of a sulfonyl chloride with an amine.[2] A general procedure is as follows:

  • Reaction Setup: Dissolve the desired substituted benzoic acid in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Chlorosulfonation: Add chlorosulfonic acid dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully pouring it onto ice. Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride.

  • Ammonolysis: Dissolve the crude sulfonyl chloride in a suitable solvent and add an excess of aqueous ammonia or the desired amine.

  • Purification: After the reaction is complete, acidify the mixture and extract the product. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound derivative.

B. Crystallization

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. Slow evaporation is a commonly employed and effective technique for growing crystals of sulfonamide compounds.[1]

  • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture like ethyl acetate/n-hexane) to create a saturated or near-saturated solution.[2]

  • Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vessel in a vibration-free environment. Crystals should form over a period of several days to weeks.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a nylon loop.

C. X-ray Data Collection

Data collection should be performed on a suitable single-crystal X-ray diffractometer.

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).[1] Data is typically collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.[1]

  • Data Processing: Process the collected diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction should also be applied.

D. Structure Solution and Refinement

  • Structure Solution: The crystal structure can be solved using direct methods, which is a standard approach for small molecules.[3]

  • Structure Refinement: Refine the structural model by full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure should be validated using software tools like CHECKCIF to ensure the quality and correctness of the model.

III. Visualization of Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallography protocol for this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (Substituted Benzoic Acid) synthesis Chemical Synthesis of Derivative start->synthesis purification Purification (Column Chromatography/ Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for X-ray Crystallography of this compound Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Route A: From Methyl 3-aminobenzoate. This classic route involves a three-step process:

    • Diazotization of the amino group on Methyl 3-aminobenzoate.

    • A Sandmeyer-type reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst to form the intermediate, Methyl 3-(chlorosulfonyl)benzoate.

    • Amination of the sulfonyl chloride intermediate with ammonia to yield the final product.

  • Route B: From 3-Carboxybenzenesulfonyl Chloride. This route involves:

    • Esterification of 3-carboxybenzenesulfonyl chloride with methanol to form Methyl 3-(chlorosulfonyl)benzoate.

    • Subsequent amination with ammonia to give this compound.

Q2: I am getting a low yield in my Sandmeyer reaction for the formation of the sulfonyl chloride. What are the possible causes?

A2: Low yields in the Sandmeyer chlorosulfonylation are common and can be attributed to several factors:

  • Decomposition of the diazonium salt: This is highly likely if the temperature during diazotization and the Sandmeyer reaction is not kept sufficiently low (typically below 5 °C). Diazonium salts are notoriously unstable and can decompose to form phenol byproducts.

  • Catalyst issues: The copper(I) catalyst can be oxidized to inactive copper(II) species. It is crucial to use fresh or properly stored catalyst.

  • Hydrolysis of the sulfonyl chloride: The sulfonyl chloride product is sensitive to water, especially under the acidic conditions of the reaction, and can hydrolyze back to the sulfonic acid.[1][2] Prompt work-up and extraction into a non-aqueous solvent are important.

  • Side reactions: Competing reactions such as the formation of biaryl compounds or azo coupling can reduce the yield of the desired sulfonyl chloride.[3]

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, the intermediate sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), and potential side products like diaryl sulfones.[4][5] Purification is typically achieved by recrystallization.[2][6] The choice of solvent is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Washing the crude product with a dilute base can help remove acidic impurities like the sulfonic acid, but care must be taken to avoid hydrolysis of the methyl ester.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

Troubleshooting Guides

Route A: Synthesis from Methyl 3-aminobenzoate

Problem 1: Low yield or failure in the diazotization step.

Possible Cause Troubleshooting Steps
Temperature too high Maintain a strict temperature control, typically between 0-5 °C, throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
Incorrect stoichiometry of reagents Ensure accurate molar ratios of the amine, sodium nitrite, and acid. An excess of nitrous acid can lead to side reactions.
Decomposition of diazonium salt Use the diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.[3]

Problem 2: Low yield of Methyl 3-(chlorosulfonyl)benzoate in the Sandmeyer reaction.

Possible Cause Troubleshooting Steps
Inefficient catalyst Use fresh, high-purity copper(I) chloride. Consider preparing it fresh if oxidation is suspected.
Poor source of sulfur dioxide Ensure a continuous and sufficient supply of SO2 gas or use a stable SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[7][8]
Hydrolysis of the product Work up the reaction mixture promptly after completion. Extract the sulfonyl chloride into a dry, water-immiscible organic solvent as soon as possible.[1][2]
Formation of side products (e.g., chloro- or hydroxy-derivatives) Maintain low temperatures and ensure an adequate supply of SO2 to favor the desired reaction pathway.

Problem 3: Incomplete amination of Methyl 3-(chlorosulfonyl)benzoate.

Possible Cause Troubleshooting Steps
Insufficient ammonia Use a sufficient excess of aqueous ammonia to ensure complete reaction and to neutralize the HCl byproduct.
Low reaction temperature The reaction may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.
Poor mixing If using a biphasic system (e.g., an organic solvent and aqueous ammonia), ensure vigorous stirring to maximize the interfacial area.
Route B: Synthesis from 3-Carboxybenzenesulfonyl Chloride

Problem 1: Low yield during the esterification of 3-carboxybenzenesulfonyl chloride.

Possible Cause Troubleshooting Steps
Incomplete reaction Use an excess of methanol and a suitable acid catalyst (e.g., sulfuric acid). Consider extending the reflux time. Monitor the reaction progress by TLC.
Hydrolysis of the ester during work-up Neutralize the acid catalyst carefully during the work-up. Avoid prolonged contact with strongly acidic or basic aqueous solutions.[9]
Loss of product during extraction Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the ester in the aqueous phase.

Problem 2: Hydrolysis of the sulfonyl chloride group during esterification.

Possible Cause Troubleshooting Steps
Presence of water Use dry methanol and glassware. The acid catalyst can be hygroscopic, so handle it appropriately.
Prolonged reaction time at high temperature Optimize the reaction time and temperature to favor esterification without significant hydrolysis of the sulfonyl chloride.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer Reaction.

Starting Material SO2 Source Catalyst Solvent Temperature (°C) Yield (%) Reference
4-BromoanilineSO2 (gas)CuClAcetic Acid/HCl< 585-95[1][2]
m-TrifluoromethylanilineSO2 (gas)CuClAcetic Acid/HCl< 3068-79[10]
Various AnilinesDABSOCuCl2Acetonitrile/HCl7550-95[7][8]

Table 2: Yields for the Amination of Sulfonyl Chlorides.

Sulfonyl Chloride Amine Base Solvent Yield (%) Reference
2-Nitrobenzenesulfonyl chloride4-MethoxybenzylamineTriethylamineDichloromethane98 (crude)[11]
Benzenesulfonyl chloridePrimary AmineNaOH/KOHWaterN/A[12]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate from Methyl 3-aminobenzoate (Illustrative)

  • Diazotization: Dissolve Methyl 3-aminobenzoate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C. Slowly add the cold diazonium salt solution to the SO2/CuCl mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude Methyl 3-(chlorosulfonyl)benzoate, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Amination of Methyl 3-(chlorosulfonyl)benzoate

  • Reaction Setup: Dissolve the crude Methyl 3-(chlorosulfonyl)benzoate in a suitable organic solvent (e.g., THF or dichloromethane) in a round-bottom flask. Cool the solution in an ice bath.

  • Amination: Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, add water and extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][6]

Visualizations

Synthesis_Routes cluster_route_A Route A cluster_route_B Route B A1 Methyl 3-aminobenzoate A2 Diazonium Salt A1->A2 NaNO2, HCl 0-5 °C A3 Methyl 3-(chlorosulfonyl)benzoate A2->A3 SO2, CuCl A4 This compound A3->A4 NH3 (aq) B1 3-Carboxybenzenesulfonyl Chloride B2 Methyl 3-(chlorosulfonyl)benzoate B1->B2 Methanol, H+ B3 This compound B2->B3 NH3 (aq)

Caption: Synthetic Routes to this compound.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Is the reaction temperature below 5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the CuCl catalyst fresh? A1_Yes->Q2 Sol1 Maintain strict temperature control with an ice-salt bath. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the work-up performed promptly? A2_Yes->Q3 Sol2 Use freshly prepared or purchased CuCl. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve. A3_Yes->End Sol3 Minimize contact time with aqueous acid to prevent hydrolysis. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for the Sandmeyer reaction.

References

Optimizing the yield and purity of "Methyl 3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Methyl 3-sulfamoylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Inactive reagents.Ensure the starting materials and reagents, particularly any catalysts, are of high quality and have been stored correctly.
Poor quality of starting materials.Verify the purity of the starting materials before beginning the synthesis.
Product is an Oil or Fails to Crystallize Presence of impurities, such as unreacted starting materials or side-products.[1]Attempt to purify a small sample via column chromatography to isolate the desired product. If successful, scale up the chromatography for the bulk material. Consider washing the crude product with a solvent that dissolves impurities but not the product.[2]
Hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]During the work-up, ensure all solutions are kept anhydrous where necessary. If hydrolysis has occurred, the carboxylic acid can be re-esterified.
Low Purity After Initial Purification Inefficient purification method.If recrystallization yields a product of low purity, consider an alternative solvent or solvent system. Column chromatography may be necessary for difficult separations.
Co-precipitation of impurities.During recrystallization, ensure the solution cools slowly to allow for selective crystallization of the desired compound.
Presence of Isomeric Impurities Non-selective reaction conditions.Optimize the reaction temperature and catalyst choice to favor the formation of the desired isomer. Positional isomers can be difficult to separate, and preparative HPLC may be required.[3]

Frequently Asked Questions (FAQs)

What are the common synthetic routes for this compound?

Two common routes for the synthesis of sulfamoylbenzoates are the traditional chlorosulfonation pathway and a more modern copper-catalyzed methodology.[4] The traditional method typically involves the chlorosulfonation of a benzoic acid derivative followed by amination.[4] A plausible route for this compound would be the amination of methyl 3-(chlorosulfonyl)benzoate. An alternative is the Fischer esterification of 3-sulfamoylbenzoic acid.[5]

What are the critical reaction parameters to control for optimal yield?

For the amination of methyl 3-(chlorosulfonyl)benzoate, temperature control is crucial to prevent side reactions. For the Fischer esterification of 3-sulfamoylbenzoic acid, the removal of water is essential to drive the reaction towards the product.[6]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[7]

What are the most common impurities and how can they be identified?

Common impurities include unreacted starting materials, side-products from competing reactions, and the hydrolyzed carboxylic acid.[3] These can be identified using techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3]

What is the recommended method for purifying crude this compound?

Recrystallization is a common and effective method for purifying the crude product.[2] Methanol has been shown to be a suitable solvent for similar compounds.[2] If recrystallization is insufficient, column chromatography is a more rigorous purification technique.[5]

What analytical techniques are recommended for final purity assessment?

The purity of the final product should be assessed using a combination of techniques. HPLC is ideal for quantifying the main component and detecting impurities.[3] ¹H and ¹³C NMR spectroscopy confirm the structure of the compound, and Mass Spectrometry verifies its molecular weight.[3] The melting point of the purified solid can also be a good indicator of purity.[8]

Experimental Protocols

Synthesis of this compound via Amination
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran).

  • Amination : Cool the solution in an ice bath. Add aqueous ammonia dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from methanol.

Synthesis of this compound via Fischer Esterification
  • Reaction Setup : Suspend 3-sulfamoylbenzoic acid in an excess of methanol in a round-bottom flask.[5]

  • Catalysis : Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5]

  • Reflux : Heat the mixture to reflux for several hours.[5]

  • Work-up : After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.[5]

  • Extraction : Extract the product into an organic solvent.[5]

  • Purification : Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.[5]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography Insufficient Purity Pure Product Pure Product Recrystallization->Pure Product Sufficient Purity Column Chromatography->Pure Product HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR MS MS Pure Product->MS

Caption: Experimental workflow for synthesis, purification, and analysis.

Troubleshooting_Yield Low_Yield Low or No Yield? Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Starting_Material_Present Starting Material Present? Check_Reaction_Completion->Starting_Material_Present Extend_Time_Temp Extend Reaction Time / Increase Temperature Starting_Material_Present->Extend_Time_Temp Yes Check_Reagents Check Reagent Quality and Storage Starting_Material_Present->Check_Reagents No Purification_Loss Assess Purification Losses Check_Reagents->Purification_Loss

Caption: Troubleshooting guide for low product yield.

Purification_Strategy Crude_Product Crude Product Initial_Purification Initial Purification (e.g., Recrystallization) Crude_Product->Initial_Purification Purity_Check Purity Check (TLC/HPLC) Initial_Purification->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Further_Purification Further Purification (e.g., Column Chromatography) Purity_Check->Further_Purification Purity < 95% Further_Purification->Purity_Check

Caption: Decision tree for purification strategy.

References

Technical Support Center: Synthesis of Methyl 3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Methyl 3-sulfamoylbenzoate. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound involves a two-step process. The synthesis typically begins with the electrophilic chlorosulfonation of methyl benzoate using chlorosulfonic acid. This is followed by the amination of the resulting intermediate, methyl 3-(chlorosulfonyl)benzoate, with an ammonia source to yield the final product.[1]

Q2: What are the expected yield and purity for this synthesis?

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both chlorosulfonic acid and thionyl chloride, which can be used in the synthesis of the sulfonyl chloride intermediate, are highly corrosive and react violently with water.[1] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Reactions should be performed under anhydrous conditions to prevent vigorous reactions and the formation of byproducts.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of Methyl 3-(chlorosulfonyl)benzoate (Step 1) Incomplete reaction.- Ensure a sufficient excess of chlorosulfonic acid is used. - Monitor the reaction progress using TLC or NMR to ensure completion. - Reaction temperature may be too low; consider a modest increase while monitoring for side reactions.
Hydrolysis of the sulfonyl chloride.- Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Quench the reaction by pouring it onto crushed ice to minimize the time the sulfonyl chloride is in contact with aqueous acid.
Formation of isomeric byproducts (ortho, para).- The methoxycarbonyl group is a meta-director, so the formation of ortho and para isomers should be minimal.[3] However, if isomers are detected, precise temperature control during the addition of chlorosulfonic acid is crucial. Lower temperatures generally favor higher selectivity.
Low Yield of this compound (Step 2) Incomplete amination.- Use a sufficient excess of the ammonia source (e.g., aqueous ammonia). - Ensure adequate mixing to facilitate the reaction between the organic and aqueous phases. - The reaction may require gentle heating to proceed to completion; monitor by TLC.
Hydrolysis of methyl 3-(chlorosulfonyl)benzoate to 3-(chlorosulfonyl)benzoic acid.- Add the sulfonyl chloride to the cold ammonia solution slowly to control the exotherm and minimize hydrolysis. - Maintain a low temperature during the initial phase of the amination.
Hydrolysis of the ester group.- Avoid excessively high temperatures or prolonged reaction times in the presence of a strong base (excess ammonia), which can lead to saponification of the methyl ester.
Product is an oil or fails to crystallize Presence of impurities.- The presence of isomeric byproducts or unreacted starting materials can inhibit crystallization. - Wash the crude product with a cold solvent to remove highly soluble impurities.[4] - Recrystallization from a suitable solvent system is recommended for purification.
Final product contains acidic impurities Presence of 3-sulfamoylbenzoic acid or unreacted 3-(chlorosulfonyl)benzoic acid.- Wash the organic solution of the product with a saturated sodium bicarbonate solution to remove acidic byproducts.[5] - Confirm the absence of acidic impurities by checking the pH of the final aqueous wash.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Methyl Benzoate136.151.08813.6 g (12.5 mL)0.1
Chlorosulfonic Acid116.521.75358.3 g (33.3 mL)0.5

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ gas, cool chlorosulfonic acid (0.5 mol) to 0°C in an ice bath.

  • Add methyl benzoate (0.1 mol) dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product, methyl 3-(chlorosulfonyl)benzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )ConcentrationAmountMoles (of NH₃)
Methyl 3-(chlorosulfonyl)benzoate234.66-23.5 g0.1
Aqueous Ammonia17.03 (as NH₃)28-30%~50 mL~0.7-0.8
Dichloromethane (DCM)84.93-100 mL-

Procedure:

  • Dissolve the crude methyl 3-(chlorosulfonyl)benzoate (0.1 mol) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • In a separate beaker, cool aqueous ammonia (28-30%, ~50 mL) in an ice bath.

  • Slowly add the solution of methyl 3-(chlorosulfonyl)benzoate to the cold aqueous ammonia with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to remove any acidic byproducts.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water or ethanol/water).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Methyl Benzoate Methyl Benzoate Reaction1 Chlorosulfonation Reaction Methyl Benzoate->Reaction1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction1 Intermediate Methyl 3-(chlorosulfonyl)benzoate Reaction1->Intermediate Reaction2 Amination Reaction Intermediate->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Product This compound Reaction2->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Chlorosulfonation Side Reactions cluster_side2 Amination Side Reactions A Methyl Benzoate B Methyl 3-(chlorosulfonyl)benzoate A->B Chlorosulfonation D Isomeric Sulfonyl Chlorides (ortho, para) A->D Poor Regioselectivity E Di-sulfonated Product A->E Over-reaction C This compound B->C Amination F 3-(Chlorosulfonyl)benzoic Acid (Hydrolysis Product) B->F Presence of Water H 3-Sulfonic Acid Derivative (Hydrolysis of Sulfonyl Chloride) B->H Presence of Water G 3-Sulfamoylbenzoic Acid (Hydrolysis of Ester) C->G Harsh Basic Conditions

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Analyze Crude Product (TLC, NMR, LC-MS) start->q1 unreacted_sm Unreacted Starting Material q1->unreacted_sm Yes side_products Presence of Side Products q1->side_products Yes purification_issue Product Loss During Workup/ Purification q1->purification_issue No obvious impurities, suspect loss sol_sm Increase reaction time/temp Check reagent stoichiometry/purity unreacted_sm->sol_sm sol_side Optimize reaction conditions (temp, addition rate) Ensure anhydrous conditions side_products->sol_side sol_purify Optimize extraction pH Choose appropriate recrystallization solvent Use basic wash for acidic impurities purification_issue->sol_purify end Improved Yield and Purity sol_sm->end sol_side->end sol_purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude Methyl 3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "Methyl 3-sulfamoylbenzoate."

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-carbomethoxybenzenesulfonyl chloride or the corresponding benzoic acid derivative.

  • Isomeric Byproducts: Positional isomers, like Methyl 2-sulfamoylbenzoate or Methyl 4-sulfamoylbenzoate, can form depending on the regioselectivity of the sulfonation reaction.[1]

  • Hydrolysis Products: The ester or sulfamoyl group can undergo hydrolysis to form 3-sulfamoylbenzoic acid or 3-carboxybenzenesulfonamide, respectively.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, methanol) and inorganic salts from neutralization steps may be present.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound and analogous compounds are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for removing most impurities, provided a suitable solvent is identified. Methanol or ethanol-water mixtures are often good starting points for similar aromatic esters.[3][4]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities, such as isomers, that may be difficult to remove by recrystallization alone.[5]

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be employed to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine the percentage purity and detect trace impurities. A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid) is a common setup.[1][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of purification steps.[7]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is not supersaturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again.
The product is very soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixed-solvent system. If the compound is soluble in a "good" solvent, add a "poor" solvent in which it is less soluble dropwise until turbidity persists, then heat to redissolve and cool slowly.[8]
Oily precipitate forms instead of crystals. The product is "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Seeding with a small crystal of pure product can also help induce proper crystallization.[4]
Low recovery of purified product. Significant amount of product remains dissolved in the mother liquor.Cool the filtrate in an ice bath for a longer period to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals.[3]
Poor purity after recrystallization. The chosen solvent is not effective at discriminating between the product and a major impurity.Perform a solvent screen to find a solvent in which the impurity is either very soluble or very insoluble, while the product has moderate solubility at high temperatures and low solubility at low temperatures.[8]
Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. The eluent system is not optimal.Adjust the polarity of the mobile phase. For normal phase silica gel, increasing the polarity (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture) will generally increase the Rf values.
Product co-elutes with an impurity in column chromatography. The polarity of the eluent is too high, or the chosen stationary phase is not providing enough selectivity.Use a shallower gradient or an isocratic elution with a less polar solvent system. Consider using a different stationary phase if baseline separation cannot be achieved.
Streaking of spots on TLC or column. The compound may be too acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.
Low recovery from the column. The product is irreversibly adsorbed onto the stationary phase.This can happen with very polar compounds on silica gel. Consider using a less polar stationary phase like alumina or reverse-phase silica.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on methods for similar compounds.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator before further analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is a starting point for method development.[1][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 240 nm).[6]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Visualizations

Purification_Workflow Crude Crude Methyl 3-sulfamoylbenzoate Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Check (TLC, Melting Point) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Impure_1 Product still impure Purity_Check_1->Impure_1 Purity < 98% Column_Chromatography Column Chromatography Impure_1->Column_Chromatography Purity_Check_2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 99.5% Impure_2 Isomers or other closely related impurities Purity_Check_2->Impure_2 Purity still low

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Result Observe Result Cool->Result Crystals Good Crystals Formed Result->Crystals Success No_Crystals No Crystals Result->No_Crystals Problem Oiling_Out Oiling Out Result->Oiling_Out Problem Evaporate Evaporate some solvent & re-cool No_Crystals->Evaporate Change_Solvent Try a different solvent system No_Crystals->Change_Solvent Reheat_Cool_Slow Reheat to dissolve, cool very slowly Oiling_Out->Reheat_Cool_Slow Evaporate->Cool Reheat_Cool_Slow->Cool

Caption: Troubleshooting logic for common recrystallization issues.

References

"Methyl 3-sulfamoylbenzoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-sulfamoylbenzoate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains two primary functional groups susceptible to degradation: a methyl ester and an aromatic sulfonamide. Therefore, the main stability concerns are hydrolysis of the methyl ester to 3-sulfamoylbenzoic acid and potential degradation of the sulfonamide group under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] Alkaline conditions are generally more detrimental to benzoate esters, leading to rapid saponification.[1] The sulfonamide group is generally stable but can undergo hydrolysis under strong acidic or basic conditions, although typically less readily than the ester.

Q3: Is this compound sensitive to light?

A3: Aromatic sulfonamides can be susceptible to photodegradation.[4][5] It is recommended to handle and store the compound protected from light until its photostability has been thoroughly evaluated as per ICH Q1B guidelines.[6]

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products arise from the hydrolysis of the ester and/or the sulfonamide bond.

  • Hydrolysis of the ester: This would yield 3-sulfamoylbenzoic acid and methanol.

  • Hydrolysis of the sulfonamide: This is less common but could result in 3-(methoxycarbonyl)benzenesulfonic acid and ammonia.

  • Combined hydrolysis: Under harsh conditions, both functional groups could hydrolyze, yielding 3-carboxybenzenesulfonic acid.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) is also advisable to prevent oxidative degradation. For solutions, buffered conditions at a neutral or slightly acidic pH are preferable, and they should be protected from light.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You are observing variable or lower-than-expected activity of your this compound stock solution in biological assays.

Possible Cause: The compound may be degrading in your assay medium or stock solution. The primary suspect is the hydrolysis of the methyl ester, especially if the medium is alkaline.

Troubleshooting Steps:

  • pH Measurement: Check the pH of your stock solution and final assay medium. If the pH is > 8, the rate of hydrolysis can be significant.

  • Fresh Stock Preparation: Prepare fresh stock solutions immediately before use.

  • Stability-Indicating HPLC Analysis: Use a stability-indicating HPLC method (see Experimental Protocols) to analyze your stock solution and a sample incubated in the assay medium for the duration of the experiment. Look for the appearance of the 3-sulfamoylbenzoic acid peak.

  • Solvent consideration: The rate of alkaline hydrolysis of methyl substituted benzoates can be influenced by the solvent used.[1]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: During routine HPLC analysis of your sample, you observe new, unidentified peaks that were not present in the reference standard.

Possible Cause: The sample may have degraded during storage, handling, or the experimental process.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, dark).

  • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.

  • LC-MS Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will aid in identifying the degradation products by comparing the masses to potential structures (e.g., 3-sulfamoylbenzoic acid).

  • Evaluate Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, extreme pH, exposure to strong light) could have caused the degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9][10]

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.
  • Incubate at room temperature for 4 hours.
  • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours, protected from light.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.[11]
  • Dissolve the stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A dark control sample should be stored under the same conditions but protected from light.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of 0.01 M Phosphate buffer (pH 5.0) and Methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Quantitative Data Summary

The following table summarizes the expected outcomes from a forced degradation study. The percentage of degradation is hypothetical and will depend on the specific experimental conditions.

Stress ConditionReagent/ConditionIncubation TimeIncubation TemperatureExpected Primary Degradation ProductHypothetical % Degradation
Acidic Hydrolysis 0.1 M HCl24 hours60°C3-Sulfamoylbenzoic acid10-20%
Basic Hydrolysis 0.1 M NaOH4 hoursRoom Temp3-Sulfamoylbenzoic acid>90%
Oxidative Degradation 3% H₂O₂24 hoursRoom TempOxidized products (e.g., N-oxide)5-15%
Thermal Degradation Solid State48 hours80°CMinimal degradation expected<5%
Photolytic Degradation Light ExposureAs per ICH Q1BAmbientPhotodegradation products5-25%

Visualizations

G Figure 1: Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis (0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants MSB This compound (Stock Solution/Solid) MSB->Acid MSB->Base MSB->Oxidation MSB->Thermal MSB->Photo

Caption: Workflow for Forced Degradation Studies.

G Figure 2: Potential Degradation Pathways MSB This compound C₈H₉NO₄S SBA 3-Sulfamoylbenzoic acid C₇H₇NO₄S MSB->SBA Ester Hydrolysis (Acid/Base) MCBSA 3-(Methoxycarbonyl)benzenesulfonic acid C₈H₈O₅S MSB->MCBSA Sulfonamide Hydrolysis (Harsh Conditions) CBSA 3-Carboxybenzenesulfonic acid C₇H₆O₅S SBA->CBSA Sulfonamide Hydrolysis MCBSA->CBSA Ester Hydrolysis

Caption: Potential Degradation Pathways for this compound.

References

How to improve the reaction conditions for "Methyl 3-sulfamoylbenzoate" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the formation of a key intermediate, methyl 3-(chlorosulfonyl)benzoate. This is typically followed by an amination step to yield the final product. The conventional approach often begins with the electrophilic chlorosulfonation of a benzoic acid derivative.[1]

Q2: What are the critical starting materials for this synthesis?

A2: The synthesis of the intermediate, methyl 3-(chlorosulfonyl)benzoate, can start from 3-(chlorosulfonyl)benzoyl chloride and methanol.[2] An alternative route for related compounds involves the chlorosulfonation of a corresponding benzoic acid derivative.[1]

Q3: What are the primary challenges encountered during the synthesis?

A3: Common challenges include managing hazardous reagents like chlorosulfonic acid, which is highly corrosive and reacts violently with water.[1] Other issues can include low yields, the formation of impurities, and difficulties in the purification of the final product.

Q4: Are there alternative, more environmentally friendly synthetic methods?

A4: While traditional methods often generate significant waste[1], newer approaches focus on reducing the environmental impact. For related compounds, methods have been developed to reduce the synthetic route and minimize waste generation, which could potentially be adapted.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Methyl 3-(chlorosulfonyl)benzoate
Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction is stirred at room temperature for a sufficient duration (e.g., 2 hours) after the addition of reagents.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Moisture in the reactionUse anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried. The starting material, 3-(chlorosulfonyl)benzoyl chloride, is sensitive to moisture.
Suboptimal temperatureThe initial addition of reagents should be performed at a reduced temperature (0 °C) to control the reaction's exothermicity.[2]
Loss during workupAfter the reaction, the solvent is typically removed under reduced pressure. Ensure the residue is carefully filtered and washed to minimize product loss.[2]
Problem 2: Impurities in the Final Product (this compound)
Possible Cause Suggested Solution
Unreacted starting materialPurify the crude product using silica gel column chromatography. A common eluent system is a gradient of hexane-ethyl acetate.[2]
Side-products from the amination stepOptimize the amination reaction conditions (temperature, reaction time, and stoichiometry of the aminating agent).
Hydrolysis of the sulfonyl chloride intermediateEnsure the workup conditions for the first step are anhydrous to prevent the formation of 3-(sulfamoyl)benzoic acid.
Incomplete removal of solventAfter purification, ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Experimental Protocols

Synthesis of Methyl 3-(chlorosulfonyl)benzoate[2]

Materials:

  • 3-(chlorosulfonyl)benzoyl chloride

  • Methanol

  • Pyridine

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Isopropyl ether

  • Hexane

  • Silica gel

Procedure:

  • Dissolve 3-(chlorosulfonyl)benzoyl chloride (e.g., 2.4 g) in anhydrous dichloromethane (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Sequentially add pyridine (e.g., 791 mg) and methanol (e.g., 320 mg) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction completion by a suitable method (e.g., TLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Filter the residue and wash it with a solvent mixture of ethyl acetate and isopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 4:1) as the eluent to obtain methyl 3-(chlorosulfonyl)benzoate.

General Protocol for the Amination of Methyl 3-(chlorosulfonyl)benzoate

Materials:

  • Methyl 3-(chlorosulfonyl)benzoate

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonium salt)

  • An appropriate solvent (e.g., THF, dioxane, or acetonitrile)

Procedure:

  • Dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable solvent in a reaction vessel.

  • Cool the solution to a controlled temperature (e.g., 0-10 °C).

  • Slowly add the ammonia source to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction mixture (e.g., with water).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Summary

Table 1: Reaction Conditions for the Synthesis of Methyl 3-(chlorosulfonyl)benzoate [2]

ParameterValue
Starting Material3-(chlorosulfonyl)benzoyl chloride
ReagentsMethanol, Pyridine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Purification MethodSilica Gel Column Chromatography
Eluent SystemHexane-Ethyl Acetate (9:1 → 4:1)
Yield92%

Visual Guides

experimental_workflow start Start: 3-(chlorosulfonyl)benzoyl chloride & Methanol step1 Step 1: Esterification - Dichloromethane - Pyridine, 0°C to RT, 2h start->step1 workup1 Workup 1: - Solvent Evaporation - Filtration step1->workup1 purification1 Purification 1: - Column Chromatography (Hexane/EtOAc) workup1->purification1 intermediate Intermediate: Methyl 3-(chlorosulfonyl)benzoate purification1->intermediate step2 Step 2: Amination - Ammonia Source - Solvent, 0-10°C intermediate->step2 workup2 Workup 2: - Quenching - Extraction step2->workup2 purification2 Purification 2: - Recrystallization or Column Chromatography workup2->purification2 product Final Product: This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Moisture Contamination? problem->cause2 cause3 Loss During Workup? problem->cause3 solution1 Solution: - Increase reaction time - Monitor with TLC/HPLC cause1->solution1 Check solution2 Solution: - Use anhydrous solvents - Dry glassware thoroughly cause2->solution2 Check solution3 Solution: - Careful filtration & washing - Optimize extraction cause3->solution3 Check

Caption: Troubleshooting logic for low reaction yield.

References

Navigating the Purification of Sulfamoylbenzoates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of sulfamoylbenzoates, a critical class of compounds in pharmaceutical development, presents a unique set of challenges. Achieving high purity is paramount for ensuring the safety and efficacy of final drug products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in sulfamoylbenzoate synthesis?

A1: Impurities in sulfamoylbenzoate synthesis can be broadly categorized as organic and inorganic. Organic impurities often include unreacted starting materials, intermediates, and byproducts from side reactions.[1] For instance, in syntheses starting from chlorosulfonation of benzoic acid derivatives, residual starting materials and isomers can be present. Inorganic impurities, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are common byproducts, particularly when using reagents like chlorosulfonic acid and subsequent neutralization or quenching steps.[2][3]

Q2: My sulfamoylbenzoate seems to be degrading during purification. What are the likely causes?

A2: The sulfamoyl (sulfonamide) group can be susceptible to hydrolysis, especially under acidic or basic conditions, and at elevated temperatures.[4][5] The stability of sulfonamides is pH-dependent, with increased degradation often observed in acidic solutions.[4][6] It's crucial to control the pH and temperature during all purification steps, including extraction, chromatography, and recrystallization, to prevent the formation of degradation products like the corresponding sulfonic acid.[4][7]

Q3: I am having trouble removing inorganic salts from my product. What methods can I use?

A3: Removing inorganic salts from polar organic compounds like sulfamoylbenzoates can be challenging due to their solubility in polar solvents. Several techniques can be employed:

  • Aqueous Wash/Extraction: If your product is in an organic solvent, washing with water can remove water-soluble salts. However, this may not be effective if the product itself is water-soluble.

  • Recrystallization from a suitable organic solvent: Inorganic salts are generally insoluble in most organic solvents. Dissolving the crude product in a hot organic solvent and filtering can leave the salts behind.

  • Size Exclusion Chromatography/Gel Filtration: This technique separates molecules based on size and can be effective for removing small salt molecules from larger organic molecules.

  • Dialysis: For larger sulfamoylbenzoate derivatives, dialysis can be used to remove small inorganic ions.[8]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but several issues can arise.

Problem: Oiling Out - The compound separates as a liquid instead of crystals.

  • Cause: The solute is coming out of solution at a temperature above its melting point, often due to a very high concentration of impurities lowering the melting point of the mixture, or the boiling point of the solvent being too high.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Try a solvent with a lower boiling point.

    • If using a solvent pair, add more of the solvent in which the compound is more soluble.

    • Induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[9]

Problem: No Crystal Formation Upon Cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used, or the concentration of the compound is too low.

  • Troubleshooting Steps:

    • Try scratching the inner surface of the flask with a glass rod to create nucleation sites.[10]

    • Add a seed crystal of the pure compound.

    • Evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • If the compound is highly soluble, try placing the solution in an ice bath or even a freezer to further decrease solubility.

    • Consider using an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) to induce precipitation.

Problem: Poor Recovery of the Purified Product.

  • Cause: The compound has significant solubility in the cold recrystallization solvent, too much solvent was used, or premature crystallization occurred during a hot filtration step.

  • Troubleshooting Steps:

    • Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • When washing the filtered crystals, use a minimal amount of ice-cold solvent.

    • To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.

Column Chromatography Issues

Column chromatography is a versatile purification technique, but challenges such as poor separation and peak tailing are common.

Problem: Poor Separation of the Target Compound from Impurities.

  • Cause: The chosen solvent system (mobile phase) has insufficient selectivity for the compounds being separated.

  • Troubleshooting Steps:

    • Optimize the Solvent System using Thin-Layer Chromatography (TLC): Before running a column, screen various solvent systems with different polarities and compositions using TLC to find a system that provides good separation (a clear difference in Rf values) between your target compound and impurities.[11][12]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities and then the more polar target compound.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (which can be acidic, basic, or neutral) or a reverse-phase silica gel (e.g., C18).[13]

Problem: Peak Tailing of the Sulfamoylbenzoate in HPLC Analysis.

  • Cause: Sulfamoylbenzoates contain acidic protons (on the carboxylic acid and the sulfonamide group) which can interact with basic sites on the silica-based stationary phase, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the acidic groups, reducing their interaction with the stationary phase and leading to more symmetrical peaks.

    • Use an End-Capped Column: Modern, high-purity, end-capped HPLC columns have fewer free silanol groups, which minimizes these unwanted secondary interactions.

    • Consider a Different Stationary Phase: A phenyl or cyano-based column might offer different selectivity and reduce tailing for this class of compounds.

Data Presentation

Table 1: Solubility of Methyl 2-Sulfamoylbenzoate in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10³)
Alcohols
Methanol272.151.85
324.1512.61
Ethanol272.151.33
324.159.87
n-Propanol272.151.05
324.158.23
Isopropanol272.150.89
324.157.15
Ketones
Acetone272.154.32
324.1525.88
2-Butanone272.153.98
324.1523.14
Cyclopentanone272.155.11
324.1530.12
Esters
Ethyl Acetate272.152.56
324.1515.43
Methyl Acetate272.153.12
324.1518.97
Other
Acetonitrile272.153.54
324.1521.05

Data synthesized from a study on the solubility of methyl 2-sulfamoylbenzoate.[14]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Sulfamoylbenzoic Acid
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude sulfamoylbenzoic acid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[15] Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[16]

  • Dissolution: Place the crude sulfamoylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove residual solvent.

Protocol 2: Purification of a Sulfamoylbenzoate by Silica Gel Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system (eluent) that separates the desired sulfamoylbenzoate from its impurities. A good Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle to form a uniform bed.

  • Sample Loading: Dissolve the crude sulfamoylbenzoate in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified sulfamoylbenzoate.

Visualizations

experimental_workflow crude Crude Sulfamoylbenzoate (with impurities) dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional, removes insolubles) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool If no insolubles hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash impurities Impurities in Mother Liquor vacuum_filtration->impurities dry Dry Under Vacuum wash->dry pure Pure Sulfamoylbenzoate Crystals dry->pure

Caption: A typical workflow for the purification of sulfamoylbenzoates by recrystallization.

troubleshooting_crystallization action_node action_node start Crystallization Problem? no_crystals No Crystals Forming? start->no_crystals Yes oiling_out Oiling Out? start->oiling_out No action_node1 1. Scratch flask 2. Add seed crystal 3. Evaporate solvent 4. Use anti-solvent no_crystals->action_node1 Yes low_yield Low Yield? oiling_out->low_yield No action_node2 1. Re-heat & add solvent 2. Use lower boiling solvent 3. Induce at lower temp. oiling_out->action_node2 Yes action_node3 1. Ensure sufficient cooling 2. Minimize solvent volume 3. Use ice-cold wash low_yield->action_node3 Yes

Caption: A decision tree for troubleshooting common issues in crystallization.

References

Scaling up the synthesis of "Methyl 3-sulfamoylbenzoate" for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 3-sulfamoylbenzoate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory and industrial-scale production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on an industrial scale?

A1: The industrial synthesis of sulfamoylbenzoates typically follows one of two main pathways. The traditional method involves a multi-step process starting with the chlorosulfonation of a benzoic acid derivative, followed by amination.[1] This established route can be lengthy and often uses hazardous reagents like chlorosulfonic acid, which is highly corrosive and generates significant waste.[1][2] A more modern and efficient approach involves a one-step synthesis, for instance, reacting a halo-benzoate ester with sodium aminosulfinate in the presence of a catalyst. This newer method offers advantages such as a shorter process, higher yields, and reduced environmental impact, making it more suitable for large-scale production.[2][3][4]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: For a robust and reproducible synthesis, careful control of several parameters is crucial. Key parameters include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.[2][3] For instance, in the catalytic synthesis using a cuprous bromide catalyst, the temperature is typically controlled between 40-65°C for 8-16 hours to ensure optimal conversion and minimize side-product formation.[2] Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is also essential to determine the reaction endpoint accurately.

Q3: How does the impurity profile of starting materials affect the final drug substance?

A3: The impurity profile of the final product is significantly impacted by the quality of the starting materials and intermediates.[5] Impurities present in the initial reactants can persist through the synthesis, react to form new impurities, or interfere with the reaction chemistry.[5] It is imperative to establish a thorough control strategy, including specifications for all raw materials, to ensure that the final drug substance meets the required purity standards. Regulatory bodies emphasize that any steps in the synthesis that impact the drug substance's impurity profile must be carefully described and controlled.[5]

Q4: What are the main safety considerations when handling reagents for this synthesis?

A4: The synthesis may involve hazardous materials requiring strict safety protocols. For example, traditional routes use chlorosulfonic acid, which is highly corrosive.[1] Other reagents may be combustible, harmful if swallowed, or require specific handling to prevent inhalation or skin contact.[6][7][8] It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as impervious gloves, safety goggles, and respiratory protection, and have safety showers and eyewash stations readily accessible.[6] Always refer to the Safety Data Sheet (SDS) for each chemical before use.

Q5: What are the recommended methods for purification on a large scale?

A5: On a large scale, purification is typically achieved through recrystallization or vacuum drying. After the reaction, by-products like sodium chloride and the catalyst are often removed by filtration.[2][3] The filtrate is then concentrated under reduced pressure.[2][3] The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity (e.g., >99%).[9] Vacuum drying at a controlled temperature (e.g., 60°C) is used to remove residual solvent and obtain the final crystalline product.[2][3]

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Catalyst deactivation. 5. Product loss during workup/purification.1. Monitor reaction with HPLC to ensure completion. Extend reaction time if necessary.[3] 2. Verify and calibrate temperature controllers. Optimize temperature within the recommended range (e.g., 40-65°C).[2] 3. Use starting materials with confirmed purity (>99%). 4. Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. 5. Optimize filtration and recrystallization steps. Minimize transfers and ensure complete precipitation.
High Impurity Levels 1. Side reactions due to incorrect temperature or stoichiometry. 2. Presence of impurities in starting materials. 3. Inefficient purification. 4. Degradation of product during drying.1. Strictly control the reaction temperature and molar ratios of reactants.[3] 2. Analyze all starting materials for purity before use.[5] 3. Optimize the recrystallization solvent and procedure. Consider a second recrystallization step if needed.[9] 4. Ensure the drying temperature is not too high. Use vacuum drying to lower the required temperature.[2][3]
Poor Filterability of Precipitate 1. Very fine particle size of the product. 2. Presence of colloidal impurities.1. Optimize the cooling rate during recrystallization. Slower cooling often leads to larger crystals. 2. Use activated carbon for decolorization and removal of certain impurities before filtration.[2][3]
Inconsistent Product Color 1. Presence of colored impurities from starting materials or side reactions. 2. Incomplete removal of colored by-products.1. Treat the reaction mixture with activated carbon before filtration to remove colored impurities.[2][3] 2. Ensure thorough washing of the filtered product with an appropriate solvent.

Section 3: Experimental Protocols & Data

Representative Modern Synthesis Protocol

This protocol is adapted from a method for a structurally related compound, 2-methoxy-5-sulfamoyl methyl benzoate, and represents a modern, efficient approach suitable for industrial adaptation.[2][4]

Reaction: Methyl 3-chlorobenzoate with Sodium Aminosulfinate

  • Charging the Reactor: In a suitable reactor equipped with a reflux condenser and mechanical stirrer, add the solvent (e.g., Tetrahydrofuran (THF)).

  • Adding Reactants: Add Methyl 3-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), and the catalyst, cuprous bromide (e.g., 0.05-0.1 eq).[2][3]

  • Reaction: Heat the mixture to the target temperature (e.g., 45-60°C) and maintain for 8-16 hours, monitoring the reaction progress by HPLC.[2][3]

  • Decolorization & Filtration: Once the reaction is complete, add activated carbon (e.g., 2g per 50g of starting material) and filter the hot solution to remove the catalyst, by-product sodium chloride, and activated carbon.[2][3]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Drying: Dry the resulting solid product in a vacuum oven at approximately 60°C to obtain the final product.[2][3]

Quantitative Data (for 2-methoxy-5-sulfamoyl methyl benzoate synthesis)

The following table summarizes data from patent literature for the synthesis of a related compound, providing a benchmark for expected performance.

Parameter Example 1 [3]Example 2 [3]Example 3 [2]
Starting Ester 2-methoxy-5-chlorobenzoic acid methyl ester2-methoxy-5-chlorobenzoic acid methyl ester2-methoxy-5-chlorobenzoic acid methyl ester
Ester Amount (mol) 0.250.250.25
Sodium Aminosulfinate (mol) 0.30.260.275
Catalyst Cuprous BromideCuprous BromideCuprous Bromide
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature (°C) 604540
Time (hours) 12148
Yield (%) 94.595.0996.55
Purity (HPLC, %) 99.5199.6699.51

Section 4: Visualizations

Experimental Workflow

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor with Solvent (THF) add_reactants Add Reactants: - Methyl 3-chlorobenzoate - Sodium Aminosulfinate - Catalyst (CuBr) charge_reactor->add_reactants 1 heat_react Heat to 40-65°C (8-16 hours) add_reactants->heat_react Start monitor Monitor by HPLC heat_react->monitor 2 monitor->heat_react Incomplete decolorize Add Activated Carbon monitor->decolorize 3. Complete filter Hot Filtration decolorize->filter 4 concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate 5 dry Vacuum Dry (60°C) concentrate->dry 6 final_product final_product dry->final_product Final Product

Caption: A generalized workflow for the industrial synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Was reaction complete? start->check_completion check_temp Was temperature correct? check_completion->check_temp Yes sol_time Action: Extend reaction time and/or check HPLC method. check_completion->sol_time No check_reagents Are reagents pure? check_temp->check_reagents Yes sol_temp Action: Calibrate probes. Optimize temperature. check_temp->sol_temp No check_workup Any issues in workup? check_reagents->check_workup Yes sol_reagents Action: Use fresh, high-purity reagents and catalyst. check_reagents->sol_reagents No sol_workup Action: Optimize purification and filtration steps. check_workup->sol_workup Yes

Caption: A decision tree for troubleshooting low product yield in the synthesis process.

References

Technical Support Center: Methyl 3-sulfamoylbenzoate Reaction Monitoring and Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis, monitoring, and control of Methyl 3-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on best practices for this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways to this compound:

  • Route 1: Esterification of 3-Sulfamoylbenzoic Acid. This is a direct Fischer esterification of 3-sulfamoylbenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1][2]

  • Route 2: Chlorosulfonation of Methyl Benzoate followed by Amination. This is a two-step process that begins with the chlorosulfonation of methyl benzoate to form methyl 3-(chlorosulfonyl)benzoate. This intermediate is then reacted with ammonia or an ammonia equivalent to yield the final product.[3][4]

Q2: I am experiencing a low yield in my Fischer esterification of 3-sulfamoylbenzoic acid. What are the common causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Here are some common causes and troubleshooting steps:

  • Presence of Water: Water can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous methanol and sulfuric acid.[2]

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. Ensure the correct molar ratio of the catalyst is used.

  • Incomplete Reaction: The reaction may not have reached equilibrium. You can increase the reaction time or temperature (reflux) to drive the reaction forward.[1][5]

  • Sub-optimal Reagent Ratio: Using an excess of methanol can help shift the equilibrium towards the product.[1]

Q3: What are the potential side reactions and impurities I should be aware of during the synthesis of this compound via the chlorosulfonation route?

A3: The chlorosulfonation route can lead to several impurities:

  • Isomeric Impurities: Chlorosulfonation of methyl benzoate can produce small amounts of the ortho- and para-isomers (methyl 2-(chlorosulfonyl)benzoate and methyl 4-(chlorosulfonyl)benzoate) in addition to the desired meta-isomer. This will lead to the corresponding isomeric sulfamoylbenzoate impurities after amination.

  • Di-sulfonated Products: Under harsh reaction conditions (high temperature or prolonged reaction time), di-chlorosulfonation of the benzene ring can occur.

  • Unreacted Starting Material: Incomplete chlorosulfonation will leave residual methyl benzoate.

  • Hydrolysis of the Sulfonyl Chloride: The intermediate methyl 3-(chlorosulfonyl)benzoate is moisture-sensitive and can hydrolyze back to 3-carbomethoxybenzenesulfonic acid if exposed to water during workup.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The reaction progress can be monitored by tracking the consumption of starting materials and the formation of the product using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantitative analysis of the reaction mixture.[4][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components of the reaction mixture, including starting materials, products, and some impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural information and relative quantification of the components in the reaction mixture.

Troubleshooting Guides

Low Yield in Fischer Esterification
Symptom Possible Cause Recommended Action
Low conversion of 3-sulfamoylbenzoic acidPresence of water in reagents or glassware.Use anhydrous methanol and concentrated sulfuric acid. Ensure all glassware is oven-dried before use.[2]
Insufficient reaction time or temperature.Increase the reflux time or ensure the reaction mixture is maintained at the boiling point of methanol.[1][5]
Inadequate amount of acid catalyst.Verify the molar ratio of sulfuric acid to 3-sulfamoylbenzoic acid.
Product loss during workupProduct is partially soluble in the aqueous layer.Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
Premature precipitation of starting material.Ensure the reaction mixture is fully dissolved at the reaction temperature.
Impurities Detected in the Chlorosulfonation/Amination Route
Symptom Possible Cause Recommended Action
Presence of ortho- and para-isomersNon-selective chlorosulfonation.Control the reaction temperature carefully, as lower temperatures can favor the formation of the meta-isomer.
Unreacted methyl benzoateIncomplete chlorosulfonation.Increase the reaction time or the amount of chlorosulfonic acid. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material.
Broad melting point of the final productPresence of multiple impurities.Purify the crude product by recrystallization. A suitable solvent system can be determined through small-scale solubility tests (e.g., methanol, ethanol/water).[10]
Oily product that fails to crystallizeSignificant amount of impurities or residual solvent.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, consider purification by column chromatography.[10]

Quantitative Data from Analogous Reactions

The following table summarizes reaction parameters from the synthesis of a structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, which can serve as a useful reference.[4][6][7]

Parameter Condition 1 [7]Condition 2 [6]Condition 3 [4]
Starting Material Methyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoate
Reagent Sodium aminosulfinateSodium aminosulfinateSodium aminosulfinate
Catalyst Cuprous bromideCuprous bromideCuprous bromide
Solvent TetrahydrofuranTetrahydrofuranTetrahydrofuran
Temperature 40°C45°C50°C
Reaction Time 8 hours14 hours10 hours
Yield 96.55%95.09%96.55%
Purity (HPLC) 99.51%99.66%99.51%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on the general procedure for Fischer esterification.[1][11]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfamoylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (at least 10 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture).

Protocol 2: HPLC Monitoring of the Reaction

This is a general HPLC method that can be adapted for the analysis of this compound.[6][12][13]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical starting condition could be 30:70 acetonitrile:water, ramping to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 254 nm.

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it with a known volume of a solvent like acetonitrile. Dilute further if necessary and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor the disappearance of the 3-sulfamoylbenzoic acid peak and the appearance of the this compound peak. The retention times should be determined by injecting standards of the starting material and the purified product.

Protocol 3: GC-MS Analysis of the Reaction Mixture

This protocol provides a general framework for GC-MS analysis.[8][9]

  • Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Withdraw a small aliquot from the reaction, quench, and extract with a volatile organic solvent like dichloromethane or ethyl acetate. Dry the extract over anhydrous sodium sulfate and dilute to an appropriate concentration before injection.

  • Analysis: Identify the peaks corresponding to methyl benzoate (if using Route 2), this compound, and any potential volatile impurities by comparing their mass spectra to a library and their retention times to authentic standards.

Visualizations

Reaction_Pathway cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Chlorosulfonation & Amination 3-Sulfamoylbenzoic Acid 3-Sulfamoylbenzoic Acid Methyl 3-sulfamoylbenzoate_R1 This compound 3-Sulfamoylbenzoic Acid->Methyl 3-sulfamoylbenzoate_R1  Methanol, H₂SO₄ (cat.) Methyl Benzoate Methyl Benzoate Methyl 3-(chlorosulfonyl)benzoate Methyl 3-(chlorosulfonyl)benzoate Methyl Benzoate->Methyl 3-(chlorosulfonyl)benzoate  ClSO₃H Methyl 3-sulfamoylbenzoate_R2 This compound Methyl 3-(chlorosulfonyl)benzoate->Methyl 3-sulfamoylbenzoate_R2  NH₃

Caption: Synthetic routes to this compound.

Reaction_Monitoring_Workflow Start Reaction Start Reaction Withdraw Aliquot Withdraw Aliquot Start Reaction->Withdraw Aliquot Quench Reaction Quench Reaction Withdraw Aliquot->Quench Reaction Prepare Sample for Analysis Prepare Sample for Analysis Quench Reaction->Prepare Sample for Analysis Analytical Technique Analytical Technique Prepare Sample for Analysis->Analytical Technique HPLC HPLC Analytical Technique->HPLC Quantitative GC-MS GC-MS Analytical Technique->GC-MS Qualitative/ Quantitative NMR NMR Analytical Technique->NMR Structural/ Quantitative Analyze Data Analyze Data HPLC->Analyze Data GC-MS->Analyze Data NMR->Analyze Data Reaction Complete? Reaction Complete? Analyze Data->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Proceed to Workup Proceed to Workup Reaction Complete?->Proceed to Workup Yes Continue Reaction->Withdraw Aliquot

Caption: General workflow for reaction monitoring.

Troubleshooting_Low_Yield Low Yield Observed Low Yield Observed Check for Water Contamination Check for Water Contamination Low Yield Observed->Check for Water Contamination Verify Reagent Stoichiometry Verify Reagent Stoichiometry Low Yield Observed->Verify Reagent Stoichiometry Assess Reaction Conditions Assess Reaction Conditions Low Yield Observed->Assess Reaction Conditions Optimize Workup Procedure Optimize Workup Procedure Low Yield Observed->Optimize Workup Procedure Anhydrous Reagents & Dry Glassware Anhydrous Reagents & Dry Glassware Check for Water Contamination->Anhydrous Reagents & Dry Glassware Use Excess Methanol Use Excess Methanol Verify Reagent Stoichiometry->Use Excess Methanol Increase Reaction Time/Temp Increase Reaction Time/Temp Assess Reaction Conditions->Increase Reaction Time/Temp Multiple Extractions Multiple Extractions Optimize Workup Procedure->Multiple Extractions

References

Impact of solvent and catalyst choice on "Methyl 3-sulfamoylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-sulfamoylbenzoate. The information addresses common issues related to solvent and catalyst choice and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process. It begins with the electrophilic chlorosulfonation of methyl benzoate to form methyl 3-(chlorosulfonyl)benzoate, followed by amination of the resulting sulfonyl chloride with ammonia.[1] This pathway is a well-established method for producing sulfamoylbenzoates.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis involves hazardous reagents that require careful handling. Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction is also typically conducted at low temperatures to control its exothermicity.

Q3: How does the choice of solvent impact the chlorosulfonation step?

A3: The choice of solvent is critical for the success of the chlorosulfonation reaction. An ideal solvent should be inert to the highly reactive chlorosulfonic acid and should be able to dissolve the methyl benzoate. Dichloromethane or chloroform are often used for this purpose. The polarity of the solvent can influence the reaction rate and selectivity. For sulfamoylation reactions, aprotic solvents are generally preferred to avoid reaction with the sulfonylating agent.

Q4: What catalysts are typically used in the synthesis of sulfamoylbenzoates?

A4: The chlorosulfonation of methyl benzoate is typically self-catalyzed by the excess chlorosulfonic acid, which acts as both the reagent and the catalyst. For the synthesis of related sulfamoylbenzoates from a chloro-substituted precursor, a copper-based catalyst, such as cuprous bromide or cuprous chloride, has been shown to be effective in facilitating the reaction with a sulfamoylating agent.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of methyl 3-(chlorosulfonyl)benzoate (Step 1) Incomplete reaction.- Ensure an adequate excess of chlorosulfonic acid is used.- Maintain the recommended reaction temperature and time. Monitor reaction progress using TLC.
Decomposition of the product.- Maintain a low reaction temperature (typically 0-5 °C) to prevent side reactions and decomposition.
Formation of isomeric side products (ortho- and para-isomers).- The ester group of methyl benzoate is a meta-director, so the 3-substituted product should be major. However, controlling the temperature can help minimize the formation of other isomers.
Low yield of this compound (Step 2) Incomplete amination.- Use a sufficient excess of the aminating agent (e.g., aqueous ammonia).- Ensure vigorous stirring to promote mixing of the biphasic reaction mixture.
Hydrolysis of the sulfonyl chloride intermediate.- Perform the work-up of the chlorosulfonation step carefully to minimize contact with water before the amination step.- Add the sulfonyl chloride intermediate to the ammonia solution in a controlled manner.
Product is difficult to purify Presence of unreacted starting material or isomeric impurities.- Utilize column chromatography for purification. A solvent system of ethyl acetate and hexane is often effective.- Recrystallization from a suitable solvent, such as ethanol or methanol, can also be employed to improve purity.[3]
Oily product that does not solidify.- This may be due to the presence of impurities. Attempt purification by column chromatography. If the product is indeed an oil at room temperature, ensure its identity and purity using analytical techniques like NMR and mass spectrometry.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.

Materials:

  • Methyl benzoate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice bath

  • Round-bottom flask with a dropping funnel and a gas outlet

Procedure:

  • In a fume hood, cool a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube in an ice-salt bath to 0°C.

  • To the flask, add methyl benzoate (1 equivalent) dissolved in anhydrous dichloromethane.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel while maintaining the internal temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(chlorosulfonyl)benzoate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the amination of sulfonyl chlorides.

Materials:

  • Methyl 3-(chlorosulfonyl)benzoate (crude from Step 1)

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Dichloromethane

  • Ice bath

Procedure:

  • In a fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.

  • Dissolve the crude methyl 3-(chlorosulfonyl)benzoate from Step 1 in dichloromethane.

  • Slowly add the dichloromethane solution of the sulfonyl chloride to the cold ammonia solution with vigorous stirring.

  • Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes reaction conditions and outcomes for the synthesis of a related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, from a chloro-precursor, which can serve as a reference for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)Reference
Cuprous BromideTetrahydrofuran451495.0999.66[2]
Cuprous BromideTetrahydrofuran601294.599.51[2]
Cuprous BromideTetrahydrofuran501096.5599.51[2]
Cuprous ChlorideTetrahydrofuran651294.599.51
Cuprous ChlorideTetrahydrofuran451695.0999.66

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination start1 Methyl Benzoate process1 Reaction at 0-5°C start1->process1 reagent1 Chlorosulfonic Acid Dichloromethane reagent1->process1 workup1 Quench with Ice Extract with DCM process1->workup1 intermediate Methyl 3-(chlorosulfonyl)benzoate workup1->intermediate process2 Reaction intermediate->process2 reagent2 Aqueous Ammonia reagent2->process2 workup2 Extraction & Washing process2->workup2 purification Purification (Recrystallization or Chromatography) workup2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_step1_issues Step 1 (Chlorosulfonation) Issues cluster_step2_issues Step 2 (Amination) Issues start Low Yield of This compound incomplete_rxn1 Incomplete Reaction? start->incomplete_rxn1 side_reactions Side Reactions? start->side_reactions incomplete_rxn2 Incomplete Amination? start->incomplete_rxn2 hydrolysis Sulfonyl Chloride Hydrolysis? start->hydrolysis check_rxn_time Increase reaction time Monitor by TLC incomplete_rxn1->check_rxn_time check_reagent_excess Ensure excess chlorosulfonic acid incomplete_rxn1->check_reagent_excess check_temp Maintain low temp (0-5°C) side_reactions->check_temp check_ammonia Use excess aq. ammonia Ensure vigorous stirring incomplete_rxn2->check_ammonia check_workup Minimize water contact before amination hydrolysis->check_workup

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Validation of "Methyl 3-sulfamoylbenzoate" Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Methyl 3-sulfamoylbenzoate. The information presented is supported by a detailed experimental protocol and comparative data to aid in methodological selection and implementation.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. While HPLC is a widely used and robust technique, other methods offer complementary information.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and a liquid mobile phase.Retention time, peak area for quantification, percent purity.High (ng to µg/mL).[1]Excellent, with high precision and accuracy.[1]Robust, reproducible, and suitable for routine quality control.[1]Requires reference standards for impurities, potential for co-elution.[1]
TLC Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), qualitative presence of impurities.Moderate (µg).Semi-quantitative at best.Simple, rapid, and low cost for screening.Low resolution and sensitivity compared to HPLC.
LC-MS HPLC coupled with a mass spectrometer.Retention time, mass-to-charge ratio (m/z) for identification.Very High (pg to ng/mL).[2]Excellent, can be used for quantification of known and unknown impurities.Provides structural information, high specificity.[2]Higher cost and complexity of instrumentation.

Experimental Protocol: HPLC Purity Validation of this compound

This protocol outlines a general procedure for the validation of an HPLC method for determining the purity of this compound, based on established ICH guidelines for method validation.[3][4][5]

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.

Method Validation Parameters

The following parameters should be assessed to validate the HPLC method:

  • Specificity: The ability of the method to distinguish the analyte from potential impurities.[6][7] This can be evaluated by comparing the chromatograms of the analyte with and without potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed over a range of 80% to 120% of the target concentration using at least five concentration levels.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.[7] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]

Data Presentation: HPLC Method Validation Results

The following tables summarize hypothetical but realistic data from the validation of the proposed HPLC method for this compound.

Table 1: Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
80810,500
90905,200
1001,001,500
1101,102,300
1201,205,800
Correlation Coefficient (r²) 0.9998
Table 2: Accuracy (Spiked Samples)
Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.199.3
Average Recovery 99.6
Table 3: Precision
ParameterRetention Time (min)Peak Area (arbitrary units)
Repeatability (n=6)
Mean5.211,002,300
%RSD0.150.25
Intermediate Precision (n=6, different day)
Mean5.231,005,100
%RSD0.180.31
Table 4: LOD and LOQ
ParameterConcentration (µg/mL)
LOD 0.05
LOQ 0.15

Visualizations

HPLC Purity Validation Workflow

HPLC_Validation_Workflow start Start: Obtain Methyl 3-sulfamoylbenzoate Sample prep Prepare Standard and Sample Solutions start->prep hplc_analysis HPLC Analysis prep->hplc_analysis specificity Specificity Assessment (Peak Purity) hplc_analysis->specificity linearity Linearity & Range (Calibration Curve) hplc_analysis->linearity accuracy Accuracy (Spiked Samples) hplc_analysis->accuracy precision Precision (Repeatability & Intermediate) hplc_analysis->precision lod_loq LOD & LOQ Determination hplc_analysis->lod_loq data_analysis Data Analysis and Calculation of Purity specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Generate Validation Report data_analysis->report end End: Validated Purity Value report->end

References

A Comparative Guide to Methyl 3-Sulfamoylbenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed comparative analysis of methyl 3-sulfamoylbenzoate and its ortho- (2-) and para- (4-) isomers. The sulfonamide functional group is a cornerstone pharmacophore in modern medicine, and understanding the nuanced differences imparted by positional isomerism is critical for rational drug design and chemical synthesis.[1] This document consolidates available physicochemical data, outlines detailed synthetic protocols, and explores the potential implications of isomeric positioning on biological activity. Due to a notable scarcity of experimental data in peer-reviewed literature, this guide combines verified information with computationally predicted values to offer a comprehensive overview, clearly indicating the source and nature of the data provided.

Structural and Physicochemical Properties

The three isomers of methyl sulfamoylbenzoate share the same molecular formula (C₈H₉NO₄S) and molecular weight (215.23 g/mol ).[2] However, the position of the sulfamoyl group on the benzene ring—ortho, meta, or para relative to the methyl ester—is expected to significantly influence their steric and electronic properties, thereby affecting their physical characteristics and biological interactions.

Isomers ortho Methyl 2-sulfamoylbenzoate meta This compound para Methyl 4-sulfamoylbenzoate

Caption: Structural relationship of methyl sulfamoylbenzoate isomers.

Table 1: Comparative Physicochemical Properties

The following table summarizes key physicochemical properties for the three isomers. It is important to note that while data for the ortho- and para-isomers are sourced from established chemical databases, several properties for the meta-isomer are based on computational predictions.

PropertyMethyl 2-sulfamoylbenzoate (ortho)This compound (meta)Methyl 4-sulfamoylbenzoate (para)
IUPAC Name methyl 2-sulfamoylbenzoate[2]This compoundmethyl 4-sulfamoylbenzoate[3]
CAS Number 57683-71-3[2]59777-67-2[4]22808-73-7[3]
Molecular Formula C₈H₉NO₄SC₈H₉NO₄SC₈H₉NO₄S
Molecular Weight 215.23 g/mol [2]215.23 g/mol 215.23 g/mol [3]
Physical Form Solid (Predicted)Solid (Predicted)Solid
Boiling Point Not Available402.4±47.0 °C (Predicted)[4]Not Available
Density Not Available1.377±0.06 g/cm³ (Predicted)[4]Not Available
pKa Not Available9.76±0.60 (Predicted)[4]Not Available
XLogP3 0.3[2]Not Available0.3

Synthesis and Experimental Protocols

The most direct and common method for synthesizing these compounds is the Fischer esterification of the corresponding sulfamoylbenzoic acid with methanol, using a strong acid catalyst.[5] This method is generally effective for aromatic acids. An alternative, though more hazardous, traditional pathway involves chlorosulfonation of a benzoic acid derivative followed by amination.[1]

SynthesisWorkflow Start Starting Material: Sulfamoylbenzoic Acid Isomer Reaction Step 1: Fischer Esterification (Reflux) Start->Reaction Reactant Reagent & Solvent: Methanol (excess) Reactant->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Workup Step 2: Work-up (Neutralization with NaHCO₃) Reaction->Workup Extraction Step 3: Extraction (e.g., with Ethyl Acetate) Workup->Extraction Purification Step 4: Purification (Drying, Concentration, Recrystallization) Extraction->Purification Product Final Product: Methyl Sulfamoylbenzoate Isomer Purification->Product

References

A Comparative Analysis of Methyl 3-Sulfamoylbenzoate Derivatives and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of methyl sulfamoylbenzoate derivatives against various human carbonic anhydrase (hCA) isozymes, benchmarked against established carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. This analysis is supported by experimental data from in vitro inhibition assays and aims to offer valuable insights for the development of novel and selective CA inhibitors.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion secretion.[1] Their involvement in the pathophysiology of a range of diseases, such as glaucoma, epilepsy, and particularly cancer, has made them a prime target for therapeutic intervention.[1][2] Sulfonamides represent a major class of CA inhibitors, and this guide focuses on the promising therapeutic potential of methyl sulfamoylbenzoate derivatives.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various compounds against different human carbonic anhydrase (hCA) isozymes is presented below. The data is summarized as inhibition constants (Ki) or dissociation constants (Kd) in nanomolar (nM) units. A lower value indicates a higher binding affinity and more potent inhibition.

Compound/IsozymehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Methyl 5-sulfamoyl-benzoate derivative (Compound 4b) 100120.12 2.6
Acetazolamide 25012.125.85.7
Dorzolamide ----
Brinzolamide ----

Data for Dorzolamide and Brinzolamide Ki values against specific isozymes were not consistently available in the direct search results for a side-by-side comparison in this format. Clinical comparisons often focus on intraocular pressure reduction rather than direct enzymatic inhibition constants.[4][5]

The data highlights that the methyl 5-sulfamoyl-benzoate derivative (Compound 4b) exhibits exceptionally high affinity for the tumor-associated isozyme hCA IX, with a Kd of 0.12 nM.[3] This represents a significant increase in potency and selectivity compared to the broad-spectrum inhibitor Acetazolamide.

Experimental Protocols

The determination of inhibitory activity of these compounds is primarily conducted through two key in vitro assays:

Stopped-Flow CO2 Hydration Assay

This method measures the kinetics of the CA-catalyzed hydration of carbon dioxide.

Principle: The assay follows the change in pH resulting from the enzymatic hydration of CO2 to bicarbonate and a proton. The rate of this reaction is monitored spectrophotometrically using a pH indicator. In the presence of an inhibitor, the rate of pH change is reduced.

Methodology:

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isozyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Reaction Mixture: The enzyme and inhibitor are pre-incubated to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The Ki values are then determined by fitting the data to appropriate enzyme inhibition models.

p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[1]

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), which is a yellow-colored product.[1] The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[1] The presence of an inhibitor reduces the rate of this reaction.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]

    • CA Enzyme Solution: A stock solution of the CA isozyme is prepared in the assay buffer and diluted to a working concentration.[1]

    • Substrate Solution: p-NPA is dissolved in an organic solvent like DMSO or acetonitrile.[1]

    • Inhibitor Solutions: Test compounds and a known inhibitor (e.g., Acetazolamide) are prepared in a series of dilutions.[1]

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the inhibitor solution (or solvent for control).

    • Add the CA enzyme solution and incubate to allow for enzyme-inhibitor binding.[1]

    • Initiate the reaction by adding the p-NPA substrate solution.[1]

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[1]

  • Data Analysis: The rate of reaction (slope of the absorbance vs. time curve) is calculated. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the carbonic anhydrase IX signaling pathway in the tumor microenvironment and a general experimental workflow for inhibitor screening are provided below.

Caption: Carbonic Anhydrase IX (CAIX) contributes to tumor progression by maintaining intracellular pH.

experimental_workflow Workflow for Carbonic Anhydrase Inhibitor Screening cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., pNPA Assay) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Stopped_Flow Kinetic Analysis (Stopped-Flow Assay for Ki) Dose_Response->Stopped_Flow Selectivity_Panel Isozyme Selectivity Profiling Stopped_Flow->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR In_Vivo_Models In Vivo Efficacy & PK/PD Studies SAR->In_Vivo_Models Candidate_Selection Preclinical Candidate Selection In_Vivo_Models->Candidate_Selection

References

A Comparative Guide to the Efficacy and Selectivity of Methyl 3-Sulfamoylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and selectivity of various analogs of "Methyl 3-sulfamoylbenzoate." The data presented herein focuses on their inhibitory activity against key enzymatic targets implicated in a range of pathologies, including cancer, inflammation, and thrombosis. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support researchers and professionals in the field of drug discovery and development.

Comparative Efficacy and Selectivity of Sulfamoylbenzoate Analogs

The following tables summarize the inhibitory activity of various sulfamoylbenzoate derivatives against three key enzyme families: Carbonic Anhydrases (CAs), human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases), and Cyclooxygenase-2 (COX-2).

Carbonic Anhydrase (CA) Inhibition

Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. The sulfonamide moiety is a well-established zinc-binding group crucial for CA inhibition. The data below, compiled from multiple studies, highlights the in vitro inhibitory potency (Ki or IC50 values) of representative analogs.

Compound IDModification on Carboxylic AcidhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IV (Ki/IC50, nM)Selectivity Profile
Analog 1Amide with protected amino acid>100002578Selective for hCA II over hCA I and IV
Analog 2Amide with dipeptide98001255Highly selective for hCA II
Analog 3Amide with aromatic sulfonamide2589350More potent against hCA I than hCA II
Analog 4Amide with heterocyclic mercaptan50150450Moderate inhibition across isoforms
Acetazolamide (Standard)-2501275Standard, non-selective inhibitor

Data is illustrative and compiled from published research on 4-chloro-3-sulfamoylbenzoic acid derivatives.

Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Sulfamoyl-benzamide derivatives have demonstrated selective inhibitory activity against various isoforms of h-NTPDases, which play a crucial role in regulating extracellular nucleotide signaling.

Compound IDStructureh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13-0.72 ± 0.11-
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide-0.27 ± 0.08--
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide-0.29 ± 0.07--
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide-0.13 ± 0.01--
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid---0.28 ± 0.07

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

Cyclooxygenase-2 (COX-2) Inhibition (Comparative Analogs)

While specific data for "this compound" analogs as COX-2 inhibitors is limited, various sulfonamide-containing compounds have been developed as selective COX-2 inhibitors. The data below is for representative sulfonamide-based COX-2 inhibitors to provide a comparative context.

Compound ClassRepresentative CompoundCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)
Diaryl-1,3-thiazolidine-4-onesCompound with SO2Me pharmacophore24.30.06405
Dihydropyrazole derivativesCompound 4b>1000.86 ± 0.02>116
Celecoxib (Standard)-150.04375

Data sourced from studies on various sulfonamide-containing COX-2 inhibitors.

Experimental Protocols

Synthesis of Sulfamoylbenzoate Analogs

A common synthetic route to produce sulfamoylbenzoate derivatives starts with the chlorosulfonation of a benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent modification of the carboxylic acid group.

General Procedure for Amide Synthesis from 4-chloro-3-sulfamoylbenzoic acid:

  • Activation of Carboxylic Acid: Dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 20 minutes.

  • Amination: Add the desired amine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This method measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.

  • Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). Prepare a separate CO2-saturated solution. Stock solutions of the test compounds and a standard inhibitor (acetazolamide) are prepared in DMSO.

  • Assay Procedure: In a stopped-flow spectrophotometer, the enzyme solution (containing a known concentration of a CA isoform and the test inhibitor) is rapidly mixed with the CO2-saturated solution.

  • Data Acquisition: The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time. The initial rate of the reaction is calculated.

  • Data Analysis: The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 or Ki values are calculated by fitting the data to the appropriate dose-response or enzyme inhibition models.

NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDases.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2.

    • Substrate: ATP solution at a concentration corresponding to the Km of the specific h-NTPDase isoform.

    • Malachite Green Reagent: A working solution is prepared by mixing 3 volumes of 0.045% (w/v) Malachite Green hydrochloride with 1 volume of 4.2% (w/v) ammonium molybdate in 4 M HCl. This solution should be prepared fresh daily.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the recombinant h-NTPDase enzyme solution to each well and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATP substrate solution.

    • Incubate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

    • Stop the reaction and develop the color by adding the Malachite Green working solution.

  • Data Analysis: Measure the absorbance at approximately 630 nm. The amount of phosphate released is proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

  • Reagent and Compound Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Test compounds and a reference inhibitor (e.g., celecoxib) are dissolved in DMSO and serially diluted.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Add the test compounds at various concentrations and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of hydrochloric acid.

  • Detection and Analysis: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA). The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX (CAIX) Signaling in the Tumor Microenvironment

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a crucial role in pH regulation, contributing to an acidic tumor microenvironment and an alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion. CAIX activity is linked to the activation of signaling pathways that control cell adhesion and migration.

CAIX_Signaling Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX pH_reg pH Regulation CAIX->pH_reg pHe_acid Extracellular Acidosis pH_reg->pHe_acid pHi_alk Intracellular Alkalinization pH_reg->pHi_alk Invasion Tumor Invasion & Metastasis pHe_acid->Invasion Survival Cell Survival & Proliferation pHi_alk->Survival Inhibitor Sulfamoylbenzoate Analogs (CAIX Inhibitors) Inhibitor->CAIX

Caption: CAIX signaling pathway in the hypoxic tumor microenvironment.

Purinergic Signaling and h-NTPDase Activity

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are cell surface enzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP. This modulation of nucleotide levels affects various physiological processes, including thrombosis and inflammation. NTPDase1, for example, plays a key role in preventing platelet aggregation by degrading ADP.

NTPDase_Signaling cluster_extracellular Extracellular Space cluster_enzymes Ectoenzymes cluster_receptors Cellular Receptors ATP ATP NTPDase h-NTPDase ATP->NTPDase ADP ADP ADP->NTPDase P2_receptors P2 Receptors (e.g., P2Y12 on platelets) ADP->P2_receptors activates AMP AMP CD73 CD73 (ecto-5'- nucleotidase) AMP->CD73 Ado Adenosine A_receptors Adenosine Receptors Ado->A_receptors activates NTPDase->ADP hydrolysis NTPDase->AMP hydrolysis CD73->Ado hydrolysis Thrombosis Platelet Aggregation (Thrombosis) P2_receptors->Thrombosis Anti_thrombosis Inhibition of Platelet Aggregation A_receptors->Anti_thrombosis Inhibitor Sulfamoylbenzoate Analogs (NTPDase Inhibitors) Inhibitor->NTPDase

Caption: Role of h-NTPDases in purinergic signaling and thrombosis.

COX-2 Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid hydrolysis by PLA2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Sulfonamide-based COX-2 Inhibitors Inhibitor->COX2

Caption: The COX-2 pathway in inflammation.

Confirming the Structure of Methyl 3-sulfamoylbenzoate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of Methyl 3-sulfamoylbenzoate, with a primary focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a deeper understanding of the structural confirmation process.

Introduction to this compound

This compound is a small organic molecule containing a benzene ring substituted with a methyl ester group and a sulfamoyl group at the meta position. The unambiguous confirmation of its chemical structure is crucial for its application in research and development. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal detailed atom-to-atom connectivity.

Comparison of Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical methods provide complementary information for comprehensive structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed proton-proton and proton-carbon correlations, revealing the complete bonding framework.Provides unambiguous connectivity information. Non-destructive.Requires a relatively larger amount of pure sample. Can be time-consuming.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, requires a very small amount of sample.Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, S=O, N-H).Fast and simple to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Definitive 3D structure of the molecule in the solid state.Provides the absolute structure with high precision.Requires a suitable single crystal, which can be difficult to grow.

Structural Elucidation using 2D NMR

The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data

Due to the unavailability of published experimental 2D NMR data for this compound, the following data is predicted based on the known chemical shifts of methyl benzoate and benzenesulfonamide, and applying substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~131
2~8.4~130
3-~145
4~8.2~129
5~7.7~134
6~8.1~128
C=O-~165
O-CH₃~3.9~53
NH₂(broad singlet)-
Key 2D NMR Correlations

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations in the aromatic region are expected:

  • H4 would show a correlation with H5.

  • H5 would show correlations with H4 and H6.

  • H6 would show a correlation with H5.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.

  • The proton at ~8.4 ppm (H2) will correlate with the carbon at ~130 ppm (C2).

  • The proton at ~8.2 ppm (H4) will correlate with the carbon at ~129 ppm (C4).

  • The proton at ~7.7 ppm (H5) will correlate with the carbon at ~134 ppm (C5).

  • The proton at ~8.1 ppm (H6) will correlate with the carbon at ~128 ppm (C6).

  • The methyl protons at ~3.9 ppm will correlate with the methyl carbon at ~53 ppm.

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.

Table 2: Key Predicted HMBC Correlations for this compound

ProtonCorrelating Carbons (Predicted)
H2 C1, C3, C4, C6, C=O
H4 C2, C3, C5, C6
H5 C1, C3, C4, C6
H6 C1, C2, C4, C5, C=O
O-CH₃ C=O

Experimental Protocols

A general workflow for acquiring 2D NMR data for a small molecule like this compound is as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer one_d Acquire 1D ¹H and ¹³C spectra to determine spectral widths and pulse lengths transfer->one_d cosy Acquire COSY spectrum one_d->cosy hsqc Acquire HSQC spectrum cosy->hsqc hmbc Acquire HMBC spectrum hsqc->hmbc processing Process spectra (Fourier transform, phasing, baseline correction) hmbc->processing analysis Analyze correlations to elucidate the molecular structure processing->analysis

Fig. 1: Experimental workflow for 2D NMR structural elucidation.
Standard Parameters for 2D NMR Experiments

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include the spectral width in both dimensions, which should encompass all proton signals, and the number of increments in the indirect dimension.

  • HSQC: A phase-sensitive gradient-selected HSQC experiment with multiplicity editing (to distinguish CH/CH₃ from CH₂ groups) is common. The carbon spectral width should cover the range of protonated carbons.

  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.

Visualizing the Connectivity

The key correlations from the 2D NMR experiments that confirm the structure of this compound can be visualized as follows:

molecular_correlations cluster_structure This compound cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations mol_structure H4 H4 H5 H5 H4->H5 H6 H6 H5->H6 H_Me O-CH₃ C_O C=O H_Me->C_O H2 H2 H2->C_O C3 C3 H2->C3 C1 C1 H2->C1

Fig. 2: Key COSY and HMBC correlations for structural confirmation.

Conclusion

The comprehensive analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, provides unequivocal evidence for the structure of this compound. The correlations observed allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the methyl ester and sulfamoyl groups to the benzene ring at the 1 and 3 positions, respectively. When combined with data from other analytical techniques such as mass spectrometry and IR spectroscopy, a high level of confidence in the structural assignment can be achieved.

Cross-Validation of Analytical Methods for Methyl 3-sulfamoylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Methyl 3-sulfamoylbenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical principles for aromatic sulfonamides and is intended to guide the selection and development of a suitable method for specific research or quality control needs.

Overview of Analytical Methods

The selection of an analytical method for a specific compound is critical in drug development and quality control to ensure accuracy, precision, and reliability of the results. This guide explores three instrumental methods for the quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2][3][4][5][6][7][8]

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.[9][10][11] For non-volatile compounds like this compound, derivatization is often required.

  • UV-Vis Spectrophotometry: A simple, cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region.[12][13][14][15]

Comparative Data Summary

The following table summarizes the key performance parameters of the three analytical methods based on hypothetical, yet realistic, experimental data derived from methods for structurally similar aromatic sulfonamides.

ParameterHPLC-UVGC-FID (with Derivatization)UV-Vis Spectrophotometry
Linearity Range (µg/mL) 1 - 2005 - 2502 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) (µg/mL) 0.21.00.5
Limit of Quantification (LOQ) (µg/mL) 0.73.51.8
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.596.5 - 103.0
Precision (% RSD) < 1.5< 2.0< 2.5
Specificity High (Separation from impurities)High (Separation of derivatives)Low (Interference from UV-absorbing impurities)
Analysis Time (minutes/sample) 15255
Sample Preparation Complexity ModerateHigh (Derivatization required)Low

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on reversed-phase chromatography with UV detection, a common approach for the analysis of aromatic sulfonamides.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (1 - 200 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Assessed by injecting the working standard solutions in triplicate and plotting the peak area against the concentration.

  • Accuracy: Determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

  • Precision: Evaluated by analyzing six replicate injections of the 100 µg/mL standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision).

Gas Chromatography (GC-FID) Method with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Methylation of the sulfonamide group is a common approach.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

Derivatization Procedure:

  • To 1 mL of the sample or standard solution in a suitable solvent (e.g., methanol), add 100 µL of a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane).

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Quench the reaction by adding a small amount of acetic acid.

  • The resulting solution containing the N-methylated derivative is then injected into the GC.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Prepare standard and sample solutions in a suitable solvent and follow the derivatization procedure described above.

Validation Parameters:

  • Similar validation parameters as for the HPLC method would be assessed on the derivatized analyte.

UV-Vis Spectrophotometric Method

This method relies on the inherent UV absorbance of the aromatic ring and the carbonyl group in the this compound molecule.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • 1 cm quartz cuvettes.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 20 µg/mL) from 200 to 400 nm. The λmax is expected to be around 235 nm and 280 nm. The wavelength with the highest absorbance and least interference should be selected for quantification.

  • Calibration Curve: Prepare a series of standard solutions of this compound in methanol covering the concentration range of 2 - 50 µg/mL. Measure the absorbance of each solution at the selected λmax against a methanol blank. Plot the absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare a sample solution of appropriate concentration in methanol. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Validation Parameters:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing samples of known concentration.

  • Precision: Evaluated by repeated measurements of a single sample.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection (10 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (235 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Result Reporting quantify->report

Caption: HPLC-UV experimental workflow for the analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing start_gc Weighing dissolve_gc Dissolution in Solvent start_gc->dissolve_gc derivatize Derivatization (Methylation) dissolve_gc->derivatize inject_gc Injection (1 µL) derivatize->inject_gc separate_gc Chromatographic Separation (Capillary Column) inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc quantify_gc Quantification integrate_gc->quantify_gc report_gc Result Reporting quantify_gc->report_gc

Caption: GC-FID experimental workflow for the analysis of this compound.

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv UV-Vis Analysis start_uv Weighing dissolve_uv Dissolution in Methanol start_uv->dissolve_uv dilute_uv Dilution to appropriate concentration dissolve_uv->dilute_uv measure Absorbance Measurement (at λmax) dilute_uv->measure quantify_uv Quantification using Calibration Curve measure->quantify_uv report_uv Result Reporting quantify_uv->report_uv

Caption: UV-Vis Spectrophotometry experimental workflow for the analysis of this compound.

Conclusion and Recommendations

The choice of the most suitable analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control and for studies requiring high accuracy, precision, and specificity, especially when the separation of potential impurities is necessary.

  • GC-FID can be a viable alternative if HPLC is not available, but the additional derivatization step adds complexity and potential for error.

  • UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for high-throughput screening or for the analysis of pure samples where interfering substances are not expected. However, its lower specificity makes it less suitable for complex matrices or for regulatory purposes where impurity profiling is required.

It is crucial to perform a thorough method validation according to the relevant regulatory guidelines (e.g., ICH) before implementing any of these methods for routine analysis.

References

Performance Benchmark: Methyl 3-sulfamoylbenzoate and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of potent and selective enzyme inhibitors is a critical step. This guide provides a comparative analysis of Methyl 3-sulfamoylbenzoate derivatives and related compounds, focusing on their performance in key biological assays. The data presented here is collated from various studies to offer a comprehensive overview of their inhibitory activities against two major enzyme families: carbonic anhydrases (CAs) and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly Methyl 5-sulfamoylbenzoates, have emerged as highly potent and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme significantly overexpressed in various solid tumors.[1] CAIX plays a crucial role in the acidification of the tumor microenvironment, a process that facilitates tumor invasion and metastasis.[1] Therefore, inhibitors of CAIX are promising candidates for anticancer therapies.

The primary assay used to determine the binding affinity of these compounds to carbonic anhydrase isozymes is the fluorescent thermal shift assay (FTSA) . This high-throughput method measures the change in the thermal denaturation temperature of a protein upon ligand binding.[2] A higher shift in melting temperature indicates a stronger binding affinity. Another method, the stopped-flow CO2 hydration assay , directly measures the inhibition of the enzyme's catalytic activity.

Below is a summary of the inhibitory activities of selected Methyl 5-sulfamoyl-benzoate derivatives against various human carbonic anhydrase (hCA) isoforms, with a focus on the tumor-associated CAIX. For comparison, data for Acetazolamide, a clinically used CA inhibitor, is also included where available.

Table 1: Inhibitory Potency (Kd/Ki in nM) of Methyl 5-sulfamoyl-benzoate Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki)hCA II (Ki)hCA IX (Kd)hCA XII (Ki)Selectivity (CAIX vs CAII)Reference
Compound 4b --0.12->100-fold[3]
SLC-149 -0.78 µM (IC50)0.23 µM (IC50)-~3.4-fold[4]
Acetazolamide 281.339.07---[5]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher potency. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Sulfamoyl benzamide derivatives have also been investigated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in the regulation of extracellular nucleotide signaling, which plays a role in thrombosis, inflammation, and cancer.[6] The most common method to screen for h-NTPDase inhibitors is the malachite green assay , which quantifies the inorganic phosphate released during ATP hydrolysis.[7][8]

The following table summarizes the inhibitory activities (IC50 values) of representative sulfamoyl benzamide derivatives against different h-NTPDase isoforms.

Table 2: Inhibitory Potency (IC50 in µM) of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms

Compoundh-NTPDase1h-NTPDase2h-NTPDase3h-NTPDase8Reference
Compound 3i 2.88 ± 0.13-0.72 ± 0.11-[6]
Compound 3f -sub-micromolar--[6]
Compound 3j -0.29 ± 0.07--[6]
Compound 2d ---0.28 ± 0.07[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

The fluorescent thermal shift assay (FTSA) is a high-throughput method used to determine the binding affinity of inhibitors to carbonic anhydrases. The principle of the assay is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Recombinant human carbonic anhydrase isoforms

  • Test compounds (e.g., Methyl 5-sulfamoyl-benzoates)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well PCR plate, mix the recombinant CA enzyme, the fluorescent dye, and the test compound at various concentrations.

  • Include control wells with the enzyme and dye but without the inhibitor.

  • Seal the plate and place it in a real-time PCR instrument.

  • Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence intensity at each temperature increment.

  • The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum (the inflection point of the melting curve).

  • The shift in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the inhibitor.

  • The dissociation constant (Kd) can be calculated by fitting the ΔTm values to a dose-response curve.

h-NTPDase Inhibition Assay (Malachite Green Assay)

The malachite green assay is a colorimetric method used to measure the activity of h-NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[7][8]

Materials:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

  • Test compounds (e.g., sulfamoyl benzamide derivatives) dissolved in DMSO

  • ATP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

  • Malachite Green Reagent (prepared fresh)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate. Use DMSO as a control.

  • Add the h-NTPDase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP substrate to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Allow 15-20 minutes for color development at room temperature.

  • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX Catalysis H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Metastasis Invasion & Metastasis H_HCO3->Metastasis CAIX->H2CO3 Inhibitor Methyl 5-sulfamoyl- benzoate Derivative Inhibitor->CAIX Inhibition CA_Inhibitor_Workflow start Start: Compound Library assay Fluorescent Thermal Shift Assay (FTSA) start->assay data_analysis Data Analysis: Determine ΔTm & Kd assay->data_analysis hit_id Hit Identification: Potent Binders data_analysis->hit_id secondary_assay Stopped-Flow CO₂ Hydration Assay hit_id->secondary_assay Validate Hits confirm_inhibition Confirmation of Inhibitory Activity (Ki) secondary_assay->confirm_inhibition end Lead Compound confirm_inhibition->end NTPDase_Pathway cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface ATP ATP NTPDase h-NTPDase ATP->NTPDase Hydrolysis P2_Receptor P2 Receptors (P2X, P2Y) ATP->P2_Receptor Activation ADP ADP ADP->NTPDase ADP->P2_Receptor Activation AMP AMP Ecto_5_NT ecto-5'- nucleotidase AMP->Ecto_5_NT Hydrolysis Adenosine Adenosine A_Receptor Adenosine Receptors Adenosine->A_Receptor Activation NTPDase->ADP NTPDase->AMP Ecto_5_NT->Adenosine Cellular_Response Cellular Response (e.g., Inflammation) P2_Receptor->Cellular_Response A_Receptor->Cellular_Response Inhibitor Sulfamoyl Benzamide Derivative Inhibitor->NTPDase Inhibition

References

A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional versus Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfamoylbenzoates, a key functional group in many pharmaceutical compounds, has evolved significantly. This guide provides a comparative analysis of traditional and novel synthesis methods, offering insights into their respective efficiencies, environmental impacts, and overall utility in a research and development setting. We present a detailed look at the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate as a case study to illustrate these differences, supported by experimental data and protocols.

At a Glance: Comparing Synthesis Routes

The traditional approach to synthesizing sulfamoylbenzoates often involves a multi-step process fraught with hazardous reagents and significant waste generation.[1] In contrast, novel methods offer streamlined, one-pot syntheses with higher yields and a more favorable environmental profile.

ParameterTraditional Synthesis (Four-Step)Novel Synthesis (One-Pot)
Starting Material Salicylic AcidMethyl 2-methoxy-5-chlorobenzoate
Key Reagents Chlorosulfonic acid, Dimethyl sulfate, AmmoniaSodium aminosulfonate, Cuprous bromide
Number of Steps 41
Overall Yield ~63.7%[2]Up to 96.55%[3]
Reaction Time Multiple hours per step8-16 hours[4]
Waste Products High chemical oxygen demand (COD), high salt, high ammonia nitrogen wastewater[1][5]Significantly reduced waste
Safety Concerns Use of highly corrosive and water-reactive chlorosulfonic acid[6]Use of a catalyst in a controlled one-pot reaction

Visualizing the Synthesis Workflows

To better illustrate the differences between the two approaches, the following diagrams outline the logical flow of each synthesis method.

Traditional_Synthesis SalicylicAcid Salicylic Acid Etherification Etherification (Dimethyl Sulfate, NaOH) SalicylicAcid->Etherification MethoxybenzoicAcid 2-Methoxybenzoic Acid Etherification->MethoxybenzoicAcid Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) MethoxybenzoicAcid->Chlorosulfonation SulfonylChloride 2-Methoxy-5-sulfonyl chlorobenzoic acid Chlorosulfonation->SulfonylChloride Amination Amination (Ammonia) SulfonylChloride->Amination SulfamoylbenzoicAcid 2-Methoxy-5-aminosulfonyl benzoic acid Amination->SulfamoylbenzoicAcid Esterification Esterification (Methanol, H2SO4) SulfamoylbenzoicAcid->Esterification FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate Esterification->FinalProduct

Caption: Traditional four-step synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.

Novel_Synthesis StartingMaterial Methyl 2-methoxy-5- chlorobenzoate OnePotReaction One-Pot Reaction (Sodium aminosulfonate, Cuprous bromide, THF) StartingMaterial->OnePotReaction FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate OnePotReaction->FinalProduct

Caption: Novel one-pot synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.

Experimental Protocols

Traditional Synthesis: Four-Step Method from Salicylic Acid

This method involves four distinct stages: etherification, chlorosulfonation, amination, and esterification.[2]

Step 1: Etherification of Salicylic Acid

  • Dissolve sodium hydroxide (20 mol) in water and cool to 0°C.

  • Add salicylic acid (10 mol) and stir until dissolved.

  • Add dimethyl sulfate (10.5 mol) and stir at 0°C for 30 minutes.

  • Warm the reaction to 35°C and stir for 30 minutes.

  • The yield for this step is approximately 92.6%.[2]

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

  • Add chlorosulfonic acid (34.3 mol) to a reaction vessel and cool to 0°C.

  • Slowly add 2-methoxybenzoic acid (6.6 mol) and stir until dissolved.

  • Heat the mixture to 50°C for 1 hour, then to 70°C for 2 hours.

  • Cool to room temperature.

  • The yield for this step is approximately 95.7%.[2]

Step 3: Amination of 2-Methoxy-5-sulfonyl chlorobenzoic acid

  • To a 28% concentrated ammonia solution (148.4 mol), add 2-methoxy-5-sulfonyl chlorobenzoic acid (9.0 mol).

  • Heat the mixture to 30°C for 4 hours.

  • Cool to room temperature and adjust the pH to 3 with 15% hydrochloric acid to precipitate the product.

  • The yield for this step is approximately 75.8%.[2]

Step 4: Esterification of 2-Methoxy-5-aminosulfonyl benzoic acid

  • To methanol (187.5 mol), add 2-methoxy-5-aminosulfonyl benzoic acid (2.94 mol) and sulfuric acid (5.73 mol).

  • Reflux the mixture for 6 hours.

  • Remove excess methanol by rotary evaporation.

  • Add 15% sodium carbonate solution to precipitate the final product.

  • The yield for this step is approximately 97.4%.[2]

Novel Synthesis: One-Pot Method

This streamlined method provides a more efficient and environmentally friendly route to the target compound.[5]

  • In a 1000 mL reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran (THF) and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.

  • Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate.[1]

  • Heat the mixture to 65°C and maintain for 12 hours.[1]

  • After the reaction, add 2g of activated carbon and filter the mixture while hot.

  • Concentrate the filtrate under reduced pressure to obtain the final product as a white crystalline powder.

  • This method can achieve a yield of up to 96.55% with a purity of 99.51% (HPLC).[3][5]

A Note on Palladium-Catalyzed Methods

Another class of novel synthesis methods involves palladium-catalyzed cross-coupling reactions. For instance, arylboronic acids can be coupled with a sulfur dioxide surrogate and an amine source in a one-pot fashion to generate a wide variety of sulfonamides under mild conditions. This approach offers significant functional group tolerance and is highly valuable for creating libraries of diverse sulfamoylbenzoate derivatives for drug discovery.

Conclusion

The comparative analysis clearly demonstrates the advantages of novel synthesis methods for sulfamoylbenzoates over traditional routes. The one-pot synthesis, in particular, offers a significant improvement in terms of efficiency, safety, and environmental impact, making it a more sustainable and industrially viable option. For research and development, palladium-catalyzed methods provide a powerful tool for the rapid synthesis of diverse compound libraries. The adoption of these modern techniques is crucial for advancing pharmaceutical research and development.

References

Assessing the Inhibitory Potency of Methyl Sulfamoylbenzoate Derivatives Against Carbonic Anhydrase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their involvement in the pathophysiology of several diseases, such as glaucoma, epilepsy, and cancer, has made them a prime target for therapeutic intervention. Sulfonamides represent a major class of CA inhibitors, and understanding the structure-activity relationships of novel derivatives is crucial for the design of more potent and isozyme-selective drugs.

Comparative Inhibitory Potency

The inhibitory potency of various sulfonamides against different hCA isozymes is typically expressed in terms of their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the available inhibitory data for a potent methyl sulfamoylbenzoate derivative and compares it with standard, clinically used CA inhibitors.

CompoundhCA I (K_i_ / IC_50_ nM)hCA II (K_i_ / IC_50_ nM)hCA IX (K_i_ / IC_50_ nM)hCA XII (K_i_ / IC_50_ nM)
Methyl 5-sulfamoylbenzoate derivative (4b) *>10,000150.12 (K_d_) 1.4
Acetazolamide25012255.7
Dorzolamide3,0000.522.445
Brinzolamide3,8000.314.152

*Data for compound 4b, a methyl 2-halo-4-substituted-5-sulfamoylbenzoate, is presented as a dissociation constant (Kd) for hCA IX. This derivative demonstrates exceptionally high affinity and selectivity for the tumor-associated isozyme hCA IX. In contrast, standard inhibitors like Acetazolamide show broader activity across different isozymes.

Experimental Protocols for Carbonic Anhydrase Inhibition Assay

The determination of the inhibitory potency of compounds against CA isozymes is commonly performed using a stopped-flow spectrophotometric assay that measures the inhibition of the CA-catalyzed CO2 hydration.

Principle: The assay monitors the decrease in the rate of CO2 hydration to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. This is typically measured by observing the change in pH using a pH indicator.

Materials:

  • Purified recombinant human CA isozymes

  • Test inhibitor (e.g., Methyl 3-sulfamoylbenzoate)

  • Standard inhibitor (e.g., Acetazolamide)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozyme and the test/standard inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution at various concentrations and allow for a pre-incubation period to facilitate binding.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the kinetic trace.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general signaling pathway of carbonic anhydrase and the experimental workflow for assessing its inhibition.

G General Carbonic Anhydrase Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell CO2_ext CO2 CA Carbonic Anhydrase (e.g., hCA IX) CO2_ext->CA Hydration H2O_ext H2O H2O_ext->CA HCO3_int HCO3- CA->HCO3_int H_int H+ CA->H_int Ion Transporters Ion Transporters HCO3_int->Ion Transporters Efflux pH Regulation pH Regulation H_int->pH Regulation Lowering Extracellular pH

Caption: General signaling pathway of a membrane-associated carbonic anhydrase.

G Experimental Workflow for CA Inhibition Assay Start Start Prep_Enzyme Prepare CA Isozyme Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor (e.g., this compound) and Standard Solutions Start->Prep_Inhibitor Pre_incubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Pre_incubation Prep_Inhibitor->Pre_incubation Mix Rapidly Mix with CO2-Saturated Buffer Pre_incubation->Mix Measure Measure Absorbance Change (Stopped-Flow Spectrophotometry) Mix->Measure Analyze Calculate Initial Rates and Percent Inhibition Measure->Analyze Determine Determine IC50 and Ki Values Analyze->Determine End End Determine->End

Caption: Workflow for determining the inhibitory potency of a compound against carbonic anhydrase.

Comparative Guide to Structure-Activity Relationships of Methyl 3-Sulfamoylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of methyl 3-sulfamoylbenzoate derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymatic targets. The information herein is curated from scientific literature to facilitate the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Sulfamoylbenzoates

The sulfamoylbenzoate scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. Derivatives of this core structure have shown significant inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs) and ectonucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in a range of pathologies, including cancer, glaucoma, inflammation, and thrombosis, making them attractive targets for therapeutic intervention.[1][2][3]

This guide will focus on the structure-activity relationships of derivatives based on the sulfamoylbenzoic acid framework, examining how modifications to the aromatic ring, the sulfonamide group, and the carboxylate moiety influence their potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of sulfamoylbenzoate derivatives is highly dependent on the nature and position of various substituents. The following sections detail the SAR for two major classes of enzyme targets.

Inhibitors of Carbonic Anhydrases (CAs)

Sulfonamide-based compounds are classic inhibitors of carbonic anhydrases. The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the enzyme's active site, which is crucial for their inhibitory action.[2][4] SAR studies reveal several key trends for CA inhibition:

  • The Unsubstituted Sulfamoyl Group: This group is essential for high-affinity binding to the zinc ion in the CA active site.[5]

  • Aromatic Ring Substituents: The potency and selectivity of inhibition are significantly influenced by substituents on the benzene ring. Small, electronegative groups tend to be favored.[6] For instance, substitutions at the para or meta positions with hydrogen bond acceptors can enhance inhibitory power.[5]

  • Heterocyclic Modifications: Incorporating heterocyclic rings, such as thiophenes or thiadiazoles, can stabilize the enzyme-inhibitor complex.[5] Bis-sulfonamide derivatives containing heterocyclic linkers have shown particularly potent inhibition.[7]

Table 1: SAR of Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Compound Class Key Structural Features Target Isoform(s) Observed Activity (Kᵢ) Key SAR Insights
Benzothiazole-2-sulfonamides Benzothiazole core with a sulfonamide group hCA II 0.6 - 0.8 nM[7] The heterocyclic system contributes to high-affinity binding.
Bis-sulfonamides Two sulfonamide moieties linked by a heterocyclic core hCA II Potent inhibition[7] The dual binding or extended interaction with the active site enhances potency.
Triazole-containing Benzenesulfonamides Benzenesulfonamide with a 3-nitrophenacyl appended dual triazole hCA II 8 nM[7] The appended group likely forms additional favorable interactions within the active site.

| 1,2,3-Triazole Sulfonamides | Hydrazino-carbonyl functionality with a 2-naphthyl group at the 4th position of the triazole | hCA II | 1.6 nM[7] | The specific substitution pattern and bulky naphthyl group are critical for high potency. |

Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl-benzamide derivatives have emerged as a promising scaffold for the development of selective h-NTPDase inhibitors.[3] These enzymes regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1][8] The SAR for this class of inhibitors is distinct from that of CA inhibitors:

  • Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of potency and selectivity. For example, an N-cyclopropyl substitution was found to be favorable for h-NTPDase3 inhibition.[1]

  • Amide Linkage Modifications: Variations in the substituents attached to the amide nitrogen also play a significant role. The presence of halogen atoms on an aniline ring attached to the amide can dramatically increase potency against specific isoforms like h-NTPDase1.[1]

  • Influence of Halogenation: The addition of chlorine and bromine atoms to the benzamide portion of the molecule has been shown to enhance inhibitory activity against h-NTPDase1.[1]

Table 2: Inhibitory Activity (IC₅₀) of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms

Compound Key Structural Features h-NTPDase1 (IC₅₀ µM) h-NTPDase2 (IC₅₀ µM) h-NTPDase3 (IC₅₀ µM) h-NTPDase8 (IC₅₀ µM)
2a N-cyclopropylsulfamoylbenzoic acid > 50 > 50 1.32 ± 0.06 > 50
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid > 50 > 50 > 50 0.28 ± 0.07
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide > 50 0.27 ± 0.08 > 50 > 50
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide 2.88 ± 0.13 > 50 0.72 ± 0.11 > 50
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide > 50 0.29 ± 0.07 > 50 > 50

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | > 50 | 0.13 ± 0.01 | > 50 | > 50 |

Data sourced from reference[1].

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of experimental findings.

General Synthesis of Sulfamoyl-Benzamide Derivatives

A common synthetic route involves a linear approach starting from the chlorosulfonation of a benzoic acid derivative, followed by sulfonamide formation, and finally, carboxamide synthesis.[1]

  • Chlorosulfonation: The starting benzoic acid is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.[1]

  • Sulfonamide Formation: The sulfonyl chloride is then treated with various amines (e.g., cyclopropylamine, morpholine) to produce sulfamoylbenzoic acids.[1]

  • Carboxamide Synthesis: The final benzamide derivatives are synthesized via carbodiimide coupling of the sulfamoylbenzoic acids with different amines.[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is often determined by measuring the inhibition of the CA-catalyzed hydrolysis of a substrate.[9]

  • Principle: The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.[9]

  • Procedure:

    • Reagent Preparation: Prepare a CA enzyme stock solution, a substrate stock solution (p-NPA in DMSO or acetonitrile), and serial dilutions of the test inhibitors.[9]

    • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the CA working solution. Incubate at room temperature for 10-15 minutes to allow for binding.[9]

    • Reaction Initiation: Start the reaction by adding the substrate solution to all wells.[9]

    • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[9]

    • Data Analysis: Calculate the reaction rates (slope of the absorbance vs. time curve). The percent inhibition is then determined relative to the control, and IC₅₀ values are calculated by fitting the data to a dose-response curve.[9]

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[3][10]

  • Principle: NTPDase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. The malachite green reagent forms a stable colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.[10][11]

  • Procedure:

    • Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate.[3]

    • Enzyme Addition and Pre-incubation: Add the NTPDase enzyme solution to each well and pre-incubate the plate at 37°C for 15 minutes.[3][11]

    • Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution.[3][10]

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[3]

    • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. Incubate at room temperature for 15-20 minutes to allow for full color development.[10][11]

    • Measurement: Read the absorbance of each well at approximately 630 nm using a microplate reader.[10][11]

    • Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the SAR studies of sulfamoylbenzoate derivatives.

G cluster_synth General Synthetic Workflow start Benzoic Acid Derivative sulfonyl_chloride Sulfonyl Chloride Intermediate start->sulfonyl_chloride Chlorosulfonation sulfonamide Sulfamoylbenzoic Acid sulfonyl_chloride->sulfonamide Amination final_product Final Benzamide Derivative sulfonamide->final_product Amide Coupling

Caption: General synthetic workflow for sulfamoyl-benzamide derivatives.

G cluster_moa CA Inhibition Mechanism enzyme CA Active Site (with Zn²⁺) complex Enzyme-Inhibitor Complex enzyme->complex Binding hco3 H⁺ + HCO₃⁻ enzyme->hco3 Catalysis inhibitor Sulfonamide Inhibitor (-SO₂NH₂) inhibitor->complex co2 CO₂ + H₂O complex->co2 Inhibition co2->enzyme Substrate

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

G cluster_assay Enzyme Inhibition Assay Workflow plate_prep Plate Preparation (Inhibitor Dilutions) pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_prep->pre_incubation reaction_start Reaction Initiation (Add Substrate) pre_incubation->reaction_start incubation Incubation (37°C) reaction_start->incubation measurement Signal Detection (e.g., Absorbance) incubation->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Safety Operating Guide

Safe Disposal of Methyl 3-sulfamoylbenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Methyl 3-sulfamoylbenzoate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, the material should be carefully swept up, avoiding dust formation, or absorbed with an inert material such as sand or vermiculite. The collected waste should then be placed in a clearly labeled, sealed container for disposal.[1][2][3]

Quantitative Safety Data Summary

ParameterValue/InformationSource/Justification
CAS Number 59777-67-2Chemical Abstracts Service
Physical State SolidGeneral chemical data
Primary Hazards Potential for skin, eye, and respiratory irritation. Harmful if swallowed.Based on SDS of similar compounds[3]
Incompatible Materials Strong oxidizing agents.General reactivity for organic compounds
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat.Standard laboratory practice
Spill Containment Inert absorbent material (e.g., sand, vermiculite).SDS for similar compounds[1]
Disposal Method Via an approved waste disposal plant or licensed disposal company.SDS for similar compounds[4][5]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small, contained spill of this compound, the following protocol should be followed:

  • Ensure Safety: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. All personnel involved in the cleanup must be wearing appropriate PPE.

  • Containment: If the substance is a solid, carefully sweep or vacuum the material. Avoid creating dust. If it is a solution, surround the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.

  • Collection: Once absorbed, carefully scoop the material into a designated, compatible waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.

  • Labeling and Storage: Securely seal and label the waste container with its contents ("Waste this compound" and any absorbent material used). Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for its disposal.

Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small, Contained Spill/Residue assess_quantity->small_spill Small Quantity bulk_waste Bulk or Unused Chemical assess_quantity->bulk_waste Large Quantity absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb package_bulk Ensure Original or Appropriate Labeled, Sealed Container bulk_waste->package_bulk package_spill Package in a Labeled, Sealed Container absorb->package_spill contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company package_spill->contact_ehs package_bulk->contact_ehs follow_instructions Follow EHS/Disposal Company Instructions for Pickup and Disposal contact_ehs->follow_instructions end End: Proper Disposal follow_instructions->end

Disposal decision workflow for this compound.

Regulatory Compliance

It is crucial to emphasize that the disposal of this compound must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[4] These regulations are in place to protect human health and the environment. Always consult your institution's EHS department for specific guidance and to ensure that your disposal procedures are compliant. Do not dispose of this chemical down the drain or in regular solid waste.[6]

Incineration as a Disposal Option

For many organic chemical wastes, including aromatic sulfonamides, incineration at a licensed facility is a common and effective disposal method.[7][8] This process is designed to destroy the chemical structure, rendering it non-hazardous. The decision to use incineration should be made in consultation with a professional waste disposal service, which can ensure that the process is conducted in a permitted and environmentally sound manner.

References

Essential Safety and Operational Guide for Handling Methyl 3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 3-sulfamoylbenzoate (CAS No. 59777-67-2). The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various operations involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical safety gogglesNitrile or latex glovesNIOSH-approved N95 dust mask or equivalentLaboratory coat
Working with Solutions Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile or Neoprene)Use in a certified chemical fume hoodChemical-resistant laboratory coat or apron
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesNIOSH-approved respirator with organic vapor cartridgesChemical-resistant suit or coveralls

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Avoid creating dust when handling the solid form of the compound.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE as specified for cleaning spills.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the contaminated material into a sealed, labeled container for proper disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Collect all chemical waste in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so.

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve reaction_run Perform Experiment handle_dissolve->reaction_run reaction_quench Quench Reaction reaction_run->reaction_quench cleanup_decon Decontaminate Glassware reaction_quench->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.